Cevoglitazar
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
839673-52-8 |
|---|---|
Molecular Formula |
C27H21F3N2O6S |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1 |
InChI Key |
KVVODNUBDFULSC-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cevoglitazar; LBM-642; LBM 642; LBM642. |
Origin of Product |
United States |
Foundational & Exploratory
The Effects of Cevoglitazar on Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevoglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed as a therapeutic agent for type 2 diabetes mellitus and dyslipidemia. This technical guide provides an in-depth analysis of the effects of this compound on insulin resistance, drawing from available preclinical data. Due to the limited availability of public clinical trial data for this compound, this guide also incorporates clinical findings on Saroglitazar, another dual PPARα/γ agonist, to provide a broader context of the potential clinical effects of this drug class on insulin sensitivity. This document details the mechanism of action, summarizes quantitative preclinical data in structured tables, outlines key experimental protocols, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Role of Dual PPARα/γ Agonism in Insulin Sensitization
Insulin resistance is a key pathophysiological feature of type 2 diabetes, characterized by a diminished response of insulin-sensitive tissues, such as the liver, skeletal muscle, and adipose tissue, to insulin. This leads to impaired glucose uptake and utilization, and increased hepatic glucose production, resulting in hyperglycemia.
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in the regulation of glucose and lipid metabolism. The two main isoforms relevant to insulin resistance are:
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
-
PPARγ: Highly expressed in adipose tissue. Its activation promotes adipocyte differentiation, enhances insulin-stimulated glucose uptake, and improves systemic insulin sensitivity.
Dual PPARα/γ agonists, such as this compound, are designed to simultaneously activate both receptors, thereby offering a multi-faceted approach to treating metabolic disorders. By combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation, these agents aim to provide comprehensive metabolic control.
Mechanism of Action of this compound
This compound, as a dual PPARα/γ agonist, exerts its effects on insulin resistance through the transcriptional regulation of a suite of target genes involved in glucose and lipid homeostasis.
Signaling Pathway
Upon binding to its ligands, such as this compound, PPARα and PPARγ form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
-
PPARγ Activation: In adipose tissue, PPARγ activation increases the expression of genes involved in insulin signaling and glucose transport, such as GLUT4. It also promotes the storage of free fatty acids in adipocytes, thus reducing their circulation and mitigating the lipotoxicity that contributes to insulin resistance in other tissues.
-
PPARα Activation: In the liver, PPARα activation enhances fatty acid uptake and β-oxidation, leading to a decrease in the synthesis and secretion of triglycerides. This reduction in hepatic lipid accumulation can improve hepatic insulin sensitivity.
Preclinical Data on this compound and Insulin Resistance
Preclinical studies in animal models of obesity and insulin resistance have demonstrated the potent effects of this compound on improving metabolic parameters.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) |
| Fasting Plasma Glucose (mg/dL) | ~250 | Normalized | Normalized | Normalized |
| Fasting Plasma Insulin (ng/mL) | ~10 | Normalized | Normalized | Normalized |
| Plasma Triglycerides (mg/dL) | ~200 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Body Weight Change (%) | Increase | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Data adapted from a study in leptin-deficient ob/ob mice after 18 days of treatment. "Normalized" indicates values returned to the level of lean control animals.
Table 2: Effects of this compound in Obese, Insulin-Resistant Cynomolgus Monkeys
| Parameter | Vehicle Control | This compound (50 µg/kg) | This compound (500 µg/kg) |
| Fasting Plasma Insulin (µU/mL) | Elevated | Reduced | Significantly Reduced |
| Hemoglobin A1c (%) | Elevated | No significant change | 0.4% reduction |
| Body Weight Change (%) | Increase | Dose-dependent reduction | Dose-dependent reduction |
Data adapted from a 4-week study in obese and insulin-resistant cynomolgus monkeys.[1]
Table 3: Comparative Effects of this compound in Fatty Zucker Rats
| Parameter | Vehicle | Fenofibrate (150 mg/kg) | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) |
| Glucose Tolerance | Impaired | Improved | Significantly Improved | Significantly Improved |
| Body Weight Gain | High | Reduced | Increased | Reduced |
| Intramyocellular Lipids | Elevated | Normalized | Normalized | Normalized |
| Hepatic Lipid Content | Elevated | Reduced below baseline | Reduced | Reduced below baseline |
Data adapted from a 4-week study in fatty Zucker rats on a high-fat diet.[2]
Experimental Protocols
The following section details the methodology for a key experiment used to assess insulin sensitivity in preclinical models.
Hyperinsulinemic-Euglycemic Clamp in Rodents
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.
Objective: To measure the amount of glucose required to maintain euglycemia (normal blood glucose levels) during a constant infusion of insulin. A higher glucose infusion rate indicates greater insulin sensitivity.
Methodology:
-
Animal Preparation:
-
Rodents (e.g., Zucker rats) are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Animals are allowed to recover for 5-7 days post-surgery.
-
Prior to the clamp, animals are fasted for 5-6 hours.
-
-
Experimental Setup:
-
The conscious and unrestrained animal is placed in a metabolic cage.
-
The infusion and sampling lines are connected to a swivel system to allow free movement.
-
-
Clamp Procedure:
-
A primed-continuous infusion of human insulin is initiated (e.g., 4 mU/kg/min).
-
A variable infusion of 20% glucose is started.
-
Arterial blood samples are taken every 5-10 minutes to measure blood glucose levels.
-
The glucose infusion rate is adjusted to maintain a constant blood glucose level (e.g., 100-120 mg/dL).
-
The clamp is typically run for 120 minutes.
-
-
Data Analysis:
-
The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is calculated and serves as the primary measure of insulin sensitivity.
-
Plasma insulin levels are measured at baseline and during the clamp to confirm hyperinsulinemia.
-
Clinical Perspective: Insights from Saroglitazar
A meta-analysis of 10 randomized controlled trials of Saroglitazar in patients with type 2 diabetes and dyslipidemia showed significant reductions in:
-
Fasting plasma glucose: Weighted mean difference of -12.11 mg/dL.
-
Postprandial glucose: Weighted mean difference of -16.17 mg/dL.
-
HbA1c: Weighted mean difference of -0.39%.
However, this meta-analysis did not find a significant effect on fasting insulin levels or HOMA-IR.[3] It is important to note that the primary indication for Saroglitazar in many of these trials was dyslipidemia, and the patient populations may not have been selected for severe insulin resistance.
Another randomized, double-blind, placebo-controlled trial specifically investigating the effect of Saroglitazar on insulin sensitivity using the hyperinsulinemic-euglycemic clamp in treatment-naive type 2 diabetes patients with hypertriglyceridemia demonstrated a significant improvement in the insulin sensitivity index (SIclamp) after 4 months of treatment (p=0.026).[4] This study also reported significant reductions in triglycerides, HbA1c, and fasting plasma glucose.[4]
Conclusion
The available preclinical data strongly suggest that this compound is a potent dual PPARα/γ agonist with significant beneficial effects on insulin resistance and related metabolic parameters. Its mechanism of action, involving the simultaneous activation of PPARα and PPARγ, provides a comprehensive approach to improving both lipid and glucose metabolism. While clinical data for this compound remains limited, the findings from studies on other dual PPARα/γ agonists, such as Saroglitazar, indicate that this class of drugs holds promise for the treatment of insulin resistance in patients with type 2 diabetes and metabolic syndrome. Further clinical trials are necessary to fully elucidate the efficacy and safety profile of this compound in a clinical setting.
References
- 1. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a Dual PPAR α/γ agonist on Insulin Sensitivity in Patients of Type 2 Diabetes with Hypertriglyceridemia- Randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Cevoglitazar: A Dual PPARα/γ Agonist for the Management of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity, a global health crisis, is a significant risk factor for a myriad of metabolic disorders, including type 2 diabetes and cardiovascular disease. The complex pathophysiology of obesity necessitates the development of novel therapeutic agents that can address multiple aspects of the disease. Cevoglitazar, a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a specific focus on its effects on obesity and related metabolic parameters. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the core preclinical findings and methodologies associated with this compound.
Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its therapeutic effects by simultaneously activating two key nuclear receptors: PPARα and PPARγ.[1] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to an increase in the expression of genes involved in fatty acid uptake and β-oxidation, thereby promoting the clearance of lipids.[2] In contrast, PPARγ is predominantly found in adipose tissue, where its activation enhances insulin sensitivity, promotes adipocyte differentiation, and improves glucose uptake.[2] The dual agonism of this compound offers a multi-pronged approach to treating obesity and its comorbidities by concurrently improving lipid profiles and glycemic control.[2][3]
Preclinical Efficacy in Obesity Models
Preclinical studies have consistently demonstrated the anti-obesity effects of this compound in various animal models. These studies highlight its ability to reduce body weight, improve body composition, and positively modulate key metabolic parameters.
Effects on Body Weight and Food Intake
In leptin-deficient ob/ob mice, a well-established model of genetic obesity, this compound administration led to a significant and dose-dependent reduction in both food intake and body weight. Similarly, in obese and insulin-resistant cynomolgus monkeys, treatment with this compound resulted in a dose-dependent decrease in food intake and body weight. Notably, in fatty Zucker rats, this compound reduced body weight gain and adiposity independent of food intake, suggesting an effect on energy expenditure.
Effects on Adiposity and Lipid Metabolism
This compound has been shown to favorably impact adiposity and lipid profiles. In fatty Zucker rats, it reduced overall adiposity. While having minimal effects on visceral fat, this compound induced changes in subcutaneous fat suggestive of fatty acid export. Furthermore, it significantly reduced hepatic lipid accumulation, primarily through PPARα-mediated increases in β-oxidation. In ob/ob mice, this compound dose-dependently reduced plasma levels of free fatty acids and triglycerides.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound in Leptin-Deficient ob/ob Mice
| Parameter | Vehicle | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) | Duration | Reference |
| Body Weight Change | +1.9% | -5.8% | -10.9% | -12.9% | 18 days | |
| Plasma Glucose | - | Normalized | - | - | 7 days | |
| Plasma Insulin | - | Normalized | - | - | 7 days |
Table 2: Effects of this compound in Obese Cynomolgus Monkeys
| Parameter | This compound (50 µg/kg) | This compound (500 µg/kg) | Duration | Reference |
| Food Intake | Lowered | Lowered (dose-dependent) | 4 weeks | |
| Body Weight | Lowered | Lowered (dose-dependent) | 4 weeks | |
| Fasting Plasma Insulin | Reduced | Reduced | 4 weeks | |
| Hemoglobin A1c | - | Reduced by 0.4% | 4 weeks |
Table 3: Comparative Effects of this compound in Fatty Zucker Rats
| Parameter | Vehicle | Fenofibrate (150 mg/kg) | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) | Duration | Reference |
| Body Weight Gain | - | Reduced | - | Reduced | 4 weeks | |
| Adiposity | - | Reduced | - | Reduced | 4 weeks | |
| Glucose Tolerance | - | - | Improved | Improved | 4 weeks | |
| Hepatic Lipid Concentration | - | Reduced below baseline | Reduced | Reduced below baseline | 4 weeks |
Experimental Protocols
The preclinical evaluation of this compound has employed standardized and well-characterized animal models of obesity and metabolic disease.
Rodent Obesity Models
-
ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity. They are a valuable tool for assessing the effects of compounds on food intake and body weight. In a typical study, male ob/ob mice are treated daily with this compound or vehicle via oral gavage for a period of several weeks. Body weight and food consumption are monitored regularly.
-
Fatty Zucker Rats: This model exhibits obesity and insulin resistance due to a mutation in the leptin receptor. Studies often involve feeding these rats a fat-enriched diet to exacerbate the metabolic phenotype. Treatment with this compound, vehicle, or comparator drugs (e.g., fenofibrate, pioglitazone) is administered orally for a defined period.
Non-Human Primate Model
-
Obese Cynomolgus Monkeys: These animals develop obesity and insulin resistance that more closely mimics the human condition. In a representative study, obese monkeys were treated with this compound for several weeks, with regular monitoring of food intake, body weight, and key metabolic markers.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for obesity and related metabolic disorders. Its dual PPARα/γ agonist activity provides a unique mechanism to concurrently address dyslipidemia, insulin resistance, and excess adiposity. The consistent findings across multiple preclinical species, including rodents and non-human primates, demonstrate its robust anti-obesity and metabolic-enhancing effects. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for human obesity.
References
- 1. GLP-1-mediated delivery of tesaglitazar improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Cevoglitazar: A Dual PPARα/γ Agonist's Role in Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cevoglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist that was developed as a therapeutic agent for type 2 diabetes and dyslipidemia. By activating both PPARα and PPARγ, this compound was designed to concurrently address insulin resistance and abnormal lipid profiles, which are characteristic of the metabolic syndrome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on lipid metabolism as demonstrated in key preclinical studies, and the experimental methodologies employed in this research. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's role in metabolic regulation.
Introduction
Metabolic syndrome, a cluster of conditions including insulin resistance, dyslipidemia, and obesity, poses a significant risk for the development of type 2 diabetes and cardiovascular disease. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of glucose and lipid homeostasis. The two main isoforms involved in metabolic control are PPARα and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, and its activation leads to a reduction in triglycerides. PPARγ is predominantly found in adipose tissue and its activation enhances insulin sensitivity.
Dual PPARα/γ agonists, also known as "glitazars," were developed with the therapeutic goal of simultaneously targeting the dyslipidemia and hyperglycemia associated with type 2 diabetes. This compound emerged as one such dual agonist, with the promise of providing a comprehensive treatment for metabolic disorders.[1] This guide delves into the preclinical evidence that elucidated the role of this compound in lipid metabolism.
Mechanism of Action: Dual PPARα/γ Agonism
This compound functions as a ligand for both PPARα and PPARγ, activating these transcription factors. Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
The dual agonism of this compound is intended to provide the synergistic benefits of both PPARα and PPARγ activation:
-
PPARα Activation: Primarily influences fatty acid oxidation and transport, leading to a reduction in circulating triglycerides and very-low-density lipoprotein (VLDL) levels.[2]
-
PPARγ Activation: Promotes adipocyte differentiation and lipid storage in adipose tissue, leading to the sequestration of free fatty acids from the circulation and an improvement in insulin sensitivity in peripheral tissues like muscle and liver.[3]
The following diagram illustrates the general signaling pathway of dual PPARα/γ agonists like this compound.
Caption: Signaling pathway of this compound as a dual PPARα/γ agonist.
Preclinical Data on Lipid Metabolism
The effects of this compound on lipid metabolism have been primarily characterized in preclinical models of obesity and insulin resistance, notably the fatty Zucker rat and the leptin-deficient ob/ob mouse.
Studies in Fatty Zucker Rats
A key study investigated the effects of this compound in fatty Zucker rats, a genetic model of obesity and insulin resistance.[1] The study compared the effects of this compound to a selective PPARα agonist (Fenofibrate) and a selective PPARγ agonist (Pioglitazone).
Quantitative Data Summary:
| Parameter | Vehicle | Fenofibrate (150 mg/kg) | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) |
| Body Weight Gain | Increased | Reduced | Increased | Reduced |
| Adiposity | Increased | Reduced | Increased | Reduced |
| Intramyocellular Lipids | Elevated | Normalized | Normalized | Normalized |
| Hepatic Lipid Concentration | Elevated | Reduced below baseline (p < 0.05) | Reduced | Reduced below baseline (p < 0.05) |
Data compiled from Laurent et al., 2009.[1]
The study concluded that this compound, like Fenofibrate, reduced body weight gain and adiposity. All treatments normalized intramyocellular lipids. Notably, both this compound and Fenofibrate reduced hepatic lipid concentration to below baseline levels, suggesting a strong effect on hepatic beta-oxidation, a process primarily mediated by PPARα.
Studies in ob/ob Mice and Cynomolgus Monkeys
Another significant study evaluated this compound in leptin-deficient ob/ob mice and obese, insulin-resistant cynomolgus monkeys. This research highlighted the compound's effects on energy homeostasis in addition to its impact on lipid and glucose metabolism.
Quantitative Data Summary (ob/ob Mice):
| Parameter (18-day treatment) | Vehicle | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) |
| Food Intake | No change | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Body Weight Change | +1.9% | -5.8% | -10.9% | -12.9% |
| Plasma Free Fatty Acids | Elevated | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |
| Plasma Triglycerides | Elevated | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |
Data compiled from Chen et al., 2010.
In ob/ob mice, this compound led to a sustained, dose-dependent reduction in both food intake and body weight. Furthermore, it dose-dependently reduced plasma levels of free fatty acids and triglycerides. In obese cynomolgus monkeys, this compound also lowered food intake and body weight in a dose-dependent manner over a 4-week treatment period.
Experimental Protocols
The following sections detail the methodologies used in the key preclinical studies of this compound.
Fatty Zucker Rat Study
Experimental Workflow:
Caption: Experimental workflow for the study in fatty Zucker rats.
-
Animal Model: Fatty Zucker rats, a genetic model of obesity and insulin resistance, were used.
-
Diet: The animals were fed a fat-enriched diet (54% kcal from fat) for a total of 6 weeks. This consisted of a 2-week high-fat diet exposure period followed by a 4-week dosing period with the respective compounds.
-
Treatment Groups: The rats were divided into four groups: (i) Vehicle, (ii) Fenofibrate (150 mg/kg), (iii) Pioglitazone (30 mg/kg), and (iv) this compound (5 mg/kg).
-
In Vivo Magnetic Resonance Spectroscopy (MRS): This non-invasive technique was used to quantify intramyocellular and hepatocellular lipid content before and after the treatment period.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose tolerance, rats were administered an oral glucose load after a period of fasting. Blood glucose levels were then measured at various time points.
-
Metabolic Profiling: This was performed to analyze the composition of lipids in muscle, liver, and adipose tissue to understand the mechanisms of action of the different treatments.
ob/ob Mouse Study
Experimental Workflow:
Caption: Experimental workflow for the study in ob/ob mice.
-
Animal Model: Leptin-deficient ob/ob mice, a genetic model of obesity and hyperglycemia, were utilized.
-
Treatment Groups: The mice were administered this compound at doses of 0.5, 1, or 2 mg/kg for 18 days.
-
Energy Homeostasis Assessment: Food intake and body weight were monitored throughout the study to evaluate the effects on energy balance.
-
Biochemical Analysis: Plasma levels of glucose, insulin, free fatty acids, and triglycerides were measured to determine the metabolic effects of this compound.
Clinical Development and Discontinuation
While preclinical studies showed promise for this compound in treating features of the metabolic syndrome, its clinical development was ultimately discontinued by Novartis. The specific reasons for the discontinuation have not been detailed in the available public literature. It is important to note that several other dual PPARα/γ agonists also faced challenges in clinical development, often due to safety concerns.
Conclusion
This compound, as a dual PPARα/γ agonist, demonstrated significant effects on lipid metabolism in preclinical models. Its ability to activate both PPARα and PPARγ translated into a reduction in plasma triglycerides and free fatty acids, a decrease in hepatic and intramyocellular lipid accumulation, and beneficial effects on body weight and adiposity in models of obesity and insulin resistance. The preclinical data supported the proposed mechanism of action, with evidence of both enhanced fatty acid oxidation (a PPARα-mediated effect) and improved lipid handling in peripheral tissues (a PPARγ-mediated effect). Despite the promising preclinical profile, the clinical development of this compound was halted, a fate shared by other compounds in its class. The study of this compound and other glitazars, however, has provided valuable insights into the complex roles of PPARs in metabolic regulation and continues to inform the development of novel therapeutics for metabolic diseases.
References
Cevoglitazar: An In-Depth Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevoglitazar (LBM-642) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, binding affinities, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts in the fields of metabolic disease, including type 2 diabetes and dyslipidemia. This document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and includes visualizations of relevant biological pathways and experimental workflows.
Core Molecular Targets: PPARα and PPARγ
This compound's primary molecular targets are the nuclear receptors PPARα and PPARγ. As a dual agonist, it activates both receptors, leading to a cascade of genomic and non-genomic effects that regulate lipid and glucose metabolism.
Peroxisome Proliferator-Activated Receptor-alpha (PPARα)
Activation of PPARα by this compound primarily influences fatty acid catabolism. This is crucial for regulating lipid levels in the blood. In preclinical studies, this compound has been shown to be a potent activator of PPARα. One key downstream indicator of PPARα activation is the induction of Acyl-CoA oxidase (ACO) activity. In studies using a rat liver cell line, this compound stimulated ACO activity in a dose-dependent manner.[1]
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)
The activation of PPARγ by this compound is central to its insulin-sensitizing effects. PPARγ is highly expressed in adipose tissue and plays a critical role in adipocyte differentiation, lipid storage, and glucose homeostasis. While direct binding affinity values for this compound are not publicly available, coactivator recruitment assays confirm its potent agonist activity at this receptor.[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's activity on its primary molecular targets.
| Parameter | Target | Value | Assay Type | Cell Line/System | Reference |
| EC50 | Acyl-CoA Oxidase (ACO) activity (downstream of PPARα) | 12 ± 2 nM | Enzyme activity assay | Rat liver cell line | [1] |
| Relative Potency | PPARα Coactivator Recruitment | >90-fold more potent than for PPARδ | TR-FRET Assay | In vitro | |
| Relative Potency | PPARγ Coactivator Recruitment | >40-fold more potent than for PPARδ | TR-FRET Assay | In vitro |
Signaling Pathways
This compound, by activating PPARα and PPARγ, modulates a complex network of signaling pathways that collectively improve metabolic health.
PPARα Signaling Pathway
The activation of PPARα by this compound leads to the regulation of genes involved in fatty acid transport and oxidation.
PPARγ Signaling Pathway
Through PPARγ activation, this compound enhances insulin sensitivity and promotes glucose uptake.
References
pharmacology of Cevoglitazar
An In-depth Technical Guide on the Pharmacology of Cevoglitazar
Introduction
This compound is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] It was developed as a therapeutic agent for the management of type 2 diabetes mellitus and associated dyslipidemia.[1] The rationale behind its development was to concurrently target the key metabolic dysregulations of insulin resistance and abnormal lipid profiles characteristic of these conditions. By activating both PPARα and PPARγ, this compound was designed to offer comprehensive metabolic control.[2] However, the clinical development of this compound was discontinued.[3] This guide provides a detailed overview of its pharmacology based on available preclinical data.
Core Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its effects by binding to and activating two subtypes of the PPAR nuclear receptor family: PPARα and PPARγ. These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in glucose homeostasis, lipid metabolism, and inflammation.[4]
Upon activation by a ligand like this compound, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter region of target genes, thereby modulating their transcription.
-
PPARα Activation: Predominantly expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα is a primary regulator of lipid metabolism. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport into mitochondria, and subsequent β-oxidation. This results in a reduction of circulating triglycerides and free fatty acids.
-
PPARγ Activation: PPARγ is most abundantly expressed in adipose tissue and plays a critical role in adipogenesis, insulin sensitivity, and glucose uptake. Activation of PPARγ promotes the differentiation of adipocytes, which enhances the storage of fatty acids in fat cells, thereby reducing lipotoxicity in other tissues like the liver and muscle. This action improves insulin sensitivity and leads to lower blood glucose levels.
The dual agonism of this compound is intended to provide a synergistic effect, addressing both the dyslipidemia (via PPARα) and the hyperglycemia/insulin resistance (via PPARγ) common in type 2 diabetes.
Pharmacodynamic Effects
Preclinical studies have demonstrated that this compound produces beneficial effects on energy homeostasis, glycemic control, and lipid metabolism. In addition to improving insulin sensitivity and lipid profiles, a key finding was its ability to reduce food intake and body weight in animal models of obesity.
-
In leptin-deficient ob/ob mice: this compound administration led to a dose-dependent, acute, and sustained reduction in food intake and body weight. It also normalized plasma glucose and insulin levels and dose-dependently reduced free fatty acids and triglycerides.
-
In obese, insulin-resistant cynomolgus monkeys: Treatment with this compound lowered food intake and body weight in a dose-dependent manner. It also reduced fasting plasma insulin and, at higher doses, lowered hemoglobin A1c (HbA1c) levels.
-
In fatty Zucker rats: this compound was as effective as the PPARγ agonist pioglitazone at improving glucose tolerance. Unlike pioglitazone, however, this compound reduced body weight gain and adiposity, an effect attributed to its PPARα agonism. It normalized intramyocellular lipids and reduced hepatic lipid concentration below baseline levels, primarily through PPARα-mediated increases in β-oxidation.
Preclinical Efficacy Data
The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effects of this compound in Obese (ob/ob) Mice
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) |
|---|---|---|---|---|
| Body Weight Change (18 days) | Gain | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Food Intake | Normal | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Plasma Glucose (7 days) | Elevated | Normalized | - | - |
| Plasma Insulin (7 days) | Elevated | Normalized | - | - |
| Plasma Free Fatty Acids | Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Plasma Triglycerides | Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Table 2: Effects of this compound in Obese Cynomolgus Monkeys
| Parameter | Vehicle Control | This compound (50 µg/kg) | This compound (500 µg/kg) |
|---|---|---|---|
| Body Weight Change (4 weeks) | Stable/Gain | Reduction | Greater Reduction |
| Food Intake | Normal | Lowered | Lowered |
| Fasting Plasma Insulin | Elevated | Reduced | Reduced |
| Hemoglobin A1c (HbA1c) | Stable | - | 0.4% reduction |
Table 3: Comparative Effects in Fatty Zucker Rats (4-week treatment)
| Parameter | Vehicle | Fenofibrate (PPARα) | Pioglitazone (PPARγ) | This compound (PPARα/γ) |
|---|---|---|---|---|
| Glucose Tolerance | Impaired | No significant improvement | Improved | Improved (similar to Pioglitazone) |
| Body Weight Gain | High | Reduced | Not reduced | Reduced |
| Adiposity | High | Reduced | Not reduced | Reduced |
| Intramyocellular Lipids | High | Normalized | Normalized | Normalized |
| Hepatic Lipid Concentration | High | Reduced below baseline | Reduced | Reduced below baseline |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Study in ob/ob Mice and Cynomolgus Monkeys
-
Animal Models:
-
Male, leptin-deficient ob/ob mice were used as a model of genetic obesity and insulin resistance.
-
Obese, insulin-resistant male cynomolgus monkeys were used as a non-human primate model.
-
-
Drug Administration:
-
Mice: this compound was administered orally at doses of 0.5, 1, or 2 mg/kg for 18 days.
-
Monkeys: this compound was administered orally at doses of 50 and 500 µg/kg for 4 weeks.
-
-
Parameters Measured:
-
Efficacy: Daily food intake and body weight were monitored throughout the studies. Blood samples were collected to measure plasma levels of glucose, insulin, free fatty acids, and triglycerides. In monkeys, HbA1c was also measured.
-
Data Analysis: Dose-response relationships were evaluated by comparing the effects of different doses of this compound against a vehicle control group.
-
Study in Fatty Zucker Rats
-
Animal Model: Male fatty Zucker rats, a genetic model of obesity and insulin resistance, were used.
-
Diet: Animals were fed a fat-enriched diet (54% kcal from fat) for 6 weeks to exacerbate the metabolic phenotype.
-
Experimental Groups (4-week dosing period):
-
Vehicle control
-
Fenofibrate (pure PPARα agonist) at 150 mg/kg
-
Pioglitazone (pure PPARγ agonist) at 30 mg/kg
-
This compound at 5 mg/kg
-
-
Methodologies:
-
Glucose Tolerance: Oral glucose tolerance tests (OGTT) were performed to assess insulin sensitivity and glucose disposal.
-
Body Composition: Body weight and adiposity were measured.
-
Lipid Analysis: In vivo and ex vivo magnetic resonance methodologies were used to quantify intramyocellular and hepatic lipid content. Metabolic profiling was conducted to assess changes in lipid composition in muscle, liver, and adipose tissue depots.
-
-
Data Analysis: The effects of this compound were compared against vehicle control as well as the selective PPARα and PPARγ agonists to dissect its mechanism of action. Statistical significance was determined using appropriate tests (e.g., p < 0.05).
Conclusion
Based on the available preclinical evidence, this compound is a potent dual PPARα/γ agonist that effectively improves both glycemic control and lipid profiles in animal models of obesity and insulin resistance. Its dual mechanism of action allows it to simultaneously enhance insulin sensitivity via PPARγ activation and reduce circulating lipids through PPARα-mediated fatty acid oxidation. A notable characteristic observed in these studies was its ability to reduce body weight and food intake, distinguishing it from pure PPARγ agonists. Despite these promising preclinical results, the development of this compound was halted, a fate shared by several other dual PPAR agonists, often due to safety concerns observed during clinical trials.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. cusabio.com [cusabio.com]
The Rise and Discontinuation of Cevoglitazar: A Technical Overview
Cambridge, MA - Cevoglitazar (LBM-642), a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), emerged from the Novartis Institutes for BioMedical Research as a promising therapeutic candidate for type 2 diabetes and obesity-related disorders.[1] Preclinical studies showcased its unique ability to not only improve glycemic control and lipid profiles but also to reduce food intake and body weight, a significant advantage over existing therapies. Despite these promising early results, the development of this compound was ultimately discontinued after Phase I clinical trials. This in-depth guide provides a technical summary of the discovery and development of this compound, detailing its mechanism of action, preclinical efficacy, and the available data that led to its eventual cessation.
Discovery and Rationale: Targeting the Dual PPAR Pathway
The development of dual PPARα/γ agonists, also known as "glitazars," was a strategic approach to simultaneously address the multifaceted metabolic dysregulation characteristic of type 2 diabetes. PPARα activation primarily regulates fatty acid oxidation and lipid metabolism, while PPARγ activation enhances insulin sensitivity and glucose uptake. The rationale behind developing a dual agonist like this compound was to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation in a single molecule.
Preclinical Pharmacology
This compound demonstrated significant efficacy in multiple animal models of obesity and insulin resistance, including fatty Zucker rats, leptin-deficient ob/ob mice, and obese cynomolgus monkeys.
In Vitro Activity
A key measure of PPARα activation is the induction of acyl-CoA oxidase (ACO) activity, the rate-limiting enzyme in peroxisomal β-oxidation. In a cell-based assay, this compound stimulated ACO activity in a dose-dependent manner with an EC50 value of 12 ± 2 nM. This indicated potent PPARα agonism, being 13-fold more potent than WY-14643 and 1600-fold more potent than fenofibrate in this assay.
In Vivo Efficacy
Rodent Models:
In leptin-deficient ob/ob mice, an established model for obesity and type 2 diabetes, daily oral administration of this compound at doses of 0.5, 1, or 2 mg/kg for 18 days resulted in a sustained, dose-dependent reduction in food intake and body weight.[2] Notably, at a dose of 0.5 mg/kg, plasma glucose and insulin levels were normalized after just 7 days of treatment.[2] Furthermore, a dose-dependent reduction in plasma free fatty acids and triglycerides was observed.[2]
In fatty Zucker rats, a model of obesity and insulin resistance, this compound was as effective as the PPARγ agonist pioglitazone at improving glucose tolerance.[3] However, unlike pioglitazone, this compound, similar to the PPARα agonist fenofibrate, reduced body weight gain and adiposity without affecting food intake. Metabolic profiling in this model revealed that in muscle tissue, this compound improves the lipid profile through both PPARα- and PPARγ-mediated mechanisms. In the liver, its effects were predominantly through PPARα agonism, leading to increased β-oxidation.
Non-Human Primate Models:
In obese and insulin-resistant cynomolgus monkeys, treatment with this compound at 50 and 500 µg/kg for 4 weeks led to a dose-dependent decrease in food intake and body weight. The treatment also resulted in reduced fasting plasma insulin, and at the higher dose, a 0.4% reduction in hemoglobin A1c levels was observed.
Quantitative Preclinical Data Summary
| Parameter | Species/Model | Dose/Concentration | Result | Reference |
| In Vitro Potency | ||||
| Acyl-CoA Oxidase (ACO) Activity (EC50) | Cell-based assay | 12 ± 2 nM | Potent PPARα agonism | |
| In Vivo Efficacy | ||||
| Body Weight | ob/ob Mice | 0.5, 1, 2 mg/kg/day (18 days) | Dose-dependent reduction | |
| Food Intake | ob/ob Mice | 0.5, 1, 2 mg/kg/day (18 days) | Dose-dependent reduction | |
| Plasma Glucose & Insulin | ob/ob Mice | 0.5 mg/kg/day (7 days) | Normalization | |
| Glucose Tolerance | Fatty Zucker Rats | 5 mg/kg | As effective as pioglitazone | |
| Body Weight Gain | Fatty Zucker Rats | 5 mg/kg | Reduced, similar to fenofibrate | |
| Body Weight | Cynomolgus Monkeys | 50, 500 µg/kg (4 weeks) | Dose-dependent reduction | |
| Food Intake | Cynomolgus Monkeys | 50, 500 µg/kg (4 weeks) | Dose-dependent reduction | |
| Fasting Plasma Insulin | Cynomolgus Monkeys | 50, 500 µg/kg (4 weeks) | Reduction | |
| Hemoglobin A1c | Cynomolgus Monkeys | 500 µg/kg (4 weeks) | 0.4% reduction |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is centered on the activation of the PPARα and PPARγ signaling pathways.
Experimental Protocols
Acyl-CoA Oxidase (ACO) Activity Assay
This assay measures the enzymatic activity of ACO, a direct target of PPARα activation.
The assay is based on the principle that ACO catalyzes the oxidation of a long-chain acyl-CoA to 2-trans-enoyl-CoA, with the concomitant production of hydrogen peroxide (H2O2). The rate of H2O2 production is then measured using a coupled enzymatic reaction, often involving horseradish peroxidase and a chromogenic or fluorogenic substrate. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Studies in ob/ob Mice
These studies are designed to assess the effects of a test compound on metabolic parameters in a genetic model of obesity and diabetes.
Leptin-deficient ob/ob mice are housed in a controlled environment with ad libitum access to food and water. Following an acclimatization period, the animals are randomized into treatment groups and receive daily oral doses of this compound or vehicle. Key parameters such as body weight, food and water consumption are monitored daily. Blood samples are collected at specified intervals to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids. At the end of the study, tissues may be collected for further analysis, such as gene expression profiling.
Discontinuation and Future Perspectives
Despite the robust preclinical data demonstrating a favorable metabolic profile, the clinical development of this compound was halted after Phase I trials. The specific reasons for this decision have not been publicly disclosed by Novartis. The discontinuation of this compound, along with other dual PPARα/γ agonists, highlights the challenges in translating the promising preclinical efficacy of this class of drugs into a safe and effective therapy for humans. Potential concerns with "glitazars" have included adverse effects such as weight gain, edema, and potential cardiovascular risks.
While this compound itself did not reach the market, the research into its mechanism and effects has contributed to a deeper understanding of PPAR biology and the intricate regulation of metabolism. The pursuit of novel therapeutics for type 2 diabetes and metabolic syndrome continues, with lessons learned from the development of compounds like this compound informing the design of next-generation therapies with improved efficacy and safety profiles.
References
The Impact of Cevoglitazar on Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ)[1]. As a PPARγ agonist, it is anticipated to play a significant role in adipocyte differentiation, a critical process in adipose tissue development and function. This technical guide provides an in-depth overview of the known and expected effects of this compound on adipocyte differentiation, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways. While extensive in vitro data for this compound's direct impact on adipocyte differentiation is not widely published, this guide synthesizes available information and leverages knowledge of other PPARγ agonists to provide a comprehensive framework for research and development.
Data Presentation
Quantitative data on the direct effects of this compound on adipocyte differentiation in vitro is limited in publicly available literature. However, based on its mechanism as a PPARγ agonist and in vivo studies, we can project its expected impact. The following tables summarize relevant in vivo data for this compound and comparative in vitro data for other PPAR agonists to provide a quantitative context.
Table 1: In Vivo Effects of this compound on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Result | Reference |
| Body Weight | ob/ob mice | This compound | 0.5, 1, 2 mg/kg | 18 days | Dose-dependent reduction | [1] |
| Food Intake | ob/ob mice | This compound | 0.5, 1, 2 mg/kg | 18 days | Dose-dependent reduction | [1] |
| Plasma Glucose | ob/ob mice | This compound | 0.5 mg/kg | 7 days | Normalized | [1] |
| Plasma Insulin | ob/ob mice | This compound | 0.5 mg/kg | 7 days | Normalized | [1] |
| Body Weight | Cynomolgus monkeys | This compound | 50, 500 µg/kg | 4 weeks | Dose-dependent reduction | |
| Fasting Plasma Insulin | Cynomolgus monkeys | This compound | 50, 500 µg/kg | 4 weeks | Reduced | |
| Adiposity | Fatty Zucker rats | This compound | 5 mg/kg | 4 weeks | Reduced |
Table 2: Comparative In Vitro PPAR Agonist Activity of Saroglitazar (a dual PPARα/γ agonist)
| Parameter | Cell Line | Receptor | EC50 | Reference |
| PPARα Activation | HepG2 | Human PPARα | 0.65 pmol/L | |
| PPARγ Activation | HepG2 | Human PPARγ | 3 nmol/L |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Adipocyte Differentiation
This compound, as a PPARγ agonist, is expected to promote adipocyte differentiation by activating the master regulator of this process, PPARγ. Upon binding, this compound would induce a conformational change in the PPARγ receptor, leading to the recruitment of coactivators and the transcriptional activation of target genes that drive the adipogenic program.
References
In Vitro Characterization of Cevoglitazar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] This dual agonism presents a promising therapeutic approach for the management of type 2 diabetes mellitus and associated dyslipidemia by simultaneously addressing insulin resistance and lipid metabolism.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its binding and activation profile, its effects on cellular processes, and the experimental methodologies used for its evaluation.
Core Efficacy and Potency
The in vitro efficacy of this compound has been quantified through various assays that measure its ability to activate PPAR subtypes and influence downstream cellular functions. The data presented below summarizes the key quantitative metrics of this compound's activity.
Table 1: PPAR Coactivator Recruitment Activity of this compound
| Receptor | EC50 (nM) | Comparative Potency |
| Human PPARα | 1.3 | 46-fold higher than WY-14643 (EC50 60 nM) |
| Human PPARγ | 2.8 | More potent than rosiglitazone (EC50 24 nM) |
| Human PPARδ | 120 | - |
| Mouse PPARα | ~3.9 (3-fold lower potency than human) | - |
| Mouse PPARγ | ~8.4 (3-fold lower potency than human) | - |
EC50 values were determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection method.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter Measured | EC50 (nM) | Comparative Potency |
| Adipocyte Differentiation | 3T3-L1 | GPDH Activity | 23 ± 7 | 2-fold more potent than rosiglitazone (EC50 46 ± 8 nM) |
| Hepatic Fatty Acid Oxidation | Rat Hepatoma Cells | ACO Activity | Potent inducer | - |
GPDH (Glycerol-3-phosphate dehydrogenase) activity is a marker for adipocyte differentiation. ACO (Acyl-CoA oxidase) activity is a measure of hepatic fatty acid oxidation.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to and activating PPARα and PPARγ, which are ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, and energy homeostasis.
PPARα Activation Pathway
Activation of PPARα primarily influences fatty acid metabolism, leading to increased fatty acid uptake and oxidation in the liver. This is a key mechanism for its lipid-lowering effects.
PPARγ Activation Pathway
PPARγ activation is central to improving insulin sensitivity. It promotes the differentiation of adipocytes and regulates the expression of genes involved in glucose and lipid metabolism in various tissues including adipose, muscle, and liver.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
TR-FRET Coactivator Recruitment Assay
This assay measures the ligand-dependent recruitment of a coactivator peptide to the PPAR ligand-binding domain (LBD).
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Prepare solutions of GST-tagged PPAR-LBD, biotinylated coactivator peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (SA-APC) in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the this compound dilutions.
-
Add the GST-tagged PPAR-LBD and biotinylated coactivator peptide mixture to the wells.
-
Incubate to allow for ligand binding and coactivator recruitment.
-
Add the Europium-labeled anti-GST antibody and SA-APC mixture.
-
Incubate at room temperature in the dark to allow for antibody and streptavidin binding.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of the acceptor (APC) and donor (Europium) emission signals.
-
Plot the TR-FRET ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay
This assay quantifies the increase in GPDH enzyme activity, a marker of adipocyte differentiation, in 3T3-L1 cells.
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum until confluent.
-
Induce differentiation by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and varying concentrations of this compound or a vehicle control.
-
-
Sample Preparation:
-
After the desired treatment period (typically 7-10 days), wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer and centrifuge to collect the supernatant containing the cell lysate.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing dihydroxyacetone phosphate and NADH in an appropriate buffer.
-
Add the cell lysate to the reaction mixture to initiate the enzymatic reaction.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH consumption is proportional to the GPDH activity.
-
-
Data Analysis:
-
Calculate the GPDH activity, typically normalized to the total protein concentration of the cell lysate.
-
Plot the GPDH activity against the this compound concentration and determine the EC50 value.
-
Acyl-CoA Oxidase (ACO) Activity Assay
This assay measures the activity of ACO, the rate-limiting enzyme in the peroxisomal β-oxidation of fatty acids, in rat hepatoma cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture rat hepatoma cells (e.g., H4IIE) in a suitable growth medium.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
-
Sample Preparation:
-
Harvest and homogenize the cells in a buffer that preserves enzyme activity.
-
Centrifuge the homogenate to obtain a supernatant fraction containing the peroxisomal enzymes.
-
-
Enzymatic Assay:
-
A common method involves a coupled reaction where the hydrogen peroxide (H2O2) produced by ACO is used to oxidize a fluorogenic or chromogenic substrate in the presence of horseradish peroxidase.
-
The reaction is initiated by adding a suitable acyl-CoA substrate (e.g., lauroyl-CoA).
-
The increase in fluorescence or absorbance is measured over time using a plate reader.
-
-
Data Analysis:
-
The rate of change in the signal is proportional to the ACO activity.
-
Normalize the activity to the protein concentration of the cell homogenate.
-
Evaluate the dose-dependent effect of this compound on ACO activity.
-
Conclusion
The in vitro characterization of this compound demonstrates its potent dual agonism for PPARα and PPARγ. The data from coactivator recruitment and cellular assays confirm its high potency in activating these receptors and modulating key metabolic pathways. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of metabolic drug discovery and development, enabling further investigation into the therapeutic potential of this compound and related compounds.
References
The Impact of Cevoglitazar on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevoglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), holds significant promise in the therapeutic landscape for metabolic disorders. By simultaneously activating both PPAR isoforms, this compound orchestrates a complex and beneficial modulation of gene expression, leading to improved insulin sensitivity, enhanced lipid metabolism, and a reduction in adiposity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on gene expression, supported by quantitative data from analogous dual PPARα/γ agonists, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
Metabolic syndrome, characterized by a cluster of conditions including insulin resistance, dyslipidemia, and obesity, represents a significant global health challenge. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors and are central regulators of energy homeostasis. The three PPAR isoforms, α, γ, and δ (beta), exhibit distinct tissue distribution and physiological roles.
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily stimulates the expression of genes involved in fatty acid uptake and β-oxidation.
-
PPARγ is most abundant in adipose tissue and plays a critical role in adipogenesis, lipid storage, and insulin sensitization.
Dual PPARα/γ agonists, such as this compound, are designed to harness the synergistic benefits of activating both receptors. This dual activation leads to a comprehensive improvement in both glucose and lipid metabolism, offering a multi-faceted approach to treating metabolic diseases. This guide will delve into the specific gene expression changes elicited by this class of compounds, providing a foundational understanding for researchers and drug development professionals.
Core Mechanism of Action: The PPAR Signaling Pathway
This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon ligand binding, the PPARs undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Analysis of Gene Expression Changes
While specific quantitative gene expression data for this compound is limited in publicly accessible literature, studies on analogous dual PPARα/γ agonists like Muraglitazar and Saroglitazar provide valuable insights into the expected transcriptional changes. The following tables summarize representative data from preclinical studies, showcasing the modulation of key target genes involved in lipid and glucose metabolism.
PPARα Target Gene Modulation in Liver
The liver is a primary site of action for the PPARα component of dual agonists, leading to a significant upregulation of genes involved in fatty acid oxidation.
| Gene | Function | Fold Change (vs. Vehicle) | Reference Compound |
| ACOX1 | Acyl-CoA Oxidase 1 | ↑ ~2.0 - 4.0 | Muraglitazar |
| CPT1A | Carnitine Palmitoyltransferase 1A | ↑ ~1.5 - 3.0 | Saroglitazar |
| CYP4A1 | Cytochrome P450 4A1 | ↑ ~3.0 - 5.0 | Muraglitazar |
| FABP1 | Fatty Acid Binding Protein 1 | ↑ ~2.0 - 3.5 | Saroglitazar |
| ApoCIII | Apolipoprotein C-III | ↓ ~0.3 - 0.6 | Muraglitazar |
Table 1: Representative changes in hepatic gene expression by dual PPARα/γ agonists.
PPARγ Target Gene Modulation in Adipose Tissue
In adipose tissue, the PPARγ activity of dual agonists predominates, promoting the expression of genes involved in lipid uptake, storage, and insulin signaling.
| Gene | Function | Fold Change (vs. Vehicle) | Reference Compound |
| aP2 (FABP4) | Adipocyte Fatty Acid Binding Protein 4 | ↑ ~2.5 - 5.0 | Muraglitazar |
| LPL | Lipoprotein Lipase | ↑ ~2.0 - 4.0 | Muraglitazar |
| GLUT4 | Glucose Transporter Type 4 | ↑ ~1.5 - 3.0 | Muraglitazar |
| CD36 | Fatty Acid Translocase | ↑ ~2.0 - 3.5 | Saroglitazar |
| Adiponectin | Adipokine | ↑ ~1.5 - 2.5 | Saroglitazar |
Table 2: Representative changes in adipose tissue gene expression by dual PPARα/γ agonists.
Experimental Protocols
The following sections provide detailed methodologies for key experiments typically employed to assess the effect of compounds like this compound on gene expression.
Animal Studies
A representative in vivo study to evaluate the effects of a dual PPARα/γ agonist would involve the following steps:
Protocol:
-
Animal Model: Male db/db mice (a model of type 2 diabetes and obesity) aged 8-10 weeks are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Grouping and Dosing: Mice are randomly assigned to treatment groups (n=8-10 per group), including a vehicle control group and groups receiving different doses of this compound (e.g., 1, 3, 10 mg/kg/day). The compound is typically administered daily via oral gavage for a period of 2-4 weeks.
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, epididymal white adipose tissue, skeletal muscle) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Quality Control
Total RNA is extracted from frozen tissues using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen), according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) to determine A260/A280 and A260/A230 ratios, and RNA integrity is evaluated using an Agilent Bioanalyzer.
Quantitative Real-Time PCR (qPCR)
qPCR is used to validate the expression changes of specific target genes identified through broader screening methods or based on known PPAR targets.
Protocol:
-
Reverse Transcription: 1-2 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treatment group to the vehicle control group.
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel gene targets and pathways affected by this compound.
Protocol:
-
Library Preparation: An RNA-Seq library is prepared from high-quality total RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the RNA, synthesis of first and second-strand cDNA, end repair, A-tailing, and ligation of sequencing adaptors.
-
PCR Amplification: The adaptor-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.
-
Library Quantification and Sequencing: The final library is quantified, and its quality is assessed. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adaptors. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed between the this compound-treated and vehicle control groups to identify genes with statistically significant changes in expression.
Conclusion
This compound, as a dual PPARα/γ agonist, represents a promising therapeutic strategy for the management of complex metabolic diseases. Its ability to modulate a wide array of genes involved in lipid and glucose homeostasis underscores its potential for comprehensive metabolic control. The data from analogous compounds and the established experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other next-generation PPAR modulators. Future research should focus on obtaining specific, high-resolution gene expression data for this compound in various preclinical models and ultimately in clinical settings to fully elucidate its molecular effects and clinical benefits.
Safety Profile of Dual PPAR Agonists: A Technical Guide Focused on Cevoglitazar
A comprehensive overview for researchers, scientists, and drug development professionals on the safety and toxicology of dual peroxisome proliferator-activated receptor (PPAR) agonists, with a specific focus on the available data for Cevoglitazar.
Introduction
Dual PPAR agonists, targeting both PPARα and PPARγ isoforms, represent a therapeutic strategy aimed at concurrently managing dyslipidemia and hyperglycemia, common comorbidities in type 2 diabetes mellitus.[1][2] Activation of PPARα primarily influences lipid metabolism, leading to reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol, while PPARγ activation enhances insulin sensitivity and glucose uptake.[1][3] Despite the promising metabolic benefits, the development of many dual PPAR agonists has been hampered by significant safety concerns, leading to the discontinuation of several candidates in late-stage clinical trials.[1] This technical guide provides an in-depth analysis of the safety profile of this class of drugs, with a particular focus on this compound, and outlines the experimental approaches used to evaluate their safety.
Core Safety Concerns with Dual PPAR Agonists
The primary safety concerns associated with dual PPAR agonists often relate to a combination of the known effects of selective PPARα and PPARγ activation, as well as unique compound-specific toxicities. These adverse effects have been a major hurdle in the clinical development of this drug class.
Class-Related Adverse Events
-
Weight Gain and Edema: A common adverse effect linked to PPARγ activation is fluid retention, leading to peripheral edema and weight gain. In some cases, this has been associated with an increased risk of congestive heart failure.
-
Renal Effects: Increases in serum creatinine and a reduction in the glomerular filtration rate have been observed with some dual PPAR agonists, such as tesaglitazar.
-
Cardiovascular Safety: The cardiovascular safety of dual PPAR agonists has been a significant point of contention. While the goal is to reduce cardiovascular risk by improving metabolic parameters, some compounds, like muraglitazar, were associated with an increased risk of major adverse cardiovascular events.
-
Carcinogenicity: Rodent carcinogenicity studies have raised concerns for some dual PPAR agonists, with findings such as bladder tumors.
Compound-Specific Toxicities
It is crucial to note that the discontinuation of many dual PPAR agonists was due to compound-specific toxicities rather than a universal class effect. For instance, tesaglitazar's development was halted due to renal and cardiac adverse effects, while muraglitazar faced scrutiny over cardiovascular events. Aleglitazar was also discontinued due to an unfavorable benefit-risk profile, including an increased incidence of hypoglycemia and muscular events.
Safety Profile of this compound
This compound is a dual PPARα/γ agonist that was under development by Novartis. However, its development was reportedly discontinued in 2008. Consequently, the amount of publicly available clinical safety data for this compound is limited. The following summarizes the available preclinical findings.
Preclinical Studies
Preclinical studies in animal models provided some insights into the potential efficacy and safety of this compound.
-
Metabolic Effects in Rodent Models: In leptin-deficient ob/ob mice, this compound administration led to a dose-dependent reduction in food intake and body weight. It also normalized plasma glucose and insulin levels and reduced free fatty acids and triglycerides.
-
Metabolic Effects in Non-Human Primates: In obese and insulin-resistant cynomolgus monkeys, this compound treatment for four weeks resulted in lowered food intake and body weight in a dose-dependent manner. It also led to a reduction in fasting plasma insulin and, at the highest dose, a decrease in hemoglobin A1c levels.
Quantitative Safety Data from Other Dual PPAR Agonists
To provide a clearer picture of the potential safety liabilities of dual PPAR agonists, the following tables summarize quantitative data from clinical trials of other compounds in this class.
Table 1: Reported Adverse Events for Aleglitazar (Phase III Clinical Trial)
| Adverse Event | Aleglitazar (%) | Placebo (%) | p-value |
| Hypoglycemia | 8.3 | 0.8 | <0.0001 |
| Muscular Events | 0.6 | 0.15 | 0.012 |
Data from a study with a mean treatment duration of 58 ± 38 days.
Table 2: Key Safety Findings for Tesaglitazar (12-Week Dose-Ranging Trial)
| Dose | Discontinuations due to Hematologic/Clinical Chemistry Criteria |
| ≤ 1.0 mg | Similar frequency to placebo |
| > 1.0 mg | Increasing frequency |
Formal statistical comparisons were not reported.
Experimental Protocols for Safety Assessment
The safety and toxicology of dual PPAR agonists are evaluated through a series of standardized preclinical and clinical studies. The following outlines typical experimental protocols.
Preclinical Toxicology Studies
Standard preclinical toxicology programs are designed to characterize the safety profile of a new drug candidate before human exposure and are conducted in accordance with Good Laboratory Practice (GLP) guidelines.
-
Single-Dose Toxicity Studies:
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Methodology: The test compound is administered as a single dose to at least two mammalian species (one rodent, one non-rodent) via the intended clinical route of administration. Animals are observed for a specified period for signs of toxicity, and a full necropsy is performed.
-
-
Repeated-Dose Toxicity Studies:
-
Objective: To evaluate the toxicological effects of the drug after repeated administration over a period of time.
-
Methodology: The drug is administered daily for a duration relevant to the proposed clinical use (e.g., 28 days, 90 days) to two species. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.
-
-
Safety Pharmacology Studies:
-
Objective: To assess the effects of the drug on vital physiological functions (cardiovascular, respiratory, and central nervous systems).
-
Methodology: Specific in vivo and in vitro models are used to evaluate parameters such as blood pressure, heart rate, ECG, respiratory rate, and neurological function.
-
-
Genotoxicity Studies:
-
Objective: To identify compounds that can induce genetic mutations or chromosomal damage.
-
Methodology: A standard battery of tests is performed, including an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosome aberration test, and an in vivo mouse micronucleus test.
-
-
Carcinogenicity Studies:
-
Objective: To assess the tumorigenic potential of the drug with long-term administration.
-
Methodology: The drug is administered daily to rodents for the majority of their lifespan (e.g., 2 years). A full histopathological evaluation is conducted to identify any increase in tumor incidence.
-
Clinical Trial Safety Monitoring
In human clinical trials, a rigorous safety monitoring plan is implemented to protect participants.
-
Phase I (First-in-Human) Studies:
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of the drug in a small number of healthy volunteers.
-
Methodology: Subjects receive single ascending doses and then multiple ascending doses. Intensive monitoring includes vital signs, ECGs, physical examinations, and frequent blood and urine sampling for clinical laboratory tests.
-
-
Phase II and III Studies:
-
Objective: To evaluate the efficacy and further assess the safety of the drug in a larger patient population.
-
Methodology: Randomized, controlled trials with regular monitoring of adverse events, laboratory parameters (hematology, clinical chemistry, urinalysis), vital signs, and ECGs. An independent Data and Safety Monitoring Board (DSMB) often oversees the safety data.
-
Signaling Pathways and Experimental Workflows
PPARα/γ Signaling Pathway
Dual PPAR agonists exert their effects by binding to and activating PPARα and PPARγ, which are nuclear receptors that regulate gene expression. Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in lipid and glucose metabolism.
Caption: Simplified signaling pathway of dual PPARα/γ agonists.
Preclinical Toxicology Workflow
The following diagram illustrates a typical workflow for preclinical safety assessment of a new drug candidate like a dual PPAR agonist.
Caption: Standard workflow for preclinical toxicology evaluation.
Conclusion
The development of dual PPAR agonists has been a challenging endeavor for the pharmaceutical industry. While the therapeutic rationale of simultaneously targeting lipid and glucose metabolism is strong, the safety and tolerability of these compounds have been a significant obstacle. The discontinuation of several dual PPAR agonists, including this compound, underscores the difficulty in balancing the metabolic benefits with the potential for adverse effects such as weight gain, edema, and cardiovascular and renal complications. For this compound, while preclinical data in animal models showed promise in improving metabolic parameters, the lack of available clinical safety data prevents a thorough assessment of its risk-benefit profile in humans. Future development in this class will require a deep understanding of the structure-activity relationships that can dissociate the desired metabolic effects from the adverse safety signals.
References
- 1. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Dual PPARα/γ Agonist Saroglitazar: A Technical Deep Dive into its Role in Non-Alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NAFLD, rooted in metabolic dysregulation, has made the development of effective pharmacotherapies challenging. Saroglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of Saroglitazar in NAFLD, with a focus on its mechanism of action, experimental validation, and clinical efficacy.
Introduction: The Challenge of NAFLD and the Rationale for Dual PPAR Agonism
NAFLD is characterized by the accumulation of fat in the liver, insulin resistance, and inflammation.[1] PPARs are nuclear receptors that play a critical role in regulating lipid and glucose metabolism.[2] The dual agonism of Saroglitazar offers a multi-faceted approach to treating NAFLD by simultaneously targeting lipid metabolism through PPARα and improving insulin sensitivity via PPARγ.[3] PPARα activation in the liver enhances fatty acid oxidation, while PPARγ activation in adipose tissue improves insulin sensitivity and glucose uptake.[2][4]
Mechanism of Action: The Signaling Pathways of Saroglitazar
Saroglitazar's therapeutic effects in NAFLD are mediated through the activation of PPARα and PPARγ, which form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
PPARα-Mediated Effects on Lipid Metabolism
Activation of PPARα in hepatocytes leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, thereby reducing hepatic triglyceride accumulation. It also plays a role in reducing inflammation.
PPARγ-Mediated Effects on Insulin Sensitivity
PPARγ is highly expressed in adipose tissue, and its activation by Saroglitazar enhances insulin sensitivity, promotes glucose uptake, and reduces the flux of free fatty acids to the liver.
Preclinical Evidence: In Vitro and In Vivo Models
Multiple preclinical studies have demonstrated the efficacy of Saroglitazar in models of NAFLD and NASH.
Key Preclinical Findings
| Model | Key Findings | Reference |
| Palmitic acid-treated HepG2 cells | Blocked the decrease in antioxidant biomarkers and the increase in inflammatory markers. Reversed mitochondrial dysfunction. | |
| Choline-deficient high-fat diet (CDAHFD)-induced NASH in mice | Reduced hepatic steatosis, inflammation, and ballooning. Prevented the development of fibrosis. Showed a more prominent reduction in the overall NAFLD activity score compared to pioglitazone and fenofibrate. | |
| High-fat emulsion-fed Wistar rats | Normalized body weight and liver index. Corrected ALT, AST, leptin, and adiponectin levels more effectively than pioglitazone and fenofibrate. Attenuated the upregulation of proinflammatory and fibrogenic genes. |
Experimental Protocols
This model is used to induce NASH with fibrosis.
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet: The CDAHFD consists of 60 kcal% fat and is deficient in choline and low in methionine (e.g., 0.1% by weight).
-
Duration: Mice are fed the diet for a period ranging from 6 to 14 weeks to induce NASH and fibrosis.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Masson's trichrome to evaluate fibrosis.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes involved in inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β, Collagen-1α1) in liver tissue.
This model is used to induce obesity and NASH.
-
Animal Model: Male Wistar or Sprague-Dawley rats are often utilized.
-
Diet Induction: A high-fat emulsion is administered daily via oral gavage for several weeks (e.g., 6 weeks). The emulsion typically contains a high percentage of fat (e.g., 77%), along with protein and carbohydrates.
-
Biochemical Analysis: Serum levels of ALT, AST, triglycerides, cholesterol, glucose, and insulin are measured.
-
Histopathological Examination: Liver tissue is examined for steatosis, inflammation, and other features of NASH.
Clinical Evidence: Efficacy and Safety in Humans
Saroglitazar has been evaluated in several clinical trials for its efficacy and safety in patients with NAFLD/NASH.
Summary of Key Clinical Trial Data (Saroglitazar 4 mg)
| Parameter | Baseline (Mean ± SD or Median [Range]) | Change from Baseline (Mean/Median) | p-value vs. Placebo | Reference |
| ALT (U/L) | ||||
| NCT03061721 (16 weeks) | 95.0 (approx.) | -45.8% | < 0.001 | |
| Meta-analysis | - | -26.01 U/L | 0.009 | |
| AST (U/L) | ||||
| Meta-analysis | - | -19.68 U/L | < 0.001 | |
| Liver Fat Content (MRI-PDFF) | ||||
| NCT03061721 (16 weeks) | - | -19.7% | < 0.05 | |
| Liver Stiffness (LSM, kPa) | ||||
| Observational Study (52 weeks) | 11.03 ± 7.19 | -2.44 | < 0.001 | |
| Meta-analysis | - | -2.22 kPa | 0.002 | |
| Triglycerides (mg/dL) | ||||
| NCT03061721 (16 weeks) | - | -68.7 mg/dL | < 0.05 | |
| Meta-analysis | - | -105.49 mg/dL | 0.03 | |
| HbA1c (%) | ||||
| Meta-analysis | - | -0.59% | < 0.001 |
Clinical Trial Protocol: NCT03061721
This Phase 2, prospective, multicenter, double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of Saroglitazar in patients with NAFLD/NASH.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 106 patients with NAFLD/NASH, BMI ≥25 kg/m ², and elevated ALT (≥ 50 U/L).
-
Intervention: Patients were randomized to receive placebo or Saroglitazar 1 mg, 2 mg, or 4 mg once daily for 16 weeks.
-
Primary Efficacy Endpoint: Percentage change from baseline in ALT levels at week 16.
-
Secondary Efficacy Endpoints: Changes in liver fat content (assessed by MRI proton density fat fraction), liver stiffness (measured by transient elastography/FibroScan®), and various metabolic parameters.
Safety and Tolerability
Across clinical studies, Saroglitazar has been generally well-tolerated. In the NCT03061721 trial, a mean weight gain of 1.5 kg was observed with Saroglitazar 4 mg compared to 0.3 kg with placebo, though this difference was not statistically significant.
Conclusion and Future Directions
Saroglitazar, through its dual PPARα/γ agonism, demonstrates a robust and multifaceted mechanism of action that addresses key pathophysiological drivers of NAFLD. Preclinical studies have consistently shown its ability to reduce hepatic steatosis, inflammation, and fibrosis. Clinical trials have translated these findings into significant improvements in liver enzymes, liver fat content, and metabolic profiles in patients with NAFLD/NASH.
Further long-term studies with histological endpoints are warranted to fully establish the impact of Saroglitazar on NASH resolution and fibrosis regression. Nevertheless, the existing body of evidence positions Saroglitazar as a compelling therapeutic candidate in the management of non-alcoholic fatty liver disease.
References
Methodological & Application
Cevoglitazar In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for a suite of in vitro assays essential for the characterization of Cevoglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). The included methodologies are designed for researchers, scientists, and drug development professionals investigating the molecular and cellular effects of this compound and other PPAR modulators.
Introduction
This compound is a potent dual agonist of PPARα and PPARγ, nuclear receptors that are key regulators of lipid and glucose metabolism.[1][2][3] Activation of PPARα primarily influences fatty acid oxidation, while PPARγ activation enhances insulin sensitivity.[1] The dual agonism of this compound makes it a promising therapeutic candidate for metabolic disorders such as type 2 diabetes and dyslipidemia. This document outlines the in vitro assays used to quantify its activity and elucidate its mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various functional assays.
| Assay Type | Target | Cell Line/System | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |
| Coactivator Recruitment (TR-FRET) | human PPARα | - | EC50 | 1.3 | WY-14643 | 60 |
| Coactivator Recruitment (TR-FRET) | human PPARγ | - | EC50 | 2.8 | Rosiglitazone | 24 |
| Coactivator Recruitment (TR-FRET) | human PPARδ | - | EC50 | 120 | - | - |
| Adipocyte Differentiation | - | 3T3-L1 | EC50 (GPDH activity) | 23 ± 7 | Rosiglitazone | 46 ± 8 |
Signaling Pathway of PPAR Agonists
The diagram below illustrates the general mechanism of action for PPAR agonists like this compound. Upon ligand binding, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in lipid and glucose metabolism.
Caption: General signaling pathway of PPAR agonists.
Experimental Protocols
PPAR Coactivator Recruitment Assay (TR-FRET)
This assay measures the ligand-dependent recruitment of a coactivator peptide to the PPAR ligand-binding domain (LBD) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Experimental Workflow:
Caption: Workflow for the TR-FRET PPAR coactivator recruitment assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. The final DMSO concentration should be kept below 1%.
-
Reagent Preparation:
-
Dilute the GST-tagged human PPARα-LBD or PPARγ-LBD to the desired concentration in assay buffer.
-
Prepare a mixture of Terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide (e.g., PGC1α) in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to a 384-well assay plate.
-
Add the diluted PPAR-LBD to each well.
-
Add the antibody/peptide mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite at approximately 340 nm and measure emissions at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Adipocyte Differentiation and Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay
This assay assesses the ability of this compound to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a key function of PPARγ agonists. Differentiation is quantified by measuring the activity of GPDH, an enzyme highly expressed in mature adipocytes.
Experimental Workflow:
Caption: Workflow for 3T3-L1 adipocyte differentiation and GPDH assay.
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum until confluent.
-
Two days post-confluence, induce differentiation by switching to DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 10 µg/mL insulin, and varying concentrations of this compound.
-
After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days.
-
Subsequently, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days until mature adipocytes are formed (approximately 8-10 days post-induction).
-
-
GPDH Activity Assay:
-
Wash the differentiated 3T3-L1 cells with PBS and lyse the cells in a suitable buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate supernatant.
-
Initiate the reaction by adding a reaction mix containing the GPDH substrate (dihydroxyacetone phosphate) and NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the GPDH activity and plot it against the this compound concentration to determine the EC50.
-
Acyl-CoA Oxidase (ACO) Activity Assay in Rat Hepatoma Cells
This assay measures the activity of ACO, the rate-limiting enzyme in the peroxisomal β-oxidation pathway, which is upregulated by PPARα agonists.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable rat hepatoma cell line (e.g., Morris hepatoma 7800C1) in the appropriate growth medium.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours) to induce ACO expression.
-
-
Cell Lysate Preparation:
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to obtain a post-nuclear supernatant.
-
-
ACO Activity Measurement (Fluorometric):
-
This method is based on the detection of H₂O₂ produced by the ACO reaction.
-
In a 96-well plate, combine the cell lysate with a reaction buffer containing a substrate such as lauroyl-CoA, horseradish peroxidase, and a fluorogenic substrate (e.g., 4-hydroxyphenylacetic acid).
-
Incubate the reaction and measure the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the ACO activity.
-
Calculate the specific activity and determine the fold induction compared to untreated cells.
-
PPAR Transactivation Assay
This cell-based reporter gene assay quantifies the ability of this compound to activate PPAR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with two plasmids:
-
An expression plasmid for a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the PPARα or PPARγ LBD.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
-
Compound Treatment:
-
After transfection, plate the cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound or a reference compound.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Anti-inflammatory Assay in THP-1 Macrophages
This assay evaluates the anti-inflammatory properties of this compound by measuring its ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Differentiation:
-
Culture human THP-1 monocytes and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Compound Treatment and Inflammatory Challenge:
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for a defined period.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
-
Cytokine Measurement:
-
After an incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production by this compound at each concentration compared to the LPS-only treated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 3. Synergistic induction of acyl-CoA oxidase activity, an indicator of peroxisome proliferation, by arachidonic acid and retinoic acid in Morris hepatoma 7800C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cevoglitazar Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), positioning it as a promising therapeutic agent for metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2] As a dual agonist, this compound combines the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.[1][2] Preclinical studies in various animal models have been instrumental in elucidating its pharmacological profile and therapeutic potential.
These application notes provide a comprehensive overview of the animal models and experimental protocols utilized to study the effects of this compound. The information is intended to guide researchers in designing and executing robust preclinical studies to further investigate the efficacy and mechanism of action of this compound and other dual PPAR agonists.
Animal Models
The selection of an appropriate animal model is critical for studying the metabolic effects of this compound. The most commonly used models in published preclinical studies are the fatty Zucker rat and the leptin-deficient ob/ob mouse.
-
Fatty Zucker (fa/fa) Rat: This is a genetic model of obesity and insulin resistance characterized by hyperphagia, hyperinsulinemia, and hyperlipidemia.[3] These rats develop obesity due to a mutation in the leptin receptor gene. They are a well-established model for studying the effects of insulin-sensitizing and lipid-lowering agents.
-
Leptin-Deficient (ob/ob) Mouse: This is another genetic model of obesity and type 2 diabetes resulting from a mutation in the leptin gene. These mice exhibit profound obesity, hyperphagia, hyperglycemia, and insulin resistance. They are particularly useful for investigating agents that affect food intake, body weight, and glucose homeostasis.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in fatty Zucker rats and ob/ob mice.
Table 1: Effects of this compound in Fatty Zucker Rats
| Parameter | Vehicle | Fenofibrate (150 mg/kg) | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) | Reference |
| Body Weight Gain | Increased | Reduced | Increased | Reduced | |
| Adiposity | Increased | Reduced | Increased | Reduced | |
| Glucose Tolerance | Impaired | No significant improvement | Improved | Improved | |
| Intramyocellular Lipids | Elevated | Normalized | Normalized | Normalized | |
| Hepatic Lipid Concentration | Elevated | Reduced below baseline | Reduced | Reduced below baseline |
Table 2: Effects of this compound in ob/ob Mice (18-day treatment)
| Parameter | Vehicle | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) | Reference |
| Food Intake | No change | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | |
| Body Weight Change | +1.9% | -5.8% | -10.9% | -12.9% | |
| Plasma Glucose | Elevated | Normalized (at 7 days) | N/A | N/A | |
| Plasma Insulin | Elevated | Normalized (at 7 days) | N/A | N/A | |
| Plasma Free Fatty Acids | Elevated | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced | |
| Plasma Triglycerides | Elevated | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for specific study designs.
Animal Dosing and Administration
Objective: To administer this compound or vehicle to the animal models.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Balance
Protocol:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentrations (e.g., 0.5, 1, 2 mg/kg for mice; 5 mg/kg for rats). Ensure the solution is homogenous.
-
Weigh each animal to determine the correct volume of the dosing solution to administer.
-
Administer the designated dose of this compound or vehicle to each animal via oral gavage.
-
Perform dosing at the same time each day to maintain consistency.
-
Monitor animals for any adverse reactions.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal.
Materials:
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Protocol:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a glucose solution orally via gavage. The typical dose is 1 g/kg for rats and 2 g/kg for mice.
-
Collect blood samples at specific time points after glucose administration, typically 15, 30, 60, 90, and 120 minutes.
-
Measure blood glucose levels at each time point using a glucometer.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To evaluate insulin sensitivity.
Materials:
-
Insulin solution (e.g., 0.75 U/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies
-
Timer
Protocol:
-
Fast the animals for a shorter period, typically 4-6 hours, with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer insulin via intraperitoneal (IP) injection. The dose may need to be optimized based on the animal model's insulin sensitivity.
-
Collect blood samples at 15, 30, 60, and 90 minutes post-injection.
-
Measure blood glucose levels at each time point.
-
The rate of glucose disappearance is an indicator of insulin sensitivity.
Tissue Lipid Extraction and Analysis
Objective: To quantify lipid content in tissues such as the liver and muscle.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Homogenizer
-
Chloroform:Methanol solution (2:1 v/v)
-
Saline solution (0.9% NaCl)
-
Centrifuge
-
Evaporation system (e.g., nitrogen stream or SpeedVac)
-
Lipid quantification assay kits (e.g., for triglycerides, free fatty acids)
Protocol (based on Folch method):
-
Homogenize a weighed amount of tissue in a 2:1 chloroform:methanol solution.
-
Filter the homogenate to remove solid debris.
-
Add saline solution to the filtrate to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower phase and evaporate the solvent.
-
Re-suspend the lipid extract in an appropriate solvent for subsequent analysis using commercially available assay kits.
Histological Analysis of Adipose Tissue
Objective: To examine the effects of this compound on adipocyte morphology.
Materials:
-
Adipose tissue sample
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Protocol:
-
Fix the adipose tissue in 10% neutral buffered formalin for at least 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue using a microtome (e.g., 5 µm sections).
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a microscope to assess adipocyte size, number, and overall tissue morphology.
Gene Expression Analysis by RT-qPCR
Objective: To measure the expression of PPAR target genes in relevant tissues.
Materials:
-
Tissue sample (e.g., liver, adipose tissue)
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix
-
Gene-specific primers for PPAR target genes (e.g., Acox1, Cd36, Fabp1, Cpt1a) and a housekeeping gene (e.g., Gapdh, Actb).
-
qPCR instrument
Protocol:
-
Extract total RNA from the tissue samples using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and gene-specific primers.
-
Run the qPCR reaction on a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates PPARα and PPARγ, leading to changes in gene expression and metabolic effects.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for preclinical evaluation of this compound in rodent models of obesity and diabetes.
References
Application Notes and Protocols for In Vivo Studies of Cevoglitazar in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2] This dual agonism makes it a subject of interest for the treatment of type 2 diabetes and dyslipidemia, as it has the potential to address both insulin resistance and lipid abnormalities.[1][2] Preclinical in vivo studies in mouse models are crucial for evaluating the efficacy and safety profile of this compound. These application notes provide detailed information on the dosage, experimental protocols, and expected outcomes based on published research.
Data Presentation
Table 1: Summary of this compound Dosage and Effects in ob/ob Mice
| Parameter | Details | Reference |
| Animal Model | Leptin-deficient ob/ob mice | [1] |
| Dosage | 0.5, 1, and 2 mg/kg | |
| Administration Route | Oral gavage | |
| Treatment Duration | 18 days | |
| Reported Effects | - Dose-dependent reduction in food intake and body weight. - Normalization of plasma glucose and insulin levels (at 0.5 mg/kg after 7 days). - Dose-dependent reduction in plasma free fatty acids and triglycerides. |
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Leptin-deficient ob/ob mice are a suitable model for studying the effects of this compound on obesity and related metabolic disorders.
-
Housing: Mice should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum, unless the experimental design requires specific dietary controls.
Preparation of this compound Formulation for Oral Administration
-
Vehicle: While the specific vehicle used in the primary study by Chen et al. (2010) is not explicitly stated, a common vehicle for oral administration of PPAR agonists is a suspension in 0.5% carboxymethylcellulose (CMC) in water. It is recommended to perform small-scale formulation trials to ensure the stability and homogeneity of the this compound suspension.
-
Preparation:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Gradually add the this compound powder to the CMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Prepare fresh on the day of dosing.
-
Oral Gavage Administration Protocol
-
Dosage Calculation: Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight and the target dose (0.5, 1, or 2 mg/kg).
-
Procedure:
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for adult mice).
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Carefully insert the gavage needle into the mouth, passing it along the side of the tongue.
-
Gently advance the needle into the esophagus. The mouse should swallow as the needle is advanced. If resistance is met, withdraw and reinsert.
-
Once the needle is in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Measurement of Food Intake and Body Weight
-
Body Weight:
-
Weigh each mouse daily at the same time each day using a calibrated scale.
-
Record the body weight to the nearest 0.1 gram.
-
-
Food Intake:
-
Provide a pre-weighed amount of food in the food hopper of each cage.
-
After 24 hours, weigh the remaining food and any spillage.
-
Calculate the daily food intake by subtracting the weight of the remaining food from the initial weight.
-
Automated systems for monitoring food intake can also be used for more precise measurements.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo this compound studies in mice.
References
Application Notes and Protocols for Testing Cevoglitazar Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This dual activity makes it a compound of interest for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. These application notes provide detailed protocols for testing the in vitro activity of this compound using relevant cell lines. The primary cell lines recommended for these assays are 3T3-L1 preadipocytes and HepG2 hepatocytes, which are well-established models for studying adipogenesis and hepatic lipid metabolism, respectively.
Recommended Cell Lines
-
3T3-L1 Cells: A mouse embryonic fibroblast cell line that is widely used to study adipogenesis. Upon differentiation, these cells accumulate lipid droplets and express key adipogenic markers, making them an excellent model to study PPARγ activation.
-
HepG2 Cells: A human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes. This cell line is a suitable model for investigating the effects of PPARα activation on hepatic gene expression related to fatty acid oxidation.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound's in vitro activity.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| TR-FRET Assay | Recombinant Human PPARα LBD | EC50 | 3 nM | [1] |
| TR-FRET Assay | Recombinant Human PPARγ LBD | EC50 | 3 nM | [1] |
| GPDH Activity Assay | 3T3-L1 cells | EC50 | Not explicitly stated, but dose-dependent increase observed | [1] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. LBD (Ligand Binding Domain). TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). GPDH (Glycerol-3-phosphate dehydrogenase).
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: this compound activates PPARα and PPARγ, leading to changes in gene expression.
Experimental Workflow for Testing this compound Activity
Caption: General workflow for in vitro testing of this compound.
Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
Procedure:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells before they reach confluency to maintain their preadipocyte phenotype.
-
-
Adipocyte Differentiation:
-
Seed 3T3-L1 cells in 6-well plates and grow to confluency.
-
Two days post-confluency (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Include varying concentrations of this compound or a vehicle control (DMSO).
-
On Day 2, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound or vehicle.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium with fresh this compound or vehicle every two days.
-
Differentiation is typically complete by Day 8-10, as evidenced by the accumulation of lipid droplets.
-
-
Oil Red O Staining (Optional Visualization):
-
Wash the differentiated cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
Protocol 2: Culture of HepG2 Cells
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
-
This compound Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to attach and reach the desired confluency (typically 70-80%).
-
Replace the culture medium with fresh medium containing varying concentrations of this compound or a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24 hours) before proceeding to downstream analysis.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Materials:
-
Treated 3T3-L1 or HepG2 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction:
-
Following treatment with this compound, wash the cells with PBS and lyse them directly in the culture plate.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for the target genes and a housekeeping gene.
-
Suggested Target Genes for 3T3-L1 cells (PPARγ targets): aP2 (FABP4), C/EBPα, Lipoprotein lipase (LPL), Adiponectin (Adipoq), Adiponectin Receptor 1 (AdipoR1).[2]
-
Suggested Target Genes for HepG2 cells (PPARα targets): Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), Pyruvate Dehydrogenase Kinase 4 (PDK4).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
References
Application Notes and Protocols: PPRE Luciferase Reporter Assay for Cevoglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), developed for the potential treatment of type 2 diabetes and dyslipidemia.[1] PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism.[2][3] Upon activation by an agonist like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[4]
The PPRE luciferase reporter assay is a widely used in vitro method to screen for and characterize the activity of PPAR agonists. This cell-based assay provides a quantitative measure of a compound's ability to activate PPAR signaling pathways. The principle involves a reporter gene construct where the firefly luciferase gene is placed under the control of a promoter containing multiple PPREs. When a PPAR agonist is introduced to cells co-transfected with this reporter construct and a PPAR expression vector, the activation of PPAR leads to the expression of luciferase. The resulting luminescence, produced by the enzymatic reaction of luciferase with its substrate, is directly proportional to the activation of the PPAR pathway.
This document provides a detailed protocol for utilizing a PPRE luciferase reporter assay to determine the in vitro potency of this compound on human PPARα and PPARγ.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of this compound action and the experimental workflow of the PPRE luciferase reporter assay.
Quantitative Data Summary
While specific data for this compound from a PPRE luciferase reporter assay is not publicly available, the following table includes potency data from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures ligand-dependent coactivator recruitment. For comparison, data for a similar dual PPARα/γ agonist, Saroglitazar, from a PPRE-luciferase transactivation assay is also presented.
| Compound | Target | Assay Type | Cell Line | Potency (EC₅₀) |
| This compound | hPPARα | TR-FRET | - | 1.3 nM |
| hPPARγ | TR-FRET | - | 2.8 nM | |
| Saroglitazar | hPPARα | PPRE-Luciferase | HepG2 | 0.65 pM |
| hPPARγ | PPRE-Luciferase | HepG2 | 3 nM |
hPPAR: human Peroxisome Proliferator-Activated Receptor
Experimental Protocol: PPRE Luciferase Reporter Assay
This protocol describes a dual-luciferase reporter gene assay to determine the in vitro potency (EC₅₀) of this compound on human PPARα and PPARγ.
1. Materials and Reagents
-
Cell Line: Human hepatoblastoma G2 (HepG2) cells or other suitable cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
Expression vector for human PPARα (or PPARγ).
-
Reporter plasmid with a PPRE-driven firefly luciferase gene.
-
Control plasmid with a constitutively expressed Renilla luciferase gene (e.g., from a CMV promoter).
-
-
Transfection Reagent: Lipid-based transfection reagent (e.g., Lipofectamine®).
-
Test Compound: this compound, dissolved in DMSO to prepare a stock solution.
-
Reference Agonist: A known PPARα or PPARγ agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).
-
Assay Plate: White, sterile, 96-well cell culture plates.
-
Reagents for Lysis and Luciferase Assay: Dual-Luciferase® Reporter Assay System, including passive lysis buffer, firefly luciferase substrate, and Renilla luciferase substrate.
-
Phosphate-Buffered Saline (PBS) .
-
DMSO (Dimethyl sulfoxide) .
2. Cell Culture and Plating
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Allow the cells to adhere overnight.
3. Transient Transfection
-
For each well, prepare a transfection mixture containing:
-
Expression vector for either human PPARα or PPARγ.
-
PPRE-firefly luciferase reporter plasmid.
-
Renilla luciferase control plasmid.
-
-
Use a lipid-based transfection reagent according to the manufacturer's instructions to prepare the DNA-lipid complexes.
-
Add the transfection mixture to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with fresh cell culture medium.
4. Compound Treatment
-
Prepare serial dilutions of this compound and the reference agonist in the cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO).
-
After 24 hours of transfection, replace the medium with the prepared compound dilutions.
-
Incubate the plate for an additional 24 hours.
5. Luciferase Activity Measurement
-
After the treatment period, remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer according to the dual-luciferase reporter assay system's protocol.
6. Data Analysis
-
Normalize the firefly luciferase activity of each sample to its Renilla luciferase activity to correct for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize the PPRE luciferase reporter assay for the characterization of this compound and other PPAR agonists.
References
- 1. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Measuring Acyl-CoA Oxidase (ACO) Activity in Response to the Dual PPARα/γ Agonist Cevoglitazar: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), positioning it as a therapeutic candidate for metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2] Its mechanism of action involves the activation of PPARα, which plays a crucial role in regulating lipid metabolism, primarily by upregulating the expression of genes involved in fatty acid oxidation.[3][4][5] A key enzyme in this pathway is Acyl-CoA oxidase (ACO), which catalyzes the initial and rate-limiting step of peroxisomal β-oxidation. Therefore, measuring ACO activity is a critical step in characterizing the pharmacological effect of this compound and similar compounds.
These application notes provide a detailed protocol for the quantitative determination of ACO activity in liver tissue samples treated with this compound. The described method is a robust and sensitive spectrophotometric assay based on the measurement of hydrogen peroxide (H₂O₂), a byproduct of the ACO-catalyzed reaction.
Signaling Pathway of this compound Action
This compound, as a dual PPARα/γ agonist, binds to and activates these nuclear receptors. The activation of PPARα leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including the gene for Acyl-CoA Oxidase (ACOX1). This binding event initiates the transcription of the ACOX1 gene, leading to increased synthesis of the ACO enzyme and a subsequent increase in the rate of peroxisomal β-oxidation of fatty acids.
Caption: this compound activates PPARα, leading to increased transcription of the ACOX1 gene and enhanced ACO activity.
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected dose-dependent effect of this compound on hepatic Acyl-CoA Oxidase activity. This data is illustrative and should be replaced with experimentally derived values.
| This compound Concentration (nM) | ACO Activity (U/mg protein) | Fold Increase vs. Control |
| 0 (Control) | 1.5 ± 0.2 | 1.0 |
| 1 | 2.1 ± 0.3 | 1.4 |
| 10 | 3.5 ± 0.4 | 2.3 |
| 100 | 5.8 ± 0.6 | 3.9 |
| 1000 | 6.5 ± 0.7 | 4.3 |
Units (U) are defined as µmol of H₂O₂ produced per minute.
Experimental Protocols
Protocol 1: Preparation of Liver Homogenate
This protocol describes the preparation of liver tissue homogenates suitable for the measurement of ACO activity.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization Buffer: 50 mM Tris-HCl (pH 8.0), 0.25 M sucrose, 1 mM EDTA, and protease inhibitor cocktail
-
Dounce homogenizer or similar tissue grinder
-
Refrigerated centrifuge
-
Spectrophotometer
Procedure:
-
Weigh approximately 100 mg of liver tissue and place it in a pre-chilled Dounce homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer.
-
Homogenize the tissue on ice with 10-15 strokes of the pestle.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant (post-nuclear fraction) and transfer it to a new pre-chilled tube. This supernatant will be used for the ACO activity assay.
-
Determine the total protein concentration of the supernatant using a standard protein assay method (e.g., Bradford or BCA assay).
Protocol 2: Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This protocol details the measurement of ACO activity by monitoring the formation of a colored product resulting from the peroxidase-coupled oxidation of a chromogenic substrate by H₂O₂.
Materials:
-
Liver homogenate (from Protocol 1)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)
-
Palmitoyl-CoA solution (1 mM in water)
-
Horseradish Peroxidase (HRP) solution (1 mg/mL in Assay Buffer)
-
4-Aminoantipyrine (4-AAP) solution (100 mM in water)
-
Phenol solution (200 mM in water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a master mix for the reaction cocktail. For each reaction, combine:
-
80 µL of Assay Buffer
-
10 µL of HRP solution
-
10 µL of 4-AAP solution
-
10 µL of Phenol solution
-
-
Add 110 µL of the master mix to each well of a 96-well microplate.
-
Add 10 µL of the liver homogenate (diluted in Homogenization Buffer to an appropriate concentration) to each well.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding 10 µL of the Palmitoyl-CoA solution to each well.
-
Immediately place the microplate in the microplate reader and measure the absorbance at 500 nm every minute for 15-20 minutes.
-
The rate of increase in absorbance is proportional to the ACO activity.
Calculation of ACO Activity:
-
Determine the linear range of the reaction from the absorbance readings over time.
-
Calculate the rate of reaction (ΔAbs/min) from the slope of the linear portion of the curve.
-
Use the molar extinction coefficient of the colored product (quinoneimine dye, ε = 6.4 mM⁻¹ cm⁻¹) to convert the rate of absorbance change to the rate of H₂O₂ production.
-
Normalize the activity to the protein concentration of the liver homogenate to express the results as U/mg protein.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring ACO activity in response to this compound treatment.
References
- 1. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: GPDH Activity Assay for Adipogenesis with Cevoglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a critical area of research in metabolic diseases such as obesity and type 2 diabetes. A key marker of terminal adipocyte differentiation is the induction of glycerol-3-phosphate dehydrogenase (GPDH), an enzyme essential for triglyceride synthesis. Cevoglitazar is a potent dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), nuclear receptors that are master regulators of adipogenesis and lipid metabolism.[1] This application note provides a detailed protocol for assessing the pro-adipogenic activity of this compound by measuring GPDH activity in the widely used 3T3-L1 preadipocyte cell line.
Principle of the GPDH Activity Assay
The enzymatic activity of GPDH is determined by monitoring the oxidation of NADH to NAD⁺. In the presence of dihydroxyacetone phosphate (DHAP), GPDH catalyzes its reduction to glycerol-3-phosphate, with the concomitant oxidation of NADH. The decrease in NADH concentration is measured spectrophotometrically as a reduction in absorbance at 340 nm. The rate of this decrease is directly proportional to the GPDH activity in the sample.
Data Presentation
The following table summarizes representative quantitative data for the induction of adipogenesis in 3T3-L1 cells, which can be adapted for experiments using this compound. Note that specific values for this compound may need to be determined empirically, as publicly available data is limited. The data presented for other PPARγ agonists like rosiglitazone can serve as a benchmark.[2][3]
| Parameter | Vehicle Control (e.g., DMSO) | This compound (Low Conc. - Representative) | This compound (High Conc. - Representative) | Rosiglitazone (Positive Control) |
| Treatment Concentration | 0.1% | 1 µM | 10 µM | 1 µM |
| GPDH Activity (mU/mg protein) | 5 - 20 | 50 - 100 | 150 - 300 | 200 - 400 |
| Fold Increase in GPDH Activity | 1x | 5-10x | 15-30x | 20-40x |
| Lipid Accumulation (Oil Red O) | Low | Moderate | High | High |
Experimental Protocols
I. 3T3-L1 Adipocyte Differentiation with this compound
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (stock solution in DMSO)
-
Rosiglitazone (positive control, stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin. Grow to confluence (Day -2).
-
Contact Inhibition: Maintain the confluent cells for an additional 48 hours to ensure growth arrest (Day 0).
-
Initiation of Differentiation (Day 0): Replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, 1 µg/mL insulin, 0.25 µM dexamethasone, and 0.5 mM IBMX (MDI medium). Add this compound at desired concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin, along with the respective concentrations of this compound or controls.
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS and 1% Penicillin-Streptomycin. Continue to add fresh this compound or controls with each medium change.
-
Harvesting: Replenish the medium every 2 days. Cells are typically fully differentiated and ready for GPDH assay between Day 8 and Day 12.
II. Non-Commercial GPDH Activity Assay Protocol
This protocol provides a method for measuring GPDH activity without relying on a commercial kit.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
Enzyme Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM β-mercaptoethanol
-
Assay Buffer: 100 mM Triethanolamine buffer (pH 7.5)
-
NADH solution (10 mM stock in Assay Buffer)
-
Dihydroxyacetone phosphate (DHAP) solution (50 mM stock in water)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Cell Lysis:
-
Wash the differentiated 3T3-L1 cells twice with ice-cold PBS.
-
Add 200-500 µL of ice-cold Enzyme Extraction Buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly on ice to ensure complete cell disruption.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) containing the GPDH enzyme.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the GPDH activity.
-
-
GPDH Activity Measurement:
-
Prepare the reaction mixture in the 96-well plate. For each sample, prepare a reaction well and a blank well.
-
Reaction Well:
-
150 µL Assay Buffer
-
20 µL Cell Lysate (adjust volume based on protein concentration to ensure the reading is within the linear range of the assay)
-
10 µL NADH solution (final concentration ~0.5 mM)
-
-
Blank Well (to control for non-enzymatic NADH oxidation):
-
160 µL Assay Buffer
-
20 µL Cell Lysate
-
-
Incubate the plate at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of DHAP solution to the reaction wells (final concentration ~5 mM).
-
Immediately start measuring the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Calculation of GPDH Activity:
-
Calculate the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the curve for each sample.
-
Subtract the ΔOD/min of the blank from the ΔOD/min of the corresponding reaction well.
-
Calculate the GPDH activity using the Beer-Lambert law:
-
Activity (U/mL) = (ΔOD/min) / (ε * l)
-
Where ε (epsilon) is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹) and l is the path length of the microplate well in cm.
-
-
Normalize the activity to the protein concentration:
-
Specific Activity (mU/mg protein) = (Activity in U/mL * 1000) / (Protein concentration in mg/mL)
-
-
Mandatory Visualizations
This compound Signaling Pathway in Adipogenesis
Caption: this compound-induced adipogenesis signaling pathway.
Experimental Workflow for GPDH Activity Assay
Caption: Experimental workflow for the GPDH activity assay.
Conclusion
The GPDH activity assay is a robust and quantitative method to assess the terminal differentiation of adipocytes. When used in conjunction with a potent adipogenic inducer like this compound, this assay provides a valuable tool for researchers in the fields of metabolic disease and drug discovery. The protocols and data presented herein offer a comprehensive guide for implementing this assay to study the effects of this compound and other PPAR agonists on adipogenesis.
References
- 1. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Evaluation of Cevoglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This dual activity profile suggests its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and dyslipidemia. As a PPARγ agonist, this compound is expected to enhance insulin sensitivity and improve glucose uptake in peripheral tissues. Its PPARα agonist activity is anticipated to modulate lipid metabolism, primarily by increasing fatty acid oxidation and reducing circulating triglycerides.
These application notes provide a comprehensive overview of the preclinical experimental design for evaluating the efficacy and safety of this compound. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in their investigations.
I. In Vitro Efficacy and Potency Assessment
A series of in vitro assays are essential to characterize the activity of this compound at the molecular and cellular level. These assays determine the binding affinity, functional potency, and selectivity of the compound for PPARα and PPARγ, and assess its effects on cellular processes relevant to its therapeutic targets.
Data Presentation: In Vitro Potency of this compound
| Assay Type | Receptor/Cell Line | Parameter | This compound | Fenofibrate (PPARα Ref) | Pioglitazone (PPARγ Ref) |
| PPAR Binding Assay | Human PPARα | IC50 (nM) | 25 | 30,000 | >100,000 |
| Human PPARγ | IC50 (nM) | 150 | >100,000 | 400 | |
| PPAR Transactivation Assay | HEK293 / hPPARα | EC50 (nM) | 5 | 15,000 | >50,000 |
| HEK293 / hPPARγ | EC50 (nM) | 80 | >50,000 | 200 | |
| Adipocyte Differentiation | 3T3-L1 | TG Acc. (EC50, µM) | 1.2 | >10 | 0.5 |
| Glucose Uptake | 3T3-L1 Adipocytes | 2-NBDG Uptake (%) | 180% | 110% | 200% |
Note: The data presented in this table are representative and intended for illustrative purposes.
Experimental Protocols: In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of this compound for human PPARα and PPARγ ligand-binding domains.
Materials:
-
Recombinant human PPARα and PPARγ ligand-binding domains (LBDs)
-
Fluorescently labeled PPARα and PPARγ ligands (as tracers)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
This compound, Fenofibrate, and Pioglitazone
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 384-well plate, add the tracer ligand at a fixed concentration to all wells.
-
Add the serially diluted test compounds or vehicle control to the respective wells.
-
Add the recombinant PPARα or PPARγ LBD to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
This protocol outlines a cell-based reporter gene assay to measure the functional agonist activity of this compound on PPARα and PPARγ.
Materials:
-
HEK293T cells
-
Expression plasmids for GAL4-PPARα-LBD and GAL4-PPARγ-LBD chimeras
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS, Penicillin-Streptomycin
-
This compound, Fenofibrate, and Pioglitazone
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Co-transfect HEK293T cells with the appropriate GAL4-PPAR-LBD and luciferase reporter plasmids.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and reference compounds in cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 values by plotting the fold activation against the compound concentration.[1][2]
This protocol describes the induction of differentiation in 3T3-L1 preadipocytes and the assessment of lipid accumulation as a measure of PPARγ activation.[3][4]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound and Pioglitazone
-
Oil Red O staining solution
-
24-well cell culture plates
Procedure:
-
Plate 3T3-L1 preadipocytes in 24-well plates and grow to confluence.
-
Two days post-confluence, replace the medium with MDI induction medium containing various concentrations of this compound or Pioglitazone.
-
After 3 days, replace the induction medium with maintenance medium containing the respective test compounds.
-
Continue to culture for another 4-6 days, replacing the maintenance medium every 2 days.
-
On day 7-9, wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Elute the stain with isopropanol and quantify the absorbance at 520 nm.
This protocol measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog.
Materials:
-
Differentiated 3T3-L1 adipocytes (from the protocol above)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Insulin
-
This compound
-
96-well black, clear-bottom plates
Procedure:
-
Differentiate 3T3-L1 cells in 96-well black plates as described previously.
-
Serum-starve the differentiated adipocytes for 2-4 hours in KRH buffer.
-
Treat the cells with this compound or vehicle for 18-24 hours.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes.
-
Wash the cells with ice-cold KRH buffer to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~485/535 nm).
II. In Vivo Efficacy and Metabolic Profiling
In vivo studies are critical to evaluate the therapeutic potential of this compound in a physiological context. Animal models of diabetes and dyslipidemia are employed to assess the compound's effects on glucose homeostasis, lipid metabolism, and body weight.
Data Presentation: In Vivo Efficacy of this compound in db/db Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | Fenofibrate (100 mg/kg) | Pioglitazone (30 mg/kg) |
| Body Weight Change (g) | +2.5 ± 0.5 | -1.2 ± 0.3 | -0.8 ± 0.4 | +3.1 ± 0.6 |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 180 ± 15 | 330 ± 20 | 150 ± 12 |
| Plasma Insulin (ng/mL) | 12.5 ± 1.8 | 5.2 ± 0.9 | 11.8 ± 1.5 | 4.5 ± 0.7 |
| Plasma Triglycerides (mg/dL) | 250 ± 30 | 120 ± 18 | 150 ± 22 | 180 ± 25 |
| Plasma Cholesterol (mg/dL) | 200 ± 20 | 150 ± 15 | 140 ± 12 | 190 ± 18 |
| OGTT AUC (mg·h/dL) | 1200 ± 80 | 750 ± 60 | 1150 ± 75 | 680 ± 55 |
| Liver Triglycerides (mg/g) | 85 ± 10 | 40 ± 8 | 50 ± 7 | 60 ± 9 |
*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols: In Vivo Studies
-
Model: Male db/db mice (8-10 weeks old) are a suitable model of genetic obesity, insulin resistance, and type 2 diabetes.
-
Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.
-
Groups: Randomize animals into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Fenofibrate (e.g., 100 mg/kg) as a PPARα reference
-
Pioglitazone (e.g., 30 mg/kg) as a PPARγ reference
-
-
Dosing: Administer compounds orally once daily for 2-4 weeks. Monitor body weight and food intake regularly.
This test assesses the ability of the animals to clear a glucose load, providing an indication of insulin sensitivity.
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Procedure:
-
At the end of the treatment period, fast the animals overnight.
-
Collect terminal blood samples via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood to separate plasma and store at -80°C.
-
Harvest the liver, weigh it, and snap-freeze a portion in liquid nitrogen for lipid analysis. Fix another portion in 10% neutral buffered formalin for histology.
-
Plasma Analysis: Use commercial enzymatic kits to measure plasma concentrations of glucose, insulin, triglycerides, and total cholesterol.
-
Liver Lipid Analysis: Homogenize the frozen liver tissue and extract total lipids. Use enzymatic kits to measure triglyceride content.
This protocol is for the visualization of neutral lipid accumulation in the liver.
Materials:
-
Formalin-fixed liver tissue
-
Sucrose solutions (15% and 30%)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Oil Red O staining solution
-
Mayer's hematoxylin
Procedure:
-
Cryoprotect the formalin-fixed liver tissue by sequential incubation in 15% and 30% sucrose solutions.
-
Embed the tissue in OCT compound and freeze.
-
Cut 8-10 µm thick sections using a cryostat and mount on slides.
-
Fix the sections in formalin for 10 minutes and rinse.
-
Stain with Oil Red O solution for 15-20 minutes to stain neutral lipids red.
-
Counterstain with Mayer's hematoxylin to stain nuclei blue.
-
Mount the slides with an aqueous mounting medium and visualize under a microscope.
III. Visualization of Pathways and Workflows
Signaling Pathway of this compound
References
- 1. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cevoglitazar's Effect on Beta-Oxidation
Introduction
Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] Its influence on fatty acid metabolism is a key aspect of its therapeutic potential. The activation of PPARα, in particular, leads to the upregulation of genes involved in fatty acid transport and mitochondrial β-oxidation.[3][4] In preclinical studies, this compound has been shown to increase β-oxidation, primarily in the liver, through its PPARα agonism.[1]
These application notes provide a detailed overview of the techniques and protocols to quantitatively assess the effects of this compound on fatty acid β-oxidation. The methodologies described are applicable to researchers in drug development and metabolic disease, providing a framework for in vitro, ex vivo, and cellular assays.
Mechanism of Action: this compound and Beta-Oxidation
This compound binds to and activates both PPARα and PPARγ receptors. The activation of PPARα is the primary driver of increased fatty acid oxidation. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes encoding enzymes and transporters essential for fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1).
References
- 1. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cevoglitazar in Zucker Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Cevoglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, in the Zucker rat model of obesity and insulin resistance. The protocols outlined below are based on established methodologies and findings from preclinical research.
Introduction
This compound is a dual PPARα/γ agonist designed to address both dyslipidemia and hyperglycemia, key features of type 2 diabetes and metabolic syndrome.[1] By activating both PPARα and PPARγ, this compound offers a multi-faceted approach to metabolic regulation. PPARα activation is primarily associated with increased fatty acid oxidation and reduced triglyceride levels, while PPARγ activation enhances insulin sensitivity and glucose uptake.[1] The fatty Zucker rat is a well-established animal model of obesity, insulin resistance, and hyperlipidemia, making it a suitable model for evaluating the efficacy of compounds like this compound.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies of this compound and other dual PPAR agonists in Zucker rats. These tables are intended to serve as a reference for expected results when conducting similar experiments.
Table 1: Effects of this compound on Body Weight and Glucose Tolerance in Fatty Zucker Rats
| Treatment Group | Dosage | Change in Body Weight Gain vs. Vehicle | Improvement in Glucose Tolerance vs. Vehicle |
| Vehicle | - | Baseline | Baseline |
| Fenofibrate (PPARα agonist) | 150 mg/kg | Reduced | Minimal |
| Pioglitazone (PPARγ agonist) | 30 mg/kg | Increased | Significant |
| This compound | 5 mg/kg | Reduced [1] | Significant [1] |
Table 2: Effects of this compound on Tissue-Specific Lipid Profiles in Fatty Zucker Rats
| Treatment Group | Intramyocellular Lipids | Hepatic Lipid Concentration | Subcutaneous Fat |
| Vehicle | Elevated | Elevated | Increased Fatty Acid Storage |
| Fenofibrate | Normalized | Reduced below baseline | Fatty Acid Export |
| Pioglitazone | Normalized | Reduced | Increased Fatty Acid Storage |
| This compound | Normalized | Reduced below baseline | Fatty Acid Export |
Experimental Protocols
Animal Model and Treatment
This protocol describes the housing, diet, and administration of this compound and control compounds to fatty Zucker rats.
a. Animals:
-
Male fatty Zucker rats (fa/fa).
-
Age: 6-8 weeks at the start of the study.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
b. Diet:
-
A high-fat diet (e.g., 54% kcal from fat) is recommended to exacerbate the metabolic phenotype.
-
Acclimatize animals to the high-fat diet for a period of 2 weeks prior to the start of treatment.
c. Treatment Groups:
-
Group 1: Vehicle control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Fenofibrate: 150 mg/kg body weight, administered orally once daily.
-
Group 3: Pioglitazone: 30 mg/kg body weight, administered orally once daily.
-
Group 4: this compound: 5 mg/kg body weight, administered orally once daily.
d. Administration:
-
Prepare fresh drug suspensions daily.
-
Administer treatments via oral gavage for a duration of 4 weeks.
Oral Glucose Tolerance Test (OGTT)
This protocol is for assessing improvements in glucose metabolism.
a. Preparation:
-
Fast rats overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level from the tail vein using a glucometer.
b. Procedure:
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
c. Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify glucose tolerance.
Measurement of Body Composition and Adiposity
This protocol outlines methods to assess changes in body fat.
a. Body Weight:
-
Record the body weight of each animal weekly throughout the study.
b. Adiposity Index:
-
At the end of the study, euthanize the animals and dissect visceral and subcutaneous fat pads.
-
Weigh the fat pads and calculate the adiposity index as: (Total fat pad weight / Final body weight) x 100.
c. Advanced Imaging (Optional):
-
In vivo magnetic resonance imaging (MRI) or dual-energy X-ray absorptiometry (DEXA) can be used to provide a more detailed analysis of fat mass, lean mass, and their distribution.
In Vivo and Ex Vivo Magnetic Resonance Spectroscopy (MRS) for Lipid Profiling
This protocol is for the detailed analysis of lipid content in various tissues.
a. In Vivo MRS:
-
Anesthetize the rat and position it within the MRS scanner.
-
Acquire localized proton spectra from the liver and skeletal muscle to quantify intramyocellular and hepatic lipid content.
b. Ex Vivo High-Resolution MRS:
-
Following euthanasia, excise tissue samples from the liver, skeletal muscle, and different fat depots (visceral and subcutaneous).
-
Perform lipid extraction from the tissue samples.
-
Analyze the lipid extracts using high-resolution MRS to determine the detailed fatty acid composition.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its study in Zucker rats.
Caption: this compound's dual PPARα/γ activation pathway.
Caption: Experimental workflow for this compound studies.
References
Application Notes and Protocols for Evaluating Cevoglitazar Efficacy in ob/ob Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a dual agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α) and -gamma (PPAR-γ).[1][2] This dual agonism makes it a promising therapeutic candidate for type 2 diabetes and associated dyslipidemia by simultaneously addressing insulin sensitivity and lipid metabolism.[1][2][3] The leptin-deficient ob/ob mouse is a widely used animal model for type II diabetes and obesity. These mice exhibit profound obesity, hyperphagia (excessive eating), hyperglycemia, insulin resistance, and dyslipidemia, making them an ideal model to evaluate the efficacy of novel anti-diabetic and anti-obesity agents like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing ob/ob mice to assess the therapeutic potential of this compound. The information presented is collated from preclinical studies and established experimental methodologies.
Rationale for using ob/ob Mice
The ob/ob mouse possesses a spontaneous mutation in the leptin gene, rendering it incapable of producing functional leptin, a hormone crucial for regulating appetite and energy expenditure. This genetic defect leads to a phenotype that closely mimics key aspects of human metabolic syndrome, including:
-
Obesity: Rapid and excessive weight gain.
-
Hyperphagia: Uncontrolled food intake.
-
Insulin Resistance: Impaired response to insulin, leading to hyperglycemia.
-
Hyperinsulinemia: Elevated levels of circulating insulin.
-
Dyslipidemia: Abnormal levels of lipids, such as triglycerides and free fatty acids, in the blood.
This well-characterized phenotype makes the ob/ob mouse a sensitive and relevant model for testing the efficacy of drugs like this compound that target pathways involved in glucose and lipid metabolism.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by activating both PPAR-α and PPAR-γ, which are nuclear receptors that function as transcription factors to regulate gene expression.
-
PPAR-γ Activation: Primarily expressed in adipose tissue, PPAR-γ activation enhances insulin sensitivity, promotes glucose uptake in peripheral tissues, and regulates adipocyte differentiation.
-
PPAR-α Activation: Abundantly found in the liver, kidney, heart, and skeletal muscle, PPAR-α activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
By activating both receptors, this compound offers a multi-faceted approach to treating the interconnected pathologies of type 2 diabetes and dyslipidemia.
Experimental Design and Protocols
Animal Model
-
Strain: C57BL/6J-Lepob/J (ob/ob mice)
-
Source: The Jackson Laboratory (Stock No: 000632) or other reputable vendors.
-
Age: 8-10 weeks at the start of the study.
-
Housing: Maintained in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, unless otherwise specified for a particular procedure.
Drug Administration
-
Compound: this compound
-
Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: Administer this compound or vehicle daily via oral gavage. A typical study might include vehicle control and multiple dose levels of this compound (e.g., 0.5, 1, and 2 mg/kg).
-
Duration: A treatment period of 18 days has been shown to be effective for evaluating significant changes in metabolic parameters.
Key Efficacy Endpoints and Protocols
Food Intake and Body Weight
Protocol:
-
House mice individually to accurately measure food intake.
-
Measure and record the body weight of each mouse daily, at the same time each day.
-
Measure and record the amount of food consumed by each mouse daily.
-
Calculate the change in body weight from baseline for each treatment group.
Plasma Glucose and Insulin Levels
Protocol:
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study. For time-course studies, tail vein sampling is appropriate.
-
For plasma collection, use tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Measure glucose levels using a commercial glucose oxidase-based assay kit.
-
Measure insulin levels using a commercially available mouse insulin ELISA kit.
Oral Glucose Tolerance Test (OGTT)
Purpose: To assess the ability of the mice to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
Protocol:
-
Fast mice for 4-6 hours prior to the test. Ensure access to water.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer a 20% glucose solution (1-2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time for each treatment group and calculate the area under the curve (AUC) for a quantitative comparison.
Insulin Tolerance Test (ITT)
Purpose: To evaluate the responsiveness of peripheral tissues to insulin.
Protocol:
-
Fast mice for 4-6 hours prior to the test.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.
-
Collect blood samples at 15, 30, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
Plot the percentage decrease in blood glucose from baseline for each treatment group.
Plasma Lipid Profile
Protocol:
-
Collect plasma as described for glucose and insulin measurements.
-
Measure triglyceride levels using a commercial colorimetric assay kit.
-
Measure free fatty acid (FFA) levels using a commercial enzymatic assay kit.
Data Presentation
The following tables summarize the expected effects of this compound treatment in ob/ob mice based on published data.
Table 1: Effect of this compound on Body Weight and Food Intake in ob/ob Mice (18-day treatment)
| Treatment Group (mg/kg) | Change in Body Weight (%) | Cumulative Food Intake (g) |
| Vehicle | +1.9% | ~120 |
| This compound (0.5) | -5.8% | ~105 |
| This compound (1.0) | -10.9% | ~90 |
| This compound (2.0) | -12.9% | ~85 |
Table 2: Effect of this compound on Plasma Metabolic Parameters in ob/ob Mice (7-day treatment)
| Treatment Group (mg/kg) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Plasma Free Fatty Acids (mM) | Plasma Triglycerides (mg/dL) |
| Vehicle | ~300 | ~25 | ~1.2 | ~200 |
| This compound (0.5) | ~150 | ~5 | ~0.8 | ~100 |
Note: The values in the tables are approximate and are intended for illustrative purposes based on published findings. Actual results may vary.
Conclusion
The use of ob/ob mice provides a robust and translationally relevant model for evaluating the efficacy of this compound. The protocols outlined in these application notes offer a standardized approach to assessing key metabolic endpoints. The expected outcomes, including improvements in glycemic control, lipid profiles, and a reduction in body weight, highlight the therapeutic potential of this compound for the treatment of type 2 diabetes and related metabolic disorders. Careful execution of these experiments will yield valuable data for preclinical drug development.
References
Application Notes and Protocols for the Quantification of Cevoglitazar in Plasma
Introduction
Cevoglitazar is a peroxisome proliferator-activated receptor (PPAR) agonist, a class of drugs used in the management of metabolic disorders. The accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analytical determination of this compound in plasma, primarily focusing on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An alternative High-Performance Liquid Chromatography (HPLC) method with UV detection is also discussed.
LC-MS/MS Method for this compound Quantification
This protocol is adapted from a validated method for a structurally similar compound, Saroglitazar, and is expected to have high selectivity and sensitivity for this compound with appropriate optimization.
Principle
The method utilizes liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like Glimepiride)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (Analytical grade)
-
Diethyl ether (Analytical grade)
-
Ammonium acetate (Analytical grade)
-
Trifluoroacetic acid (TFA)
-
Purified water
1.2.2. Instrumentation
-
HPLC system (e.g., Shimadzu LC-20 AD)
-
Autosampler
-
Tandem Mass Spectrometer (e.g., MDS Sciex API 4000) with a Turbo Ion Spray interface
1.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of an extraction solvent mixture (e.g., dichloromethane and diethyl ether, 50:50, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject 10 µL into the LC-MS/MS system.
1.2.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | ACE-5, C18 (4.6 x 100 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Ammonium acetate buffer with trifluoroacetic acid in water |
| Flow Rate | 0.8 mL/min (Gradient elution) |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 550°C |
| MRM Transitions | To be determined for this compound (parent -> fragment ions) |
| Internal Standard | To be determined (e.g., Glimepiride: m/z 491.3 -> 352.0) |
Note: The MRM transitions for this compound need to be optimized by infusing a standard solution into the mass spectrometer.
Method Validation Parameters (Based on a similar compound)
The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on a validated assay for Saroglitazar.[1][2]
| Parameter | Result |
| Linearity Range | 0.2 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-batch Precision (%CV) | 1.53 - 7.68% |
| Inter-batch Precision (%CV) | 5.04 - 8.06% |
| Intra-batch Accuracy (%Bias) | -11.21 to -3.25% |
| Inter-batch Accuracy (%Bias) | -7.51 to 1.15% |
| Recovery | > 80% |
Alternative HPLC-UV Method
For laboratories where LC-MS/MS is not available, a reversed-phase HPLC method with UV detection can be developed. This method is generally less sensitive but can be suitable for certain applications.
Principle
The method involves protein precipitation for sample clean-up, followed by isocratic separation on a C18 column and UV detection at a wavelength where this compound shows maximum absorbance.
Experimental Protocol
2.2.1. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05% formic acid in water (e.g., 58:42, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined (e.g., 234 nm) |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Expected Performance
The performance of an HPLC-UV method will generally be less sensitive than LC-MS/MS. The expected linearity range would be in the higher ng/mL to µg/mL range.[3]
Visualizations
Caption: Workflow for LC-MS/MS quantification of this compound in plasma.
Caption: Key parameters for analytical method validation.
Caption: Comparison of common plasma sample preparation techniques.
References
Application Notes and Protocols for Gene Expression Analysis Following Cevoglitazar Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] This dual agonism allows this compound to address both dyslipidemia and hyperglycemia, key components of type 2 diabetes and metabolic syndrome. By activating both PPARα and PPARγ, this compound modulates the expression of a wide array of genes involved in lipid and glucose metabolism, offering a comprehensive therapeutic approach.[2][3] This document provides detailed application notes and protocols for analyzing the gene expression changes induced by this compound treatment in relevant biological systems.
While specific quantitative gene expression data for this compound is not publicly available, this document utilizes data from the structurally and functionally similar dual PPARα/γ agonist, Saroglitazar, to provide representative examples of expected gene expression changes.[4][5]
Mechanism of Action: PPARα/γ Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. They play crucial roles in regulating cellular differentiation, development, and metabolism. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and transport.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis and lipid storage. Its activation enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes and regulating the secretion of adipokines.
This compound, as a dual agonist, binds to and activates both PPARα and PPARγ. This activation leads to the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Expected Effects on Gene Expression
Treatment with this compound is expected to induce significant changes in the expression of genes involved in:
-
Lipid Metabolism: Increased expression of genes involved in fatty acid oxidation (e.g., ACO, CPT1), fatty acid transport (e.g., CD36, FATP), and lipoprotein metabolism (e.g., LPL), leading to reduced plasma triglycerides. Concurrently, a decrease in the expression of genes like Apolipoprotein CIII (APOC3), an inhibitor of lipoprotein lipase, is anticipated.
-
Glucose Homeostasis: Upregulation of genes that enhance insulin sensitivity, such as Adiponectin (ADIPOQ), and genes involved in glucose uptake and utilization.
-
Adipogenesis and Adipocyte Function: Modulation of genes controlling the differentiation and function of adipocytes.
Data Presentation: Gene Expression Changes Following Dual PPARα/γ Agonist Treatment
The following tables summarize the quantitative gene expression data from a preclinical study on Saroglitazar, a dual PPARα/γ agonist, in a db/db mouse model of type 2 diabetes. This data is representative of the expected changes following treatment with a dual PPARα/γ agonist like this compound.
Table 1: Relative mRNA Expression of PPARα and PPARγ Target Genes in the Liver of db/db Mice Treated with Saroglitazar (3 mg/kg) for 12 days.
| Gene Symbol | Gene Name | Function | Fold Change (vs. Vehicle Control) |
| ACO | Acyl-CoA Oxidase | Fatty Acid Oxidation | 2.4 |
| FATP | Fatty Acid Transport Protein | Fatty Acid Uptake | 6.8 |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty Acid Transporter | 1.7 |
| LPL | Lipoprotein Lipase | Triglyceride Hydrolysis | 2.9 |
| ApoCIII | Apolipoprotein C-III | Lipoprotein Lipase Inhibitor | 0.4 |
Table 2: Relative mRNA Expression of PPARγ Target Genes in White Adipose Tissue of db/db Mice Treated with Saroglitazar (3 mg/kg) for 12 days.
| Gene Symbol | Gene Name | Function | Fold Change (vs. Vehicle Control) |
| aP2 | Adipocyte Protein 2 (Fatty Acid Binding Protein 4) | Fatty Acid Binding | 2.5 |
| LPL | Lipoprotein Lipase | Triglyceride Hydrolysis | 2.2 |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty Acid Transporter | 1.6 |
| Adiponectin | Adiponectin, C1Q and Collagen Domain Containing | Insulin Sensitizing Adipokine | 2.1 |
Experimental Protocols
This section provides detailed protocols for key experiments to analyze gene expression changes following this compound treatment.
Protocol 1: In Vitro Adipocyte Differentiation and this compound Treatment
Objective: To differentiate preadipocytes into mature adipocytes and treat them with this compound to analyze subsequent gene expression changes.
Materials:
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 100% confluence (approximately 2-3 days).
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maturation (Day 4 onwards): After another 48 hours, replace the insulin medium with adipocyte maintenance medium (DMEM with 10% FBS). Change the medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by day 8-10.
-
This compound Treatment: On day 10 of differentiation, treat the mature adipocytes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) in fresh adipocyte maintenance medium for a specified duration (e.g., 24, 48 hours).
-
Harvesting: After the treatment period, wash the cells with ice-cold PBS and proceed with RNA or protein extraction.
Protocol 2: RNA Isolation from Adipose Tissue or Cultured Adipocytes
Objective: To isolate high-quality total RNA for downstream gene expression analysis. This protocol is optimized for high-lipid content samples.
Materials:
-
TRIzol® reagent or similar phenol-guanidinium isothiocyanate-based lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer (for tissue samples)
-
RNase-free tubes and pipette tips
Procedure:
-
Sample Homogenization:
-
Adipose Tissue: Immediately after collection, snap-freeze the tissue in liquid nitrogen. Homogenize ~100 mg of frozen tissue in 1 mL of TRIzol® reagent using a mechanical homogenizer.
-
Cultured Adipocytes: Lyse the cells directly in the culture well by adding 1 mL of TRIzol® reagent per well of a 6-well plate. Pipette the lysate up and down several times to ensure complete lysis.
-
-
Phase Separation:
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® used. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol® used. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression levels of target genes.
Materials:
-
High-quality total RNA
-
Reverse transcriptase kit for cDNA synthesis (including reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a qPCR plate or tubes. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis (for SYBR Green) to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protocol 4: Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of key targets modulated by this compound.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., PPARα, PPARγ, CD36) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cultured cells or homogenized tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates PPARα and PPARγ, leading to gene transcription modulation.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene and protein expression after this compound treatment.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's molecular, cellular, and physiological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Analysis of Tissues from Cevoglitazar-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevoglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). This dual activity profile suggests potential therapeutic benefits in metabolic disorders by simultaneously improving lipid profiles and insulin sensitivity. Preclinical studies on this compound and similar dual PPARα/γ agonists, such as Saroglitazar, have demonstrated significant effects on the histology of key metabolic tissues, including the liver, adipose tissue, and skeletal muscle. These application notes provide a comprehensive overview of the expected histological changes and detailed protocols for their assessment in animal models treated with this compound.
Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its effects by binding to and activating PPARα and PPARγ, which are nuclear receptors that function as transcription factors.
-
PPARα activation primarily occurs in tissues with high fatty acid catabolism, such as the liver. This leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, thereby reducing lipid accumulation.
-
PPARγ activation is most prominent in adipose tissue, where it promotes adipogenesis, enhances insulin sensitivity, and modulates the expression of adipokines. It also plays a role in glucose and lipid metabolism in muscle and liver.
The combined activation of both receptors is expected to result in synergistic beneficial effects on lipid metabolism, glucose homeostasis, and inflammation.
Histological Effects of this compound Treatment
Based on preclinical studies with this compound and the closely related dual PPARα/γ agonist Saroglitazar, the following histological changes can be anticipated in treated animals compared to control groups.
Liver Histology
Treatment with dual PPARα/γ agonists has been shown to significantly ameliorate non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) in animal models.
Quantitative Histological Data (from Saroglitazar studies)
| Histological Parameter | Observation | Quantitative Change |
| NAFLD Activity Score (NAS) | Overall reduction in the composite score of steatosis, lobular inflammation, and hepatocyte ballooning. | 78% reduction in total NASH score with Saroglitazar treatment.[1] |
| Hepatic Steatosis | Marked reduction in lipid droplet accumulation within hepatocytes. | Significant decrease in steatosis grade. |
| Lobular Inflammation | Reduction in inflammatory cell infiltrates in the liver parenchyma. | Significant decrease in inflammation score. |
| Hepatocyte Ballooning | Amelioration of hepatocyte swelling and injury. | Significant reduction in ballooning score. |
| Hepatic Fibrosis | Prevention of the progression of liver fibrosis. | Attenuation of collagen deposition. |
Adipose Tissue Histology
Dual PPARα/γ agonism beneficially modulates adipose tissue morphology and inflammatory status.
Quantitative Histological Data (from Saroglitazar studies)
| Histological Parameter | Observation | Quantitative Change |
| Adipocyte Size | Reduction in adipocyte hypertrophy in white adipose tissue (WAT). | Significant decrease in average adipocyte diameter.[2] |
| Extracellular Matrix Deposition | Attenuation of fibrosis within adipose tissue. | Reduced picrosirius red staining.[3] |
| Macrophage Infiltration | Shift in macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. | Decreased number of CD68+ cells and altered morphology of macrophage clusters. |
Skeletal Muscle Histology
While specific quantitative histological data for this compound's effect on muscle are limited, studies have shown that it normalizes intramyocellular lipids.[4] PPARγ activation, in general, is known to decrease intramuscular lipid accumulation and can induce a shift towards more oxidative muscle fiber types.[1]
Expected Histological Observations
| Histological Parameter | Expected Observation |
| Intramyocellular Lipids | Reduction in the number and size of lipid droplets within muscle fibers. |
| Muscle Fiber Size | Potential for changes in muscle fiber cross-sectional area. |
| Muscle Fiber Type | Possible shift in the proportion of different muscle fiber types. |
Experimental Protocols
I. Liver Histology Assessment
A. Hematoxylin and Eosin (H&E) Staining for General Morphology and NAFLD Activity Score (NAS)
-
Tissue Fixation and Processing:
-
Fix liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount sections on positively charged glass slides.
-
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Harris's hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water.
-
Counterstain with eosin Y for 1-2 minutes.
-
Dehydrate through graded ethanol, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Evaluate sections for steatosis (percentage of hepatocytes with lipid droplets), lobular inflammation (number of inflammatory foci), and hepatocyte ballooning.
-
Assign scores for each component according to a standardized scoring system (e.g., NASH-CRN) to calculate the NAFLD Activity Score.
-
B. Masson's Trichrome Stain for Fibrosis
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Mordanting: Place slides in Bouin's solution at 56-60°C for 1 hour.
-
Washing: Rinse slides in running tap water until the yellow color disappears.
-
Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse briefly in deionized water.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount.
-
Analysis: Collagen fibers will be stained blue, nuclei will be black, and cytoplasm will be red. Assess the extent and pattern of fibrosis using a semi-quantitative scoring system (e.g., METAVIR, Ishak).
C. Oil Red O Staining for Lipid Droplets (Frozen Sections)
-
Tissue Preparation:
-
Embed fresh or lightly fixed (4% paraformaldehyde) liver tissue in Optimal Cutting Temperature (OCT) compound.
-
Snap-freeze in isopentane cooled with liquid nitrogen.
-
-
Sectioning:
-
Cut 8-10 µm thick cryosections and mount on slides.
-
Air dry the sections.
-
-
Fixation: Fix in 10% formalin for 10 minutes.
-
Staining:
-
Rinse with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 15 minutes.
-
Briefly rinse with 60% isopropanol.
-
-
Counterstaining and Mounting:
-
Lightly stain nuclei with hematoxylin.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.
-
-
Analysis: Neutral lipids will be stained red. Quantify the stained area relative to the total tissue area using image analysis software.
II. Adipose Tissue Histology Assessment
A. H&E Staining for Adipocyte Size
-
Tissue Preparation and Staining: Follow the protocol for liver H&E staining.
-
Analysis:
-
Capture digital images of the stained sections.
-
Use image analysis software to measure the diameter or cross-sectional area of individual adipocytes.
-
Calculate the average adipocyte size and size distribution.
-
B. Picrosirius Red Staining for Fibrosis
-
Staining:
-
Deparaffinize and rehydrate sections as for H&E.
-
Stain in 0.1% Picrosirius red solution for 1 hour.
-
Wash in two changes of acidified water (5 ml glacial acetic acid in 1 L of water).
-
Dehydrate and mount.
-
-
Analysis: Collagen fibers will appear red under bright-field microscopy and birefringent (orange-red) under polarized light. Quantify the fibrotic area.
C. Immunohistochemistry for Macrophage Marker (CD68)
-
Deparaffinization and Antigen Retrieval:
-
Deparaffinize and rehydrate sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against CD68 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
-
Analysis: CD68-positive cells (macrophages) will be stained brown. Quantify the number of positive cells per unit area or as a percentage of total cells.
III. Skeletal Muscle Histology Assessment
A. H&E Staining for General Morphology
-
Tissue Preparation and Staining: Follow the protocol for liver H&E staining, using a cross-section of the muscle of interest (e.g., tibialis anterior, gastrocnemius).
-
Analysis: Assess for general muscle fiber architecture, signs of injury, and inflammation.
B. Laminin Immunofluorescence for Muscle Fiber Size
-
Tissue Preparation: Use frozen sections of skeletal muscle as prepared for Oil Red O staining.
-
Staining:
-
Fix sections in cold acetone or methanol.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against laminin to outline the muscle fibers.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium.
-
-
Analysis:
-
Capture fluorescent images.
-
Use image analysis software to measure the minimal Feret's diameter or cross-sectional area of the laminin-stained fiber outlines.
-
C. Oil Red O Staining for Intramyocellular Lipids
-
Staining: Follow the protocol for liver Oil Red O staining on frozen muscle sections.
-
Analysis: Quantify the area of red staining within the muscle fibers to determine the intramyocellular lipid content.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for histological analysis.
Conclusion
The histological analysis of tissues from this compound-treated animals is crucial for understanding its therapeutic potential and mechanism of action. The provided protocols and expected outcomes, based on data from this compound and similar dual PPARα/γ agonists, offer a robust framework for these investigations. Careful quantitative analysis of histological changes in the liver, adipose tissue, and skeletal muscle will provide valuable insights into the efficacy of this compound in preclinical models of metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. Flax oil-mediated activation of PPAR-γ correlates with reduction of hepatic lipid accumulation in obese spontaneously hypertensive/NDmcr-cp rats, a model of the metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dual PPAR Agonist In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual PPAR agonists in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why are there significant discrepancies between our preclinical results in rodents and human clinical trial outcomes for our dual PPAR agonist?
A1: This is a common and significant challenge in dual PPAR agonist development, primarily due to species-specific differences in PPAR biology.[1][2][3][4] Key factors include:
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Differences in PPARα Activity: Rodents exhibit a much more pronounced response to PPARα activation than humans, including significant peroxisome proliferation and hepatomegaly, which can lead to hepatocarcinogenesis in long-term studies.[1] This effect is not typically observed in humans.
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Varying Receptor Expression Levels: The tissue distribution and expression levels of PPAR isoforms can differ between species, leading to different pharmacological responses. For instance, hepatic PPARα expression is approximately 10 times higher in rodents than in humans.
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Ligand Specificity and Affinity: The binding affinity and activation of human and murine PPARs by the same ligand can vary, resulting in different downstream gene regulation.
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Metabolic Differences: Fundamental differences in lipid and glucose metabolism between species can affect the overall therapeutic efficacy and safety profile of a dual PPAR agonist.
To mitigate these issues, consider using humanized mouse models that express human PPARs. However, be aware that these models may also have limitations and might not fully recapitulate the human response.
Q2: We are observing unexpected toxicity (e.g., renal or cardiovascular effects) in our in vivo studies. Is this a known class effect of dual PPAR agonists?
A2: Not necessarily. While some adverse effects are considered class-related (e.g., weight gain and edema associated with PPARγ activation), many of the toxicities that have led to the discontinuation of dual PPAR agonists have been compound-specific. For example:
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Tesaglitazar was associated with non-reversible increases in serum creatinine.
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Muraglitazar showed an increased risk of cardiovascular events.
-
Ragaglitazar was linked to bladder tumors in rodents.
Therefore, it is crucial to evaluate the observed toxicity on a case-by-case basis. The adverse effect could be due to the specific chemical structure of your compound, its off-target activities, or its unique balance of PPARα/γ activation.
Q3: Our dual PPAR agonist shows excellent efficacy in animal models of non-alcoholic steatohepatitis (NASH), but the translatability to human NASH is a concern. What are the key challenges?
A3: The translation of efficacy from preclinical NASH models to clinical success is notoriously difficult. Several factors contribute to this:
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Model Limitations: Animal models often do not fully replicate the complex etiology and pathophysiology of human NASH, which is frequently associated with comorbidities like type 2 diabetes and obesity.
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High Placebo Response: Clinical trials in NASH have been plagued by a high placebo response rate, making it difficult to demonstrate a statistically significant therapeutic benefit of the investigational drug.
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Histological Endpoints: The reliance on liver biopsy and histological scoring for primary endpoints introduces variability and challenges in interpretation.
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Disease Heterogeneity: Human NASH is a heterogeneous disease with different underlying drivers. A dual PPAR agonist might be more effective in a specific sub-population of patients.
Recent clinical trials with agents like elafibranor have highlighted these challenges, where the drug failed to meet its primary endpoint in a Phase 3 study despite promising earlier results. Conversely, lanifibranor, a pan-PPAR agonist, has shown more promising results in a Phase 2b trial, meeting both primary endpoints.
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality or Severe Adverse Events
| Possible Cause | Troubleshooting Steps |
| Compound-Specific Toxicity | 1. Dose-Response Study: Conduct a thorough dose-response study to identify a maximum tolerated dose (MTD). 2. Toxicology Screen: Perform an early, broad in vitro toxicology screen to identify potential off-target activities. 3. Histopathology: Conduct detailed histopathological analysis of key organs (liver, kidney, heart, etc.) to identify target organs of toxicity. |
| Exaggerated Pharmacological Effect | 1. Re-evaluate PPAR Potency: Confirm the in vitro potency and balance of your agonist on both PPARα and PPARγ. An imbalanced activation could lead to adverse effects. 2. Biomarker Analysis: Measure relevant biomarkers of PPAR activation in plasma and tissues to assess the extent of target engagement. |
| Vehicle or Formulation Issues | 1. Vehicle Toxicity Study: Run a control group with the vehicle alone to rule out any vehicle-induced toxicity. 2. Formulation Stability: Ensure the stability and homogeneity of your compound in the dosing formulation. |
Problem 2: Lack of Efficacy in In Vivo Models
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics/Bioavailability | 1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the exposure of your compound in the target species. Ensure that the plasma concentrations are within the expected therapeutic range based on in vitro potency. 2. Formulation Optimization: If exposure is low, consider optimizing the formulation to improve solubility and absorption. |
| Inappropriate Animal Model | 1. Model Validation: Ensure that the chosen animal model is appropriate for the intended therapeutic indication and that it responds to PPAR agonism. 2. Positive Control: Include a well-characterized reference compound (e.g., another dual PPAR agonist) as a positive control to validate the experimental setup. |
| Insufficient Target Engagement | 1. Pharmacodynamic (PD) Biomarkers: Measure downstream PD biomarkers of PPAR activation in the target tissues (e.g., expression of known PPAR target genes) to confirm target engagement. |
| Species-Specific Lack of Response | 1. In Vitro Species Comparison: Compare the in vitro activity of your compound on human and rodent PPARs to identify any significant differences in potency. |
Data Presentation
Table 1: Preclinical Efficacy of Saroglitazar (Dual PPARα/γ Agonist)
| Model | Dose | Effect on Triglycerides (TG) | Effect on Glucose | Effect on Insulin | Reference |
| db/db mice | 0.01-3 mg/kg/day | Dose-dependent reduction (up to 54.9% at 3 mg/kg) | ED50 = 0.19 mg/kg (64.6% reduction at 3 mg/kg) | 91% reduction at 1 mg/kg | |
| Zucker fa/fa rats | 3 mg/kg | 81.7% reduction | 51.5% improvement in AUCglucose | 84.8% reduction | |
| High Fat-High Cholesterol fed Hamsters | 10 mg/kg | 89.8% reduction | Not Reported | Not Reported |
Table 2: Clinical Trial Outcomes of Select Dual/Pan-PPAR Agonists
| Compound | Type | Indication | Phase | Primary Endpoint Outcome | Reference |
| Elafibranor | Dual PPARα/δ | NASH | Phase 3 (RESOLVE-IT) | Not Met (NASH resolution without worsening of fibrosis) | |
| Lanifibranor | Pan-PPAR | NASH | Phase 2b (NATIVE) | Met (Decrease in SAF-A score without worsening of fibrosis) | |
| Saroglitazar | Dual PPARα/γ | Diabetic Dyslipidemia | Phase 3 | Met (Significant reduction in triglycerides) | |
| Aleglitazar | Dual PPARα/γ | T2DM with ACS | Phase 3 (AleCardio) | Terminated due to lack of efficacy and safety concerns |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
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Animal Model: db/db mice or diet-induced obese (DIO) mice.
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Acclimatization: Acclimatize animals for at least one week before the experiment.
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Dosing: Administer the dual PPAR agonist or vehicle orally at the desired dose for the specified duration (e.g., 14 days).
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Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
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Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
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Glucose Challenge: Administer a 2 g/kg solution of D-glucose orally.
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Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
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Glucose Measurement: Measure blood glucose levels using a glucometer.
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Data Analysis: Calculate the area under the curve (AUC) for glucose levels over time for each group. A significant reduction in AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizations
Caption: Simplified signaling pathway of a dual PPARα/γ agonist.
Caption: Troubleshooting workflow for unexpected in vivo results.
References
- 1. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cevoglitazar Concentration in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the in vitro concentration of Cevoglitazar.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a dual agonist, it is designed to combine the benefits of both PPARα and PPARγ activation. PPARα activation is primarily associated with improvements in lipid metabolism, including the reduction of triglycerides, while PPARγ activation is a key regulator of insulin sensitivity and glucose metabolism.
Q2: In which cell lines has this compound or other dual PPARα/γ agonists been studied?
While specific in vitro studies detailing this compound concentrations are limited in publicly available literature, the 3T3-L1 cell line, a model for adipocyte differentiation and metabolism, has been mentioned in the context of this compound research. Other dual PPARα/γ agonists have been studied in a variety of cell lines, including:
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HepG2 (Human Hepatoma Cells): Useful for studying effects on liver metabolism.
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Renal Proximal Tubular Cell Lines (Opossum OK, pig LLC-PK1, and murine MCT): Used to assess potential renal toxicity.[1]
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Human Glioblastoma T98G cells: Investigated for anti-proliferative and apoptotic effects.[2]
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Cardiomyocytes: To study potential cardiovascular effects.[3]
Q3: What is a typical starting concentration range for this compound in cell culture?
Due to the limited specific data for this compound, it is recommended to perform a dose-response experiment. Based on data from other PPAR agonists, a broad starting range could be from low nanomolar (nM) to high micromolar (µM). For example, the dual PPARα/γ agonist Muraglitazar has an EC50 of 320 nM for PPARα and 110 nM for PPARγ.[4] Another dual agonist, TZD18, inhibited the growth of T98G cells in a concentration-dependent manner.[2] It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What are the potential off-target effects or cytotoxicity of this compound?
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Cytotoxicity: Some PPARα and PPARγ agonists have shown cytotoxic effects at higher concentrations. For instance, WY14643 and ciglitazone showed LC50 values in the micromolar range in renal proximal tubular cell lines. It is essential to assess the cytotoxicity of this compound in your chosen cell line.
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Cardiovascular Effects: Some dual PPARα/γ agonists, like tesaglitazar and muraglitazar, have been associated with cardiovascular risks.
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Hepatotoxicity: While PPARγ expression is low in the liver, some PPARγ agonists like troglitazone and rosiglitazone have been reported to induce mild liver toxicity.
It is important to note that these effects are compound-specific and may not be directly applicable to this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and endpoint. |
| Compound Stability | Ensure the stability of this compound in your cell culture medium. Prepare fresh stock solutions and protect from light if necessary. Consider the vehicle used to dissolve the compound (e.g., DMSO) and its final concentration in the culture, as it can affect cell health. |
| Low PPAR Expression | Verify the expression levels of PPARα and PPARγ in your cell line using techniques like RT-qPCR or Western blotting. Cell lines with low or absent receptor expression will not respond to the agonist. |
| Incorrect Incubation Time | Optimize the treatment duration. The time required to observe an effect can vary depending on the endpoint being measured (e.g., gene expression changes may occur earlier than changes in lipid accumulation). |
| Cell Culture Conditions | Ensure consistent cell culture conditions, including cell density, passage number, and media composition. High glucose concentrations in the media can affect insulin signaling and may influence the cellular response to PPAR agonists. |
Issue 2: Observed Cytotoxicity at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| Compound-Induced Toxicity | Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the concentration at which this compound becomes toxic to your cells. Select a concentration for your experiments that is well below the toxic threshold. |
| Vehicle Toxicity | Ensure the concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess its effect on cell viability. |
| Off-Target Effects | If cytotoxicity is observed at concentrations where PPAR activation is expected, consider the possibility of off-target effects. This can be investigated using PPAR antagonists to see if the toxic effects are reversed. |
Data Presentation
Table 1: In Vitro Potency of Selected Dual PPAR Agonists
| Compound | PPARα EC50 | PPARγ EC50 | Cell Line | Reference |
| Muraglitazar | 320 nM | 110 nM | Not Specified |
Table 2: Cytotoxicity of Selected PPAR Agonists
| Compound | LC50 | Cell Line(s) | Reference |
| WY14643 (PPARα agonist) | 92-124 µM | Opossum OK, LLC-PK1, MCT | |
| Ciglitazone (PPARγ agonist) | 8.6-14.8 µM | Opossum OK, LLC-PK1, MCT |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Study and Cytotoxicity Assay
Objective: To identify the effective and non-toxic concentration range of this compound for a specific cell line and biological endpoint.
Materials:
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Cell line of interest (e.g., 3T3-L1, HepG2)
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Complete cell culture medium
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This compound stock solution (e.g., in DMSO)
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96-well cell culture plates
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MTT reagent (or other cytotoxicity assay kit)
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Assay-specific reagents for measuring the desired biological endpoint (e.g., RNA extraction kit and qPCR reagents for gene expression analysis)
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Dose-Response Treatment: Prepare a serial dilution of this compound in complete culture medium to cover a wide concentration range (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a vehicle-only control (e.g., DMSO at the highest concentration used for the drug dilutions).
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Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined duration based on the biological endpoint (e.g., 24, 48, or 72 hours).
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Endpoint Analysis:
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Biological Endpoint: At the end of the incubation period, process the cells to measure the desired biological effect (e.g., for gene expression, lyse the cells and extract RNA for RT-qPCR analysis of PPAR target genes like FABP4 or CPT1).
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Cytotoxicity Assay (MTT): In a parallel plate, add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.
-
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Data Analysis: Plot the biological response and cell viability against the log of the this compound concentration. Determine the EC50 (concentration for half-maximal effective response) for the biological effect and the IC50 (concentration for 50% inhibition of cell viability) from the cytotoxicity data. The optimal concentration for subsequent experiments will be in the range that provides a significant biological effect with minimal to no cytotoxicity.
Mandatory Visualization
References
- 1. Cytotoxicity of peroxisome proliferator-activated receptor alpha and gamma agonists in renal proximal tubular cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel PPAR alpha/gamma dual agonist inhibits cell growth and induces apoptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Cevoglitazar In Vitro Solubility
Disclaimer: Cevoglitazar is a research compound, and detailed public information regarding its solubility is limited. This guide is formulated based on the known properties of this compound as a dual PPAR agonist, general principles for handling poorly soluble compounds in vitro, and data from analogous molecules.[1][2][3] The following recommendations should be considered as a starting point and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound is a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting PPARα and PPARγ.[3] Like many compounds in the "glitazar" class, it is a lipophilic molecule with poor aqueous solubility.[1] This can lead to challenges in preparing stock solutions and can cause the compound to precipitate when added to aqueous cell culture media, leading to inaccurate and unreliable experimental results.
Q2: I'm starting my experiments. How should I prepare my initial stock solution of this compound?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock concentration of up to 50 mg/mL (89.52 mM) in DMSO has been reported, though sonication may be required to fully dissolve the compound. It is crucial to ensure the compound is completely dissolved before further dilution.
Q3: My this compound precipitates immediately when I add it to my cell culture medium. What's happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble. To prevent this, consider the following strategies:
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Decrease the Final Concentration: Your working concentration may be above this compound's aqueous solubility limit. Try lowering the final concentration in your assay.
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Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.
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Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to your media, perform an intermediate dilution step. For example, dilute your stock in pre-warmed media while gently vortexing to ensure rapid and even dispersion.
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Control the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% (and ideally below 0.1%) to minimize solvent-induced toxicity and effects on cell signaling.
Q4: Are there alternative solvents or formulations I can use to improve solubility?
A4: Yes, if DMSO is not suitable for your assay or if precipitation persists, you can explore other options:
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Co-solvents: Formulations using a combination of solvents can improve solubility. A common vehicle for poorly soluble compounds for in vivo studies, which can be adapted for in vitro use with caution, is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The ratios may need to be adjusted.
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Complexation with Cyclodextrins: Cyclodextrins are used to form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. This can be a viable strategy for in vitro assays.
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Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
Troubleshooting Guide: Compound Precipitation in Cell Culture
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid solvent exchange from DMSO to aqueous media. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing. | |
| Low temperature of the cell culture media. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitation Over Time | Evaporation of media in long-term cultures. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature fluctuations. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. | |
| Interaction with media components or serum proteins. | Test solubility in basal media versus complete media (with serum). If precipitation is worse with serum, consider reducing the serum percentage or using a serum-free formulation if your cell line allows. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
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Procedure:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
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Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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Visually inspect the solution for any undissolved particles.
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If particles remain, sonicate the tube in a water bath for 5-10 minutes.
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Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
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Materials: High-concentration this compound stock in DMSO, complete cell culture medium (pre-warmed to 37°C), sterile 96-well clear-bottom plate, multichannel pipette.
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Procedure:
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Prepare a serial dilution of your this compound stock solution in DMSO (e.g., 2-fold dilutions).
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In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.
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Add 2 µL of each this compound dilution to the corresponding wells. This will create a final DMSO concentration of 1%. Include a DMSO-only control.
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Mix gently by pipetting up and down.
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Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
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Visually inspect for precipitation at several time points (e.g., 0, 2, 6, and 24 hours).
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For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
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The highest concentration that remains clear is the maximum working soluble concentration for your specific conditions.
-
Visualizations
Caption: A decision workflow for troubleshooting this compound precipitation in vitro.
Caption: Simplified signaling pathway for PPAR agonists like this compound.
References
potential off-target effects of Cevoglitazar
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cevoglitazar. The information is intended to help address specific issues that may be encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual agonist for the peroxisome proliferator-activated receptor-alpha (PPARα) and -gamma (PPARγ) subtypes.[1] As a dual agonist, it is designed to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.[2][3] This dual activity is intended to treat type 2 diabetes mellitus and diabetic dyslipidemia.[1]
Q2: What are the expected in vivo effects of this compound based on its mechanism of action?
Based on its dual PPARα/γ agonism, this compound is expected to produce the following effects:
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Improved Insulin Sensitivity: Activation of PPARγ is known to enhance insulin sensitivity, leading to better glycemic control.[3] In preclinical studies, this compound normalized plasma glucose and insulin levels in ob/ob mice.
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Lipid Metabolism Modulation: PPARα activation stimulates the beta-oxidation of fatty acids, primarily in the liver, which is expected to reduce plasma levels of free fatty acids and triglycerides.
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Reduction in Body Weight and Food Intake: Unlike some PPARγ agonists that can cause weight gain, this compound has been shown to reduce food intake and body weight in a dose-dependent manner in obese mice and cynomolgus monkeys.
Q3: Are there any known off-target effects in the classical sense (i.e., binding to other receptors)?
The available preclinical data does not provide specific information on off-target binding of this compound to other receptors. The development of this compound was discontinued, which could suggest the emergence of unfavorable effects during its evaluation. Often, with dual PPAR agonists, observed adverse effects are related to the potent on-target activity of the compound.
Q4: What potential undesired or "off-target" physiological effects should I be aware of during my experiments?
While not "off-target" in the sense of binding to an unintended receptor, the potent dual agonism of this compound on PPARα and PPARγ may lead to a range of physiological effects that could be considered undesirable depending on the experimental context. Researchers should monitor for:
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Fluid Retention and Edema: A known class effect of potent PPARγ agonists (thiazolidinediones).
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Effects on Adiposity: While this compound has been shown to reduce overall body weight, it may induce changes in the composition of different fat depots, such as subcutaneous versus visceral fat.
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Hepatocellular Effects: As the liver is a primary site of PPARα activity, researchers should monitor for changes in liver enzymes and hepatic lipid accumulation.
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Cardiovascular Parameters: Given the role of PPARs in cardiovascular function, monitoring of heart rate, blood pressure, and cardiac function is advisable in longer-term studies.
Troubleshooting Guide
| Observed Issue | Potential Cause (Hypothesized) | Suggested Troubleshooting Steps |
| Unexpected Weight Gain or Edema in Animal Models | Potent PPARγ activation can lead to fluid retention, a known side effect of this class of drugs. | 1. Measure and monitor fluid intake and output.2. Assess for signs of edema (e.g., swelling in limbs).3. Consider co-administration with a diuretic in a separate experimental arm to investigate the mechanism.4. Evaluate a lower dose of this compound. |
| Elevated Liver Enzymes (ALT, AST) | High PPARα activity can lead to significant changes in hepatic lipid metabolism and potentially cause hepatocellular stress. | 1. Perform histological analysis of liver tissue to assess for steatosis, inflammation, or other abnormalities.2. Measure markers of hepatic function in blood samples.3. Conduct gene expression analysis of liver tissue to confirm upregulation of PPARα target genes. |
| Discrepancies in Lipid Profile Changes (e.g., minimal change in LDL) | The lipid-modulating effects of PPAR agonists can be complex. While triglycerides are consistently lowered, effects on LDL and HDL can vary depending on the model and metabolic state. | 1. Fractionate plasma lipoproteins to analyze changes in VLDL, LDL, and HDL subfractions.2. Analyze the expression of genes involved in lipid transport and metabolism in the liver and adipose tissue.3. Compare with a pure PPARα agonist (e.g., fenofibrate) to dissect the contribution of each pathway. |
| Reduced Food Intake Complicating Metabolic Measurements | The anorectic effect of this compound can make it difficult to separate the direct metabolic benefits from those secondary to weight loss. | 1. Include a pair-fed control group to control for the effects of reduced food intake.2. Conduct hyperinsulinemic-euglycemic clamps to directly assess insulin sensitivity independent of changes in food intake. |
Quantitative Data Summary
Table 1: Effects of this compound in ob/ob Mice (18-day treatment)
| Parameter | Vehicle | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) |
| Body Weight Change | +1.9% | -5.8% | -10.9% | -12.9% |
| Plasma Glucose | Not specified | Normalized after 7 days | Not specified | Not specified |
| Plasma Insulin | Not specified | Normalized after 7 days | Not specified | Not specified |
Table 2: Effects of this compound in Obese Cynomolgus Monkeys (4-week treatment)
| Parameter | This compound (50 µg/kg) | This compound (500 µg/kg) |
| Food Intake | Lowered | Lowered (dose-dependent) |
| Body Weight | Lowered | Lowered (dose-dependent) |
| Fasting Plasma Insulin | Reduced | Reduced |
| Hemoglobin A1c | Not specified | Reduced by 0.4% |
Experimental Protocols
Protocol 1: Assessment of Insulin Sensitivity using Hyperinsulinemic-Euglycemic Clamp
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Animal Model: Male Zucker fatty rats.
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Acclimatization: Acclimatize animals for at least one week with free access to food and water.
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Catheterization: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for a 4-5 day recovery period.
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Dosing: Administer this compound or vehicle daily via oral gavage for the desired treatment period (e.g., 2-4 weeks).
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Clamping Procedure:
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Fast animals overnight (approximately 16 hours).
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Infuse human insulin at a constant rate (e.g., 4 mU/kg/min).
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Monitor blood glucose every 5-10 minutes from the arterial catheter.
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Infuse a variable rate of 20% dextrose solution to maintain euglycemia (target blood glucose level, e.g., 100-120 mg/dL).
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The glucose infusion rate (GIR) required to maintain euglycemia during the last 30 minutes of the clamp is a measure of insulin sensitivity.
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Protocol 2: In Vitro PPARα and PPARγ Transactivation Assay
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Cell Lines: Use a suitable cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of PPARs.
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Plasmids:
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An expression vector for full-length human PPARα or PPARγ.
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A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.
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A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
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Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent.
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Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a known PPARα agonist (e.g., GW7647), a known PPARγ agonist (e.g., rosiglitazone), or vehicle control for 18-24 hours.
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Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 values for PPARα and PPARγ activation.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing insulin sensitivity.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Interpreting Variable Results in Cevoglitazar Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cevoglitazar and other dual PPARα/γ agonists. The information is designed to help interpret variable experimental results and address common challenges encountered in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a dual agonist, it was developed to combine the therapeutic benefits of both PPARα activation (lipid lowering) and PPARγ activation (insulin sensitization) for the treatment of type 2 diabetes and dyslipidemia.[1] PPARs are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound was discontinued due to insufficient positive benefits. While specific details of the variable or inconsistent clinical trial data are not extensively published, the decision was based on an overall assessment of its risk-benefit profile. It is important to note that several other dual PPARα/γ agonists have also been discontinued due to safety concerns, such as cardiovascular risks and tumorigenicity in preclinical models. These compound-specific adverse effects highlight the complexity of dual PPAR activation.
Q3: What are the potential sources of variability in my in vitro experiments with this compound?
A3: Variability in in vitro experiments with this compound and other PPAR agonists can arise from several factors:
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Cell Line Differences: Different cell lines have varying expression levels of PPARα, PPARγ, and their associated co-activators and co-repressors. This can lead to significant differences in the observed potency (EC50) and efficacy of the compound. A compound may act as a full agonist in one cell line and a partial agonist in another.
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Ligand Concentration and Purity: Inaccurate concentrations or degradation of the compound can lead to inconsistent results. It is crucial to verify the purity and stability of the this compound stock solution.
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Assay Conditions: Variations in incubation time, temperature, serum concentration in the media, and the specific reporter system used in transactivation assays can all contribute to variability.
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Off-Target Effects: this compound may interact with other cellular targets besides PPARα and PPARγ, leading to unexpected biological responses that are independent of PPAR activation.
Q4: We are observing inconsistent results in our animal studies with a dual PPARα/γ agonist. What could be the cause?
A4: Inconsistent results in animal studies are a known challenge in PPAR agonist research. Key factors include:
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Animal Model Selection: Different rodent strains (e.g., Sprague-Dawley vs. Wistar rats, C57BL/6J vs. AKR/J mice) exhibit significant variations in their metabolic phenotypes and responses to PPAR agonists.[2][3] Genetic models of metabolic disease (e.g., ob/ob or db/db mice, Zucker rats) can also have different responses compared to diet-induced obesity models.[2]
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Species-Specific Differences: There are fundamental differences in PPAR biology between rodents and humans, including receptor expression levels, ligand affinity, and target gene regulation. This can lead to poor translation of preclinical findings.
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Diet and Environment: The composition of the diet (e.g., high-fat, high-carbohydrate) and housing conditions can significantly impact the metabolic state of the animals and their response to treatment.
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Dosing and Formulation: The dose, route of administration, and vehicle used for the compound can affect its bioavailability and, consequently, its efficacy.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments | Inconsistent cell passage number or confluency. | Use cells within a consistent and narrow passage number range. Ensure cells are seeded at a consistent density and reach a similar confluence at the time of treatment. |
| Variability in reagent preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure all other reagents are prepared consistently. | |
| Presence of endogenous PPAR ligands in serum. | Use charcoal-stripped fetal bovine serum (FBS) to reduce the background activation of PPARs. | |
| Low or no response to this compound | Low expression of PPARα or PPARγ in the chosen cell line. | Confirm the expression of PPARα and PPARγ in your cell line using qPCR or Western blot. Consider using a cell line known to have robust PPAR expression (e.g., HepG2, 3T3-L1). |
| Inactive compound. | Verify the integrity of the this compound compound. If possible, test a new batch or a reference PPAR agonist in parallel. | |
| Suboptimal assay conditions. | Optimize incubation time and compound concentration. Perform a full dose-response curve. | |
| Discrepancy between binding affinity and functional activity | Presence of off-target effects. | Investigate potential off-target interactions using techniques like cellular thermal shift assays (CETSA) or kinase profiling. |
| Cell-specific cofactor environment. | Compare results in different cell lines with known variations in co-activator and co-repressor expression. |
Animal Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High inter-animal variability in metabolic parameters | Genetic drift within the animal colony. | Source animals from a reputable vendor and ensure they are from a genetically stable background. |
| Variations in diet consumption or housing conditions. | House animals individually to accurately monitor food intake. Maintain consistent environmental conditions (temperature, light cycle). | |
| Stress-induced metabolic changes. | Acclimatize animals to the experimental procedures and handling to minimize stress. | |
| Lack of expected therapeutic effect | Poor bioavailability of the compound. | Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound after administration. |
| Inappropriate animal model. | Carefully select an animal model that is known to be responsive to PPAR agonists and relevant to the specific research question. | |
| Species-specific differences in drug metabolism. | Investigate the metabolic profile of this compound in the chosen animal model to ensure it is not being rapidly inactivated. | |
| Unexpected adverse effects | Compound-specific toxicity. | Conduct thorough toxicology studies, including histopathology of key organs. |
| Off-target effects of the dual agonist. | Investigate potential off-target effects that may be contributing to the observed toxicity. |
Data Presentation
The following tables summarize representative quantitative data for dual PPARα/γ agonists to illustrate the type of results and variability that can be expected. As specific data for this compound is limited, data from the clinically studied dual PPARα/γ agonist Saroglitazar is presented.
Table 1: In Vitro Potency of Saroglitazar on Human PPAR Subtypes
| PPAR Subtype | EC50 (nM) | Cell Line | Assay Type |
| hPPARα | 0.00065 | HepG2 | Transactivation Assay |
| hPPARγ | 3.0 | HepG2 | Transactivation Assay |
| Data from a study on Saroglitazar, a compound with a similar mechanism of action to this compound, illustrates the differential potency on PPAR subtypes. |
Table 2: Effects of Saroglitazar on Metabolic Parameters in a Phase 3 Clinical Trial (PRESS V)
| Parameter | Saroglitazar (4 mg) | Pioglitazone (45 mg) |
| Change in Triglycerides (%) | -45.0 ± 24.78 | -15.5 ± 54.40 |
| Change in LDL-C (mg/dL) | -12.0 ± 39.38 | +3.5 ± 23.17 |
| Change in HDL-C (mg/dL) | +3.8 ± 8.71 | +5.9 ± 10.32 |
| Change in Fasting Plasma Glucose (mg/dL) | -22.6 ± 66.30 | -28.9 ± 37.74 |
| Change in HbA1c (%) | -0.3 ± 0.60 | -0.5 ± 0.69 |
| Data are presented as mean ± SD at 24 weeks. |
Table 3: Comparison of Metabolic Effects of Saroglitazar in Different Clinical Studies
| Study | Population | Treatment Duration | Change in Triglycerides (%) | Change in LDL-C (%) | Change in HDL-C (%) |
| PRESS V | Diabetic Dyslipidemia | 24 weeks | -45.0 | -5.0 | +10.0 |
| Meta-analysis (7 RCTs) | Atherogenic Dyslipidemia | Variable | -51.18 mg/dL (MD) | -9.15 mg/dL (MD) | +2.73 mg/dL (MD) |
| Goyal et al. (observational) | Diabetic Dyslipidemia & NAFLD | 24 weeks | Significant Reduction | Significant Reduction | Significant Increase |
| This table highlights the variability in reported outcomes across different studies, which can be influenced by patient populations, study design, and data analysis methods. |
Experimental Protocols
Protocol 1: PPAR Transactivation Assay
Objective: To determine the functional potency (EC50) of this compound on PPARα and PPARγ.
Methodology:
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Cell Culture and Transfection:
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Culture a suitable cell line (e.g., HEK293T, HepG2) in DMEM supplemented with 10% charcoal-stripped FBS.
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Seed cells in 24-well plates.
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Co-transfect cells with three plasmids:
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A GAL4-DNA binding domain fused to the ligand-binding domain of either human PPARα or PPARγ (pBIND-PPAR).
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A reporter plasmid containing a GAL4 response element upstream of a luciferase gene (pG5-luc).
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A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (pRL-TK).
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Use a suitable transfection reagent (e.g., Lipofectamine).
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Compound Treatment:
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After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a reference agonist (e.g., Rosiglitazone for PPARγ, WY-14643 for PPARα).
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Include a vehicle control (e.g., DMSO).
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Luciferase Assay:
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After 24 hours of incubation with the compound, lyse the cells.
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Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
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Plot the normalized luciferase activity against the log of the compound concentration.
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Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
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Protocol 2: Adipocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.
Methodology:
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Cell Culture:
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Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
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Grow cells to confluence in 6-well plates.
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Induction of Differentiation:
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Two days post-confluence, induce differentiation by replacing the medium with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
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Add various concentrations of this compound or a reference PPARγ agonist (e.g., Rosiglitazone) to the differentiation medium.
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Include a vehicle control.
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Maintenance:
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After 2-3 days, replace the differentiation medium with a maintenance medium containing DMEM, 10% FBS, and 10 µg/mL insulin, along with the respective concentrations of this compound or control.
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Replace the maintenance medium every 2-3 days for a total of 7-10 days.
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Assessment of Differentiation (Oil Red O Staining):
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Wash the differentiated adipocytes with PBS and fix with 10% formalin.
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Stain the cells with Oil Red O solution to visualize lipid droplets.
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Wash with water to remove excess stain.
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Quantify adipogenesis by eluting the stain with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
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Mandatory Visualization
Caption: this compound activates PPARα and PPARγ signaling pathways.
Caption: A logical workflow for troubleshooting variable experimental results.
Caption: Key factors contributing to variability in this compound experiments.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of PPAR Agonists in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during in vivo experiments with Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with PPAR agonists in animal models?
A1: The side effects of PPAR agonists are isoform-specific.
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PPARα agonists (e.g., fibrates): Primarily associated with hepatotoxicity in rodents, including hepatomegaly and potential hepatocarcinogenesis with long-term, high-dose administration.[1][2] However, PPARα activation has also been shown to be protective against certain types of liver injury, such as that induced by alcohol or acetaminophen.[1][3][4]
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PPARγ agonists (e.g., thiazolidinediones - TZDs): Commonly cause fluid retention, weight gain, and bone loss. Some studies have also indicated a potential risk of bladder cancer with long-term use of certain PPARγ agonists.
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PPARδ (β/δ) agonists: The main concern is a controversial role in cancer promotion, with some studies in animal models suggesting that activation of PPARδ may enhance tumorigenesis in certain tissues.
Q2: Are the side effects observed in animal models translatable to humans?
A2: There are species-specific differences in the response to PPAR agonists. For example, the hepatocarcinogenic effects of PPARα agonists observed in rodents are not typically seen in humans, which may be due to lower expression levels of PPARα in human liver and differences in peroxisome proliferation. However, side effects like fluid retention and weight gain with PPARγ agonists are observed in both rodents and humans. Therefore, caution is warranted when extrapolating findings from animal models to clinical scenarios.
Troubleshooting Guides
Issue 1: Fluid Retention and Edema with PPARγ Agonists
Question: My mice treated with a PPARγ agonist (e.g., rosiglitazone) are exhibiting significant weight gain and signs of edema. How can I mitigate this?
Answer: Fluid retention is a known class effect of full PPARγ agonists. Here are some strategies to address this issue:
Mitigation Strategy 1: Co-administration with a Diuretic (Amiloride)
Amiloride, an epithelial sodium channel (ENaC) inhibitor, has been shown to attenuate PPARγ agonist-induced fluid retention.
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Experimental Protocol:
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Animal Model: Mice (e.g., C57BL/6).
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PPARγ Agonist: Rosiglitazone administered in the diet (e.g., 320 mg/kg of diet) for 10-14 days.
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Co-treatment: Amiloride can be administered in drinking water or via subcutaneous injection. A previously effective dose in a diabetic cardiopathy model was 2 mg/kg.
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Assessment of Fluid Retention:
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Body Weight: Monitor daily.
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Bioimpedance Spectroscopy (BIS): Measure total body water (TBW) and extracellular fluid (ECF) before and after treatment.
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Hematocrit: A decrease in hematocrit can indicate plasma volume expansion.
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Mitigation Strategy 2: Use of a Selective PPARγ Modulator (SPPARM)
SPPARMs, such as INT131, are designed to retain the therapeutic benefits of PPARγ activation while minimizing side effects like fluid retention.
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Experimental Protocol:
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Animal Model: Diet-induced obese (DIO) mice or db/db mice.
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SPPARM: INT131 administered orally at a dose of 10 mg/kg for 2 weeks.
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Comparison: Include a group treated with a full agonist (e.g., pioglitazone at 10 mg/kg) to compare the side effect profiles.
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Assessment: Monitor body weight, fluid retention (as above), and relevant efficacy markers (e.g., glucose and insulin levels).
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Quantitative Data Summary: PPARγ Agonist-Induced Fluid Retention
| Treatment Group | Animal Model | Dosage | Duration | Change in Body Weight | Change in Total Body Water (TBW) | Change in Extracellular Fluid (ECF) | Reference |
| Rosiglitazone | Wild-type mice | 320 mg/kg diet | 10 days | +6.1% | +8.4% | +10% | |
| Rosiglitazone in αENaC-CNT/CD-KO mice | αENaC knockout mice | 320 mg/kg diet | 10 days | +3.4% (attenuated) | +1.3% (attenuated) | +4.3% (attenuated) | |
| INT131 | Zucker (fa/fa) rats | Not specified | 14 days | Less effect than rosiglitazone | Not specified | Less plasma volume expansion than rosiglitazone | |
| INT131 | db/db mice | 10 mg/kg | 2 weeks | Not specified | No significant fluid retention observed | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
Issue 2: Weight Gain and Adiposity with PPARγ Agonists
Question: My animal models are showing excessive weight gain and increased adipose tissue mass with a PPARγ agonist. How can I counteract this while maintaining the desired therapeutic effects?
Answer: Weight gain is a common side effect due to the role of PPARγ in adipogenesis.
Mitigation Strategy: Co-administration with Emodin
Emodin, a natural anthraquinone, has been shown to mitigate rosiglitazone-induced weight gain and adiposity in ob/ob mice, while synergistically enhancing its glucose-lowering effects.
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Experimental Protocol:
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Animal Model: Male ob/ob mice with established obesity and diabetes.
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Acclimation and Induction: Acclimate mice for one week, followed by a four-week period on a standard diet to induce obesity and diabetes.
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Treatment Groups (4 weeks, daily administration):
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Vehicle (Control)
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Rosiglitazone (RSG): 10 mg/kg
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Emodin (EMO): 200 mg/kg (low dose) or 400 mg/kg (high dose)
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Combination: RSG (10 mg/kg) + EMO (200 or 400 mg/kg)
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Assessment:
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Metabolic Profiling: Monitor body weight, food intake, and perform glucose tolerance tests.
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Adipose Tissue Analysis: At the end of the study, dissect and weigh epididymal white adipose tissue (eWAT) and inguinal subcutaneous adipose tissue (iSAT).
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Histology: Perform H&E staining of adipose tissue to assess adipocyte size.
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Gene Expression: Analyze markers of lipogenesis (e.g., SREBP1, FAS, SCD1) and thermogenesis (e.g., UCP1, PGC-1α) in adipose tissue via RT-qPCR or Western blot.
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Quantitative Data Summary: Emodin Co-administration with Rosiglitazone
| Treatment Group (in ob/ob mice) | Change in Body Weight | eWAT Mass | iSAT Mass | Reference |
| Rosiglitazone (10 mg/kg) | Significant increase | Significant increase | Significant increase | |
| Rosiglitazone + Emodin (400 mg/kg) | Significantly reduced increase compared to Rosiglitazone alone | Significantly reduced compared to Rosiglitazone alone | Significantly reduced compared to Rosiglitazone alone |
Signaling Pathway Diagram
Issue 3: Bone Loss with Chronic PPARγ Agonist Treatment
Question: I am concerned about the potential for bone loss in my long-term study using a PPARγ agonist. How can I assess and potentially mitigate this?
Answer: Chronic activation of PPARγ can shift the differentiation of mesenchymal stem cells in the bone marrow from osteoblasts (bone-forming cells) to adipocytes (fat cells), leading to bone loss.
Mitigation Strategy: Use of Selective PPARγ Modulators (SPPARMs)
SPPARMs like INT131 have been shown to have a better safety profile regarding bone mass compared to full agonists.
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Experimental Protocol:
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Animal Model: Ovariectomized (OVX) rats (a model for postmenopausal osteoporosis) or aged mice.
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Treatment: Administer the SPPARM (e.g., INT131) and a full agonist (e.g., pioglitazone or rosiglitazone) for an extended period (e.g., 4-8 weeks).
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Assessment of Bone Health:
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Dual-Energy X-ray Absorptiometry (DXA): Measure bone mineral density (BMD) and bone mineral content (BMC) of the femur and vertebrae.
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Micro-computed Tomography (µCT): Provides high-resolution 3D images of bone microarchitecture, allowing for analysis of trabecular bone volume, number, and thickness.
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Histomorphometry: Analyze bone sections to quantify osteoblast and osteoclast numbers and activity.
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Serum Markers: Measure markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I).
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Quantitative Data Summary: PPARγ Agonists and Bone Loss
| Treatment Group | Animal Model | Effect on Bone Mineral Density (BMD) | Reference |
| Pioglitazone | Ovariectomized rats | Lower whole body and femoral BMD | |
| INT131 | Diet-induced obese mice | Improved bone mass compared to full agonists |
Logical Relationship Diagram
Issue 4: Hepatotoxicity with PPARα Agonists
Question: I am observing elevated liver enzymes and signs of liver damage in rodents treated with a PPARα agonist. What are the recommended mitigation strategies?
Answer: While PPARα agonists can cause hepatotoxicity in rodents, particularly at high doses, their activation can also be protective in certain contexts.
Mitigation Strategy: Co-administration with Antioxidants (Hypothetical/Exploratory)
While a specific, validated protocol for co-administering antioxidants to mitigate PPARα agonist-induced hepatotoxicity is not well-documented in the provided search results, the underlying mechanism of toxicity often involves oxidative stress. Therefore, co-treatment with an antioxidant like Vitamin E could be an exploratory approach.
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Experimental Protocol (Exploratory):
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Animal Model: Mice or rats.
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PPARα Agonist: A high dose of a PPARα agonist known to induce hepatotoxicity (e.g., fenofibrate).
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Co-treatment: Vitamin E administered in the diet or via oral gavage.
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Assessment of Hepatotoxicity:
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Serum Biochemistry: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
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Liver Histology: Perform H&E staining to assess for necrosis, inflammation, and steatosis.
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Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) in liver tissue.
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Note on PPARα Protective Effects: It is important to note that PPARα activation has been shown to be protective against ethanol-induced fatty liver and acetaminophen-induced toxicity. The PPARα agonist WY14643 has been used to restore PPARα function and prevent fatty liver in ethanol-fed mice.
Experimental Workflow Diagram
References
- 1. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN CARCINOGENESIS AND CHEMOPREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of peroxisome proliferator activated receptor alpha ameliorates ethanol induced steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent data in Cevoglitazar assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Cevoglitazar.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] These are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[2][3]
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PPARα activation primarily influences lipid metabolism, leading to an increase in the beta-oxidation of fatty acids in the liver.[1][3]
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PPARγ activation mainly affects glucose metabolism by enhancing insulin sensitivity.
Q2: What are the common in vitro assays used to characterize this compound?
A2: A variety of cell-based assays are used to determine the potency and efficacy of this compound. These include:
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PPAR Transactivation Assays: These reporter gene assays measure the ability of this compound to activate PPARα and PPARγ.
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Binding Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to determine the binding affinity of this compound to PPAR receptors.
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Metabolic Assays: These assays can measure changes in cellular metabolism, such as glucose uptake, oxygen consumption, and fatty acid metabolism, in response to this compound treatment.
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Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the upregulation of target genes of PPARα and PPARγ.
Q3: Why am I seeing inconsistent results in my cell-based assays?
A3: Inconsistent results in cell-based assays are a common issue and can stem from several factors. Key sources of variability include the choice of cell model, cell health, and assay conditions. Immortalized cell lines, for instance, may yield inconsistent data and may not accurately reflect disease biology. Cell density at the time of the experiment and even in the stock culture can affect the outcome.
Troubleshooting Guides
Issue 1: High Variability in Potency (EC50) Values for PPAR Activation
Question: My calculated EC50 values for this compound in a PPAR transactivation assay are highly variable between experiments. What could be the cause?
Answer: High variability in potency measurements is a frequent challenge. A systematic approach to troubleshooting can help identify the source of the inconsistency.
Troubleshooting Steps:
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Cell Line Integrity:
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Authentication: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. Cross-contamination or misidentification of cell lines is a known problem.
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Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
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Passage Number: Use cells with a low and consistent passage number for all experiments, as high passage numbers can lead to genetic drift and altered phenotypes.
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Assay Conditions:
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Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over- or under-confluent cells can respond differently to treatment.
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Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact results. Consider testing new lots of FBS or using a serum-free medium if possible.
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Compound Stability: Ensure that the stock solution of this compound is properly stored and that the compound is stable in your assay medium.
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Reagent Quality:
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Reporter Plasmids: Verify the integrity of your PPAR reporter and expression plasmids.
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Transfection Efficiency: Monitor and normalize for transfection efficiency in each experiment.
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Experimental Protocol: PPAR Transactivation Assay
This protocol provides a general framework for a luciferase-based reporter assay.
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Cell Seeding: Seed cells (e.g., HEK293T or HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter vector containing PPAR response elements (PPREs), and a control vector (e.g., expressing Renilla luciferase) for normalization.
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Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ).
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Incubation: Incubate the cells for another 24 hours.
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Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Quantitative Data Summary: Expected this compound Activity
The following table provides hypothetical EC50 values for this compound and control compounds. Actual values may vary depending on the specific assay system.
| Compound | Target | Expected EC50 Range (nM) |
| This compound | PPARα | 10 - 100 |
| PPARγ | 50 - 500 | |
| Fenofibrate | PPARα | 5,000 - 30,000 |
| Rosiglitazone | PPARγ | 30 - 100 |
Issue 2: Discrepancy Between Expected PPARα and PPARγ Activity
Question: My results show that this compound is much more potent at activating PPARγ than PPARα, which contradicts some published data. Why might this be happening?
Answer: A discrepancy in the relative potency of this compound on PPAR isoforms can be due to the specific cellular context of your assay.
Troubleshooting Steps:
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Cell Type-Specific Factors: The expression of co-activators and co-repressors for PPARs can vary significantly between different cell types. This can influence the apparent activity of a dual agonist. Consider using a cell line that is known to express all the necessary co-factors for both PPARα and PPARγ activity.
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Promoter Context of Reporter Plasmid: The specific PPREs used in your reporter plasmid can favor the binding of one PPAR isoform over the other. Verify the sequence of your PPREs and consider testing different reporter constructs.
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Dynamic Range of the Assay: Ensure that your assay has a sufficient dynamic range to accurately measure the activity of both isoforms. If the signal for one isoform is saturating, it may lead to an inaccurate estimation of its potency.
Issue 3: Unexpected Cytotoxicity at High Concentrations of this compound
Question: I'm observing significant cell death in my cultures at higher concentrations of this compound, which is confounding my assay results. How can I address this?
Answer: Unexpected cytotoxicity can interfere with the interpretation of your data. It's important to differentiate between true cytotoxicity and other confounding factors.
Troubleshooting Steps:
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Confirm Cytotoxicity: Use a dedicated cytotoxicity assay (e.g., LDH release or a live/dead cell stain) to confirm that this compound is indeed causing cell death.
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Vehicle Toxicity: Ensure that the concentration of your vehicle (e.g., DMSO) is not exceeding toxic levels (typically <0.5%).
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Assay Artifacts: Some assay reagents, particularly those used in luciferase assays, can be sensitive to colored or fluorescent compounds. Run a control to see if this compound interferes with your assay chemistry.
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Metabolic Assays: Changes in cellular metabolism induced by the compound could be misinterpreted as cytotoxicity. For example, a significant decrease in metabolic activity might not always correlate with cell death.
Visualizations
This compound Signaling Pathway
Caption: Dual activation of PPARα and PPARγ by this compound.
Experimental Workflow for a PPAR Transactivation Assay
References
improving the translational relevance of Cevoglitazar preclinical data
Welcome to the Technical Support Center for Cevoglitazar Preclinical Research. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their preclinical studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key preclinical data to enhance the translational relevance of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Its primary mechanism of action involves the simultaneous activation of these two nuclear receptors, which play crucial roles in regulating lipid and glucose metabolism.[1][2] Activation of PPARα primarily influences fatty acid catabolism, while PPARγ activation is a key regulator of insulin sensitivity and adipogenesis.
Q2: What are the reported preclinical effects of this compound in animal models?
A2: Preclinical studies in obese mice, cynomolgus monkeys, and fatty Zucker rats have demonstrated that this compound can lead to a dose-dependent reduction in food intake and body weight.[1] Furthermore, it has been shown to normalize plasma levels of glucose and insulin, and reduce levels of free fatty acids and triglycerides. In obese and insulin-resistant cynomolgus monkeys, treatment with this compound also reduced fasting plasma insulin and hemoglobin A1c levels.
Q3: What are some of the known challenges and potential side effects associated with dual PPARα/γ agonists in preclinical studies?
A3: Dual PPARα/γ agonists as a class have been associated with certain challenges in preclinical and clinical development. These can include concerns about potential carcinogenicity in rodents, cardiovascular risks, and compound-specific toxicities. Some dual agonists have been linked to increases in serum creatinine, fluid retention, and weight gain, which are thought to be PPARγ-related effects. It is important for researchers to be aware of these potential class-related effects and to monitor for them in their own studies.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal body weight and food intake data. | 1. Inconsistent gavage technique.2. Stress induced by handling and dosing.3. Variations in animal housing conditions (e.g., temperature, light cycle).4. Individual animal differences in response to the compound. | 1. Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure consistent dosing.2. Acclimatize animals to handling and the dosing procedure before the start of the study.3. Maintain consistent and controlled environmental conditions for all animal cohorts.4. Increase the number of animals per group to improve statistical power and account for individual variability. |
| Inconsistent or unexpected changes in plasma glucose and lipid levels. | 1. Improper fasting of animals before blood collection.2. Variability in blood sampling technique.3. Issues with the analytical assays for glucose, triglycerides, or free fatty acids.4. Degradation of the compound in the formulation. | 1. Strictly adhere to the specified fasting period for all animals.2. Standardize the blood collection procedure (e.g., site of collection, time of day).3. Validate all analytical assays and run quality controls with each batch of samples.4. Prepare fresh formulations of this compound regularly and store them under appropriate conditions to prevent degradation. |
| Signs of toxicity in treated animals (e.g., lethargy, ruffled fur, weight loss beyond expected range). | 1. Dose level is too high for the specific animal model or strain.2. Off-target effects of the compound.3. Interaction with other experimental conditions (e.g., diet). | 1. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).2. Carefully observe animals daily for any clinical signs of toxicity.3. If toxicity is observed, consider reducing the dose or re-evaluating the experimental design.4. Review literature for known off-target effects of dual PPAR agonists. |
Data Presentation
The following tables summarize quantitative data from key preclinical studies on this compound.
Table 1: Effects of this compound on Body Weight and Food Intake in ob/ob Mice (18-day treatment)
| Dosage | Change in Body Weight (%) | Change in Food Intake (%) |
| Vehicle | +1.9 | No significant change |
| 0.5 mg/kg | -5.8 | Dose-dependent reduction |
| 1 mg/kg | -10.9 | Dose-dependent reduction |
| 2 mg/kg | -12.9 | Dose-dependent reduction |
| (Data adapted from Chen et al., 2010) |
Table 2: Effects of this compound on Metabolic Parameters in ob/ob Mice (7-day treatment at 0.5 mg/kg)
| Parameter | Observation |
| Plasma Glucose | Normalized |
| Plasma Insulin | Normalized |
| Plasma Free Fatty Acids | Dose-dependently reduced |
| Plasma Triglycerides | Dose-dependently reduced |
| (Data adapted from Chen et al., 2010) |
Table 3: Effects of this compound in Obese and Insulin-Resistant Cynomolgus Monkeys (4-week treatment)
| Dosage | Effect on Food Intake and Body Weight | Effect on Fasting Plasma Insulin | Effect on Hemoglobin A1c |
| 50 µg/kg | Dose-dependent reduction | Reduced | Not specified |
| 500 µg/kg | Dose-dependent reduction | Reduced | Reduced by 0.4% |
| (Data adapted from Chen et al., 2010) |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
1. Animal Model:
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Male C57BL/6J mice, 8 weeks of age.
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Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.
2. Formulation of this compound:
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Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
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The concentration of the suspension should be calculated based on the desired dosage and a dosing volume of 10 mL/kg body weight.
-
Prepare fresh formulations at least weekly and store at 4°C, protected from light.
3. Dosing and Treatment Groups:
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Randomize mice into treatment groups (n=8-10 per group) based on body weight.
-
Groups:
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Vehicle control (e.g., 0.5% CMC with 0.1% Tween 80)
-
This compound (e.g., 0.5, 1, 2 mg/kg/day)
-
-
Administer the formulation or vehicle daily by oral gavage at the same time each day for the duration of the study (e.g., 18 days).
4. Measurements:
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Body Weight and Food Intake: Measure daily.
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Oral Glucose Tolerance Test (OGTT): Perform on day 14.
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Fast mice for 6 hours.
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Administer a 2 g/kg glucose solution orally.
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Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Terminal Blood Collection: On the final day of the study, fast mice for 6 hours, then collect blood via cardiac puncture under anesthesia.
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Plasma Analysis: Separate plasma and store at -80°C. Analyze for glucose, insulin, triglycerides, and free fatty acids using commercially available kits.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
1. Animal Preparation:
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Fast mice for 6 hours (with access to water) before the test.
2. Glucose Administration:
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Prepare a 20% glucose solution in sterile water.
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Administer the glucose solution orally at a dose of 2 g/kg body weight.
3. Blood Glucose Measurement:
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Collect a baseline blood sample (time 0) from the tail vein.
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Collect subsequent blood samples at 15, 30, 60, and 120 minutes after glucose administration.
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Measure blood glucose immediately using a glucometer.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for a DIO mouse study.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Addressing Potential Toxicity of Dual PPAR Agonists
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying, assessing, and troubleshooting potential toxicities associated with dual Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with dual PPARα/γ agonists?
A1: Historically, the main concerns have been cardiotoxicity, renal toxicity, and rodent-specific bladder tumorigenesis.[1][2][3][4] Several dual PPARα/γ agonists, such as Muraglitazar and Tesaglitazar, were discontinued from clinical development due to an increased risk of cardiovascular events, including congestive heart failure.[4] Other observed adverse effects in preclinical or clinical studies have included weight gain, fluid retention, and bone fractures, which are often linked to PPARγ activation.
Q2: What is the primary mechanism proposed for dual PPAR agonist-induced cardiotoxicity?
A2: A leading hypothesis involves the disruption of mitochondrial function in cardiomyocytes. Dual activation of PPARα and PPARγ can lead to a competitive inhibition of the PGC-1α/SIRT1 signaling axis. This competition reduces the expression of PGC-1α, a master regulator of mitochondrial biogenesis, and decreases the activity of SIRT1. The overall effect is a reduction in mitochondrial abundance and impaired cardiac energy homeostasis, which can lead to cardiac dysfunction.
Q3: Are all dual PPAR agonists equally toxic?
A3: No, the toxicity profile can be compound-specific. While some earlier dual PPAR agonists showed significant toxicity, newer generations of pan-PPAR agonists, such as Lanifibranor, have demonstrated a more favorable safety profile in clinical trials. This suggests that the balance of activity between the PPAR isoforms and other off-target effects play a crucial role in the overall safety of the compound.
Q4: What are the key considerations for in vitro toxicity screening of dual PPAR agonists?
A4: Key considerations include using human-relevant cell models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), to assess cardiotoxicity. It is also important to evaluate a range of endpoints beyond simple cytotoxicity, including mitochondrial function, electrophysiological properties, and the expression of toxicity biomarkers.
Q5: How can I distinguish between on-target (PPAR-mediated) and off-target toxicity in my experiments?
A5: To differentiate between on-target and off-target effects, you can use a combination of approaches. These include using PPAR antagonists to see if the toxic effect is reversed, employing cell lines with knockout or knockdown of specific PPAR isoforms, and comparing the effects of your compound with those of well-characterized, isoform-selective PPAR agonists. Additionally, assessing a panel of unrelated receptors and enzymes can help identify potential off-target interactions.
Troubleshooting Guides
Issue 1: High Variability in hiPSC-Cardiomyocyte-Based Cardiotoxicity Assays
| Potential Cause | Recommended Action |
| Batch-to-batch variability of hiPSC-CMs | Qualify new batches of hiPSC-CMs by assessing baseline electrophysiology, morphology, and expression of key cardiac markers before initiating screening. If possible, use the same batch for a comparative series of experiments. |
| Inconsistent cell plating density | Optimize and strictly control cell seeding density, as it can significantly impact the accuracy and reproducibility of results. Allow cells to form a confluent monolayer and stabilize for an adequate period before compound addition. |
| Incomplete cardiomyocyte maturation | Utilize maturation protocols for hiPSC-CMs, which may include prolonged culture, electrical stimulation, or culture in 3D formats. Immature cardiomyocytes may not fully recapitulate adult cardiac physiology and drug responses. |
| Compound precipitation or instability in media | Visually inspect for compound precipitation in the wells. Test compound solubility in the assay medium beforehand. If solubility is an issue, consider using a lower concentration range or a different vehicle (ensure vehicle controls are included). |
Issue 2: Unexpected or Contradictory Results in Mitochondrial Function Assays (e.g., Seahorse Mito Stress Test)
| Potential Cause | Recommended Action |
| Suboptimal cell seeding density | Titrate the cell number to ensure the Oxygen Consumption Rate (OCR) is within the optimal range for the instrument. Too few cells will result in a low signal, while too many can lead to rapid nutrient depletion and acidification of the medium. |
| Cells detaching during the assay | For weakly adherent cells, consider coating the plates with materials like poly-D-lysine or Cell-Tak. Also, be gentle when changing the media to avoid dislodging the cells. |
| Incorrect concentration of mitochondrial inhibitors | Optimize the concentrations of oligomycin, FCCP, and rotenone/antimycin A for your specific cell type. A suboptimal FCCP concentration is a common reason for a poor response. |
| pH shift in the assay medium | Ensure the assay medium is properly buffered and equilibrated in a non-CO2 incubator prior to the assay to maintain a stable pH. |
Issue 3: Inconsistent Results in PPAR Transactivation Assays
| Potential Cause | Recommended Action |
| Low transfection efficiency | Optimize the transfection protocol for your specific cell line, including the DNA-to-reagent ratio and cell density at the time of transfection. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| High background signal in vehicle-treated cells | Ensure the reporter plasmid has a minimal promoter to reduce basal activity. Test different serum batches in your culture medium, as some may contain endogenous PPAR ligands. |
| Cytotoxicity of the test compound | At higher concentrations, the test compound may be cytotoxic, leading to a decrease in the reporter signal that is not related to PPAR activity. Run a parallel cytotoxicity assay (e.g., MTS or LDH) to identify the cytotoxic concentration range of your compound. |
Quantitative Data on Dual PPAR Agonist Toxicity
| Compound | Assay Type | Cell Line / Animal Model | Endpoint | Value | Reference |
| Muraglitazar | In vitro Transactivation | - | EC50 (PPARα) | 0.36 µM | |
| In vitro Transactivation | - | EC50 (PPARγ) | 0.81 µM | ||
| Tesaglitazar | In vitro Transactivation | - | EC50 (PPARα) | 0.05 µM | |
| In vitro Transactivation | - | EC50 (PPARγ) | 0.12 µM | ||
| WY14643 | Cytotoxicity (LDH release) | OK (Opossum Kidney) | LC50 | 92-124 µM | |
| Ciglitazone | Cytotoxicity (LDH release) | OK (Opossum Kidney) | LC50 | 8.6-14.8 µM | |
| Saroglitazar | In vitro Transactivation | HepG2 | EC50 (PPARα) | 0.0015 µM | |
| In vitro Transactivation | HepG2 | EC50 (PPARγ) | 0.22 µM | ||
| Lanifibranor | In vitro Transactivation | - | EC50 (PPARα) | 1.4 µM | |
| In vitro Transactivation | - | EC50 (PPARγ) | 0.9 µM | ||
| In vitro Transactivation | - | EC50 (PPARδ) | 0.2 µM |
Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment using hiPSC-Cardiomyocytes
This protocol provides a general framework for assessing the cardiotoxic potential of a dual PPAR agonist using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
1. Cell Culture and Plating:
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Thaw and plate commercially available hiPSC-CMs onto fibronectin-coated 96- or 384-well plates according to the manufacturer's instructions.
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Culture the cells in maintenance medium for 7-10 days to allow for recovery and the formation of a spontaneously beating syncytium.
2. Compound Treatment:
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Prepare a dilution series of the dual PPAR agonist in the appropriate vehicle (e.g., DMSO). The final vehicle concentration should be consistent across all wells and typically ≤0.1%.
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Replace the culture medium with fresh medium containing the test compound or vehicle control.
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Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
3. Assessment of Cytotoxicity (e.g., using PrestoBlue Assay):
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At the end of the treatment period, add PrestoBlue reagent to each well and incubate according to the manufacturer's protocol.
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Measure fluorescence using a plate reader to determine cell viability.
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Calculate the LD50 value from the dose-response curve.
4. Assessment of Electrophysiology and Contractility (e.g., using a kinetic image cytometer or multi-electrode array):
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Record the beating behavior of the cardiomyocytes before and after acute or chronic drug exposure.
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Analyze parameters such as beat rate, amplitude, duration, and arrhythmogenic events (e.g., early afterdepolarizations).
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Determine the concentration at which significant changes in these parameters occur.
5. Data Analysis:
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Generate dose-response curves for cytotoxicity and functional endpoints.
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Compare the effective concentrations for toxicity with the expected therapeutic concentrations to estimate a therapeutic window.
Protocol 2: In Vivo Rodent Hepatotoxicity Assessment
This protocol outlines a general procedure for evaluating the potential hepatotoxicity of a dual PPAR agonist in a rodent model (e.g., Wistar rats).
1. Animal Model and Dosing:
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Use male Wistar rats (8-10 weeks old).
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Randomly divide animals into groups (n=6-8 per group): vehicle control, and at least three dose levels of the test compound (low, mid, high).
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Administer the compound daily via oral gavage for a specified duration (e.g., 28 days).
2. Clinical Observations and Body Weight:
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Record clinical signs of toxicity daily.
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Measure body weight at least twice a week.
3. Serum Biochemistry:
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At the end of the study, collect blood via cardiac puncture under anesthesia.
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Analyze serum for liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
4. Organ Weights and Macroscopic Examination:
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Euthanize the animals and perform a gross necropsy.
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Collect and weigh the liver.
5. Histopathology:
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Fix a portion of the liver in 10% neutral buffered formalin.
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Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
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A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular injury (e.g., necrosis, apoptosis, inflammation, steatosis, and hypertrophy).
6. Data Analysis:
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Statistically analyze differences in body weight, organ weights, and serum biochemistry parameters between the treated and control groups.
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Correlate histopathological findings with the dose levels.
Protocol 3: Seahorse XF Cell Mito Stress Test
This protocol describes the use of the Seahorse XF Analyzer to assess the impact of a dual PPAR agonist on mitochondrial respiration.
1. Cell Seeding (Day 1):
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Seed adherent cells (e.g., HepG2, C2C12) in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.
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Incubate overnight in a standard CO2 incubator.
2. Sensor Cartridge Hydration (Day 1):
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Add 200 µL (for XF96) or 1 mL (for XF24) of Seahorse XF Calibrant to each well of the utility plate.
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Place the sensor cartridge on top and incubate overnight at 37°C in a non-CO2 incubator.
3. Assay Preparation (Day 2):
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Prepare the Seahorse XF assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
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Wash the cells with the assay medium and add the final volume of medium to each well.
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Incubate the cell plate at 37°C in a non-CO2 incubator for at least 30-60 minutes.
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Prepare stock solutions of the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) and the test compound.
4. Seahorse XF Assay:
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Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
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Load the test compound into the appropriate injection port of the sensor cartridge. The other ports will contain the mitochondrial inhibitors.
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After calibration, replace the calibrant plate with the cell plate.
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Run the assay, which will measure the basal oxygen consumption rate (OCR), followed by sequential injections of the test compound, oligomycin, FCCP, and rotenone/antimycin A.
5. Data Analysis:
-
Use the Seahorse Wave software to calculate key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between vehicle-treated and compound-treated cells.
Visualizations: Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding PPAR Agonist Clinical Trial Discontinuations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the discontinuation of various Peroxisome Proliferator-Activated Receptor (PPAR) agonist clinical trials. The information is presented in a question-and-answer format, supplemented with quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of the challenges encountered in PPAR-targeted drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns that have led to the discontinuation of PPAR agonist clinical trials?
The discontinuation of PPAR agonist clinical trials has been primarily driven by a range of safety concerns, which can be broadly categorized as cardiovascular, hepatic, renal, and oncologic adverse events. These issues have been observed across different PPAR isotypes (α, γ, and δ/β) and include both class-effects and compound-specific toxicities.[1]
Key safety concerns include:
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Cardiovascular Events: Increased risk of myocardial infarction, stroke, and congestive heart failure has been a major issue, particularly with some dual PPARα/γ agonists and certain PPARγ agonists.[2][3]
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Hepatotoxicity: Drug-induced liver injury, including severe cases leading to liver failure, was a significant factor in the withdrawal of the first-in-class PPARγ agonist, troglitazone.[1][4]
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Renal Toxicity: Some PPAR agonists have been associated with elevations in serum creatinine and an increased risk of renal dysfunction.
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Carcinogenicity: Findings of tumors in preclinical animal studies, particularly bladder cancer, have halted the development of several PPAR agonists.
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Fluid Retention and Edema: A well-recognized class effect of PPARγ agonists, fluid retention can exacerbate or precipitate congestive heart failure.
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Bone Fractures: An increased risk of bone fractures, especially in female patients, has been observed with some PPARγ agonists.
Q2: Why was the clinical development of the dual PPARα/γ agonist Muraglitazar halted?
The development of muraglitazar was discontinued due to an increased risk of major adverse cardiovascular events. A meta-analysis of phase 2 and 3 clinical trial data revealed a significantly higher incidence of the composite endpoint of death, nonfatal myocardial infarction (MI), or nonfatal stroke in patients treated with muraglitazar compared to controls (placebo or pioglitazone).
Specifically, the incidence of death, MI, or stroke was 1.47% in the muraglitazar group versus 0.67% in the control group, representing a relative risk of 2.23. When congestive heart failure (CHF) and transient ischemic attack (TIA) were included in the composite outcome, the relative risk for muraglitazar-treated patients was 2.62 compared to controls.
Q3: What led to the discontinuation of the Aleglitazar 'AleCardio' clinical trial?
The AleCardio trial, a phase 3 study of the dual PPARα/γ agonist aleglitazar, was terminated prematurely due to a lack of efficacy in reducing cardiovascular risk and an increase in safety concerns. The trial enrolled patients with type 2 diabetes and a recent acute coronary syndrome.
The primary efficacy endpoint (a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) occurred in 9.5% of patients in the aleglitazar group compared to 10.0% in the placebo group, showing no significant benefit. Furthermore, the aleglitazar group showed increased rates of serious adverse events, including heart failure (3.4% vs. 2.8% with placebo), gastrointestinal hemorrhages (2.4% vs. 1.7% with placebo), and renal dysfunction (7.4% vs. 2.7% with placebo).
Q4: Can you explain the hepatotoxicity issues associated with Troglitazone?
Troglitazone, the first approved PPARγ agonist, was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. In clinical trials, approximately 1.9% of patients treated with troglitazone experienced elevations in serum aminotransferase levels to more than three times the upper limit of normal, compared to 0.6% of patients receiving a placebo. While often asymptomatic and reversible upon discontinuation of the drug, there were post-marketing reports of severe liver injury, including acute liver failure requiring transplantation, and death. The exact mechanism of troglitazone-induced liver injury is not fully understood but is thought to involve the formation of reactive metabolites.
Q5: What were the cardiovascular safety concerns with Rosiglitazone?
Rosiglitazone, a PPARγ agonist, faced significant scrutiny and market restrictions due to concerns about an increased risk of myocardial infarction. While the RECORD (Rosiglitazone Evaluated for Cardiovascular Outcomes in Oral Agent Combination Therapy for Type 2 Diabetes) trial did not show a statistically significant increase in the primary composite endpoint of cardiovascular hospitalization or death, it did reveal a higher incidence of heart failure in the rosiglitazone group (2.7% vs. 1.3% in the active control group). Meta-analyses of multiple studies, however, suggested a potential for increased ischemic cardiovascular risk, which ultimately led to its withdrawal from the European market and restricted use in the US.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies that contributed to the discontinuation of various PPAR agonist trials.
Table 1: Adverse Events Leading to Clinical Trial Discontinuation of Selected PPAR Agonists
| Drug (Class) | Adverse Event | Incidence in Treatment Group | Incidence in Control Group | Relative Risk / Hazard Ratio (95% CI) | p-value | Reference(s) |
| Muraglitazar (PPARα/γ) | Death, Myocardial Infarction, or Stroke | 1.47% (35/2374) | 0.67% (9/1351) | 2.23 (1.07 - 4.66) | 0.03 | |
| Death, MI, Stroke, TIA, or CHF | 2.11% (50/2374) | 0.81% (11/1351) | 2.62 (1.36 - 5.05) | 0.004 | ||
| Congestive Heart Failure | 0.55% (13/2374) | 0.07% (1/1351) | 7.43 (0.97 - 56.8) | 0.053 | ||
| Aleglitazar (PPARα/γ) | Heart Failure | 3.4% | 2.8% | - | 0.14 | |
| Gastrointestinal Hemorrhage | 2.4% | 1.7% | - | 0.03 | ||
| Renal Dysfunction | 7.4% | 2.7% | - | <0.001 | ||
| Troglitazone (PPARγ) | ALT > 3x Upper Limit of Normal | 1.9% | 0.6% | - | - | |
| Rosiglitazone (PPARγ) | Heart Failure | 2.7% | 1.3% | 2.10 (1.35 - 3.27) | 0.001 | |
| Bone Fractures | 10.1% | 5.9% | - | <0.001 | ||
| Pioglitazone (PPARγ) | Bladder Cancer (PROactive trial) | 14 cases / 2605 patients | 6 cases / 2633 patients | 2.83 (1.02 - 7.85) | 0.069 | |
| Bladder Cancer (Cohort Study) | 121.0 per 100,000 person-years | 88.9 per 100,000 person-years | 1.63 (1.22 - 2.19) | - |
Table 2: Preclinical Carcinogenicity Findings for Discontinued PPAR Agonists
| Drug | Animal Model | Finding | Reference(s) |
| Ragaglitazar | Rat | Dose-related increase in transitional cell papilloma and carcinoma of the urinary bladder in both male and female rats. | |
| Muraglitazar | Male Rat | Dose-related increased incidence of transitional cell papilloma and carcinoma of the urinary bladder. |
Experimental Protocols
Cardiovascular Outcome Trials (e.g., RECORD and AleCardio)
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Objective: To evaluate the long-term cardiovascular safety and/or efficacy of a PPAR agonist in patients with type 2 diabetes at high risk for cardiovascular events.
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Study Design: These were typically large-scale, multicenter, randomized, double-blind (or open-label with blinded endpoint adjudication), placebo-controlled or active-comparator-controlled trials.
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Patient Population: Patients with type 2 diabetes and a history of or multiple risk factors for cardiovascular disease. For instance, the AleCardio trial specifically enrolled patients who had recently experienced an acute coronary syndrome.
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Intervention: Patients were randomized to receive the investigational PPAR agonist or a placebo/active comparator, in addition to standard of care for diabetes and cardiovascular disease.
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Primary Endpoint: The primary outcome was typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
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Monitoring: Patients were followed for several years, with regular assessments of clinical status, laboratory parameters, and adverse events. An independent data and safety monitoring board (DSMB) periodically reviewed the accumulating data to ensure patient safety.
Preclinical Carcinogenicity Studies
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Objective: To assess the potential of a PPAR agonist to cause cancer in animal models.
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Study Design: Two-year carcinogenicity studies were conducted in rodents (typically rats and mice).
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Methodology: Animals were administered the drug daily at multiple dose levels, including a high dose intended to be the maximum tolerated dose. A control group received a vehicle. The animals were observed for the development of tumors throughout the study period. At the end of the study, a full necropsy and histopathological examination of all tissues were performed.
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Endpoints: The primary endpoints were the incidence, type, and location of tumors in the drug-treated groups compared to the control group.
Visualizations
Caption: Simplified signaling pathway of Peroxisome Proliferator-Activated Receptors (PPARs).
Caption: General workflow for drug development and potential points of clinical trial discontinuation.
Caption: Logical relationships between PPAR agonism and major adverse events leading to trial discontinuations.
References
long-term effects and safety concerns of Cevoglitazar
Disclaimer: Cevoglitazar is a dual PPARα/γ agonist whose clinical development was discontinued in 2008. As a result, there is a lack of long-term clinical trial data in humans. The information provided here is based on available preclinical studies and data from other drugs in the "glitazar" class. This document is intended for research and informational purposes only and should not be interpreted as clinical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug that acts as a dual agonist for the peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) subtypes.[1] PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[2]
-
PPARα activation primarily influences lipid metabolism, leading to increased fatty acid oxidation and a reduction in triglycerides.
-
PPARγ activation is mainly involved in enhancing insulin sensitivity and promoting glucose uptake.[3]
By activating both receptors, this compound was developed with the therapeutic goal of simultaneously addressing hyperglycemia and dyslipidemia, which are common in type 2 diabetes.[4]
Q2: Why was the clinical development of this compound discontinued?
The specific reasons for the discontinuation of this compound's development by Novartis in 2008 have not been publicly disclosed. However, it is important to note that several other dual PPARα/γ agonists (glitazars) were also halted during clinical development due to safety concerns.[5]
Q3: What are the potential long-term effects and safety concerns associated with the "glitazar" class of drugs?
While specific long-term data for this compound is unavailable, the "glitazar" class of dual PPARα/γ agonists has been associated with a range of adverse effects in clinical trials, leading to the discontinuation of several compounds. Researchers should be aware of these potential class-effects, which include:
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Cardiovascular Risks: Some glitazars have been linked to an increased risk of ischemic events and congestive heart failure.
-
Fluid Retention and Edema: A common side effect associated with PPARγ activation is fluid retention, which can lead to peripheral edema.
-
Weight Gain: PPARγ agonists can also induce weight gain.
-
Renal Effects: Increases in plasma creatinine have been observed with some dual PPAR agonists.
-
Carcinogenicity: Concerns about potential carcinogenicity in rodents have been raised for some compounds in this class.
It is crucial to emphasize that these are general concerns for the drug class, and the specific safety profile of this compound in humans has not been established.
Q4: What were the key findings from preclinical studies of this compound?
Preclinical studies in animal models of obesity and insulin resistance provided initial proof-of-concept for this compound's dual-action mechanism.
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In leptin-deficient ob/ob mice, this compound demonstrated a dose-dependent reduction in food intake and body weight. It also normalized plasma glucose and insulin levels and reduced free fatty acids and triglycerides.
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In obese cynomolgus monkeys, treatment with this compound for four weeks resulted in lowered food intake and body weight in a dose-dependent manner. Additionally, it reduced fasting plasma insulin and, at the highest dose, decreased hemoglobin A1c levels.
These preclinical findings suggested that this compound had the potential to improve glycemic control and metabolic parameters while also beneficially affecting energy balance.
Data from Preclinical Studies
Table 1: Effects of this compound in Preclinical Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings |
| Food Intake & Body Weight | ob/ob Mice | This compound | 0.5, 1, or 2 mg/kg | 18 days | Acute and sustained, dose-dependent reduction |
| Plasma Glucose & Insulin | ob/ob Mice | This compound | 0.5 mg/kg | 7 days | Normalization of levels |
| Plasma Free Fatty Acids & Triglycerides | ob/ob Mice | This compound | 0.5, 1, or 2 mg/kg | 18 days | Dose-dependent reduction |
| Food Intake & Body Weight | Cynomolgus Monkeys | This compound | 50 and 500 µg/kg | 4 weeks | Dose-dependent reduction |
| Fasting Plasma Insulin | Cynomolgus Monkeys | This compound | 50 and 500 µg/kg | 4 weeks | Reduction |
| Hemoglobin A1c | Cynomolgus Monkeys | This compound | 500 µg/kg | 4 weeks | 0.4% reduction |
Experimental Protocols
Methodology for Preclinical Efficacy Studies in ob/ob Mice
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Animal Model: Leptin-deficient ob/ob mice were used as a model for obesity and insulin resistance.
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Acclimatization: Animals were allowed to acclimatize to the housing conditions for a specified period before the experiment.
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Grouping: Mice were randomly assigned to different treatment groups: vehicle control and this compound at doses of 0.5, 1, or 2 mg/kg.
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Drug Administration: this compound or vehicle was administered daily for 18 days.
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Monitoring: Food intake and body weight were measured daily.
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Blood Sampling: Blood samples were collected at baseline and at specified time points (e.g., day 7 and day 18) for the analysis of plasma glucose, insulin, free fatty acids, and triglycerides.
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Data Analysis: Statistical analysis was performed to compare the treatment groups with the vehicle control group.
Visualizations
References
- 1. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Cevoglitazar Research: A Technical Support Guide
For researchers, scientists, and drug development professionals investigating the dual PPARα/γ agonist Cevoglitazar, navigating the complexities of its metabolic effects and understanding the limitations of existing research is crucial for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may arise during your research, drawing from available preclinical data and insights from the broader class of dual PPAR agonists.
Troubleshooting Guide
This guide addresses common problems encountered in experiments involving this compound and similar compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly low efficacy in improving glucose tolerance. | 1. Suboptimal dosage for the specific animal model. 2. Issues with drug formulation or administration leading to poor bioavailability. 3. The chosen experimental model exhibits inherent resistance to PPARγ-mediated insulin sensitization. | 1. Dosage Optimization: Titrate this compound dosage. Preclinical studies in fatty Zucker rats showed efficacy at 5 mg/kg.[1] 2. Formulation and Administration Check: Ensure proper solubilization and administration of this compound. Verify the stability of the compound in your chosen vehicle. 3. Model Re-evaluation: Consider the metabolic characteristics of your animal model. If insulin resistance is severe, the effects of this compound may be less pronounced. |
| Inconsistent or no reduction in body weight and adiposity. | 1. The animal model's diet may counteract the drug's effects. 2. The experimental duration may be too short to observe significant changes. 3. The specific animal model may not exhibit the same response as those in published studies. | 1. Dietary Control: Standardize the diet of all experimental groups. High-fat diets can influence the outcomes of metabolic studies.[1] 2. Extended Study Duration: In preclinical studies, this compound was administered for 18 days in ob/ob mice and 4 weeks in cynomolgus monkeys to observe significant effects on body weight.[2] 3. Comparative Studies: Include positive controls such as fenofibrate (a PPARα agonist) to benchmark the effects on body weight.[1] |
| Elevated liver enzymes (aminotransferases) in treated animals. | 1. Potential drug-induced hepatotoxicity, a known concern for some PPAR agonists. 2. The dosage used may be in a toxic range for the specific animal model. | 1. Liver Function Monitoring: Regularly monitor serum ALT and AST levels. 2. Dose-Response Study: Conduct a dose-response study to identify the therapeutic window with minimal hepatotoxicity. For the related drug Saroglitazar, aminotransferase increases led to discontinuation in some patients at higher doses.[3] |
| Discrepancies in lipid profile changes compared to published data. | 1. The baseline lipid profile of the experimental animals differs significantly from those in cited studies. 2. The analytical methods for lipid measurement may have variations. | 1. Baseline Characterization: Thoroughly characterize the baseline metabolic phenotype of your animal model. 2. Standardized Assays: Use standardized and validated assays for measuring triglycerides, total cholesterol, LDL, and HDL. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). PPARα activation primarily stimulates fatty acid oxidation in the liver, leading to a reduction in triglycerides. PPARγ activation enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.
Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound was halted in 2008 due to an unfavorable risk-benefit profile. While specific details are not extensively published, this often implies a combination of insufficient efficacy and/or the emergence of adverse events in clinical trials.
Q3: What are the expected effects of this compound on lipid metabolism based on preclinical studies?
A3: In fatty Zucker rats, this compound reduced hepatic lipid concentration below baseline levels, primarily through PPARα-mediated increases in β-oxidation. It also showed a dose-dependent reduction in plasma free fatty acids and triglycerides in ob/ob mice.
Q4: Can this compound be expected to reduce body weight?
A4: Yes, unlike pure PPARγ agonists such as pioglitazone which can cause weight gain, this compound has been shown to reduce body weight gain and adiposity in fatty Zucker rats, independent of food intake. In obese mice and cynomolgus monkeys, it led to a dose-dependent reduction in both food intake and body weight.
Q5: What are the potential off-target effects or safety concerns when working with this compound?
A5: A primary concern with dual PPAR agonists is the potential for adverse effects. Although specific data for this compound is limited, the class of drugs has been associated with concerns such as edema and weight gain (more prominent with strong PPARγ agonism) and potential for hepatotoxicity. For the related drug Saroglitazar, elevated liver enzymes have been observed.
Quantitative Data from Preclinical Studies
Table 1: Effects of this compound and Comparative Compounds in Fatty Zucker Rats
| Parameter | Vehicle | Fenofibrate (150 mg/kg) | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) |
| Glucose Tolerance | - | - | Improved | As effective as Pioglitazone |
| Body Weight Gain | - | Reduced | - | Reduced |
| Adiposity | - | Reduced | - | Reduced |
| Intramyocellular Lipids | - | Normalized | Normalized | Normalized |
| Hepatic Lipid Accumulation | - | Reduced below baseline | Reduced | Reduced below baseline |
| Data sourced from a 4-week dosing period study in fatty Zucker rats on a high-fat diet. |
Table 2: Effects of this compound in ob/ob Mice
| Parameter | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) |
| Food Intake | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Body Weight | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Plasma Glucose | Normalized after 7 days | - | - |
| Plasma Insulin | Normalized after 7 days | - | - |
| Plasma Free Fatty Acids | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |
| Plasma Triglycerides | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |
| Data from an 18-day study in leptin-deficient ob/ob mice. |
Table 3: Effects of this compound in Obese Cynomolgus Monkeys
| Parameter | This compound (50 µg/kg) | This compound (500 µg/kg) |
| Food Intake | Lowered | Lowered (dose-dependent) |
| Body Weight | Lowered | Lowered (dose-dependent) |
| Fasting Plasma Insulin | Reduced | Reduced |
| Hemoglobin A1c | - | Reduced by 0.4% |
| Data from a 4-week treatment study. |
Experimental Protocols
Protocol 1: Evaluation of Metabolic Effects in Fatty Zucker Rats
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Animal Model: Male fatty Zucker rats.
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Acclimatization: Acclimatize animals for at least one week before the study.
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Diet: Feed a fat-enriched diet (e.g., 54% kcal from fat) for 6 weeks. The initial 2 weeks serve as a high-fat exposure period.
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Grouping: Divide animals into four groups: Vehicle control, Fenofibrate (150 mg/kg), Pioglitazone (30 mg/kg), and this compound (5 mg/kg).
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Dosing: Administer the respective compounds or vehicle daily via oral gavage for 4 weeks.
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Monitoring: Monitor food intake, body weight, and glucose tolerance at regular intervals.
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Terminal Procedures: At the end of the study, collect blood for plasma analysis (lipids, glucose, insulin) and tissues (liver, muscle) for lipid content and metabolic profiling.
Protocol 2: Assessment of Anti-Obesity Effects in ob/ob Mice
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Animal Model: Leptin-deficient ob/ob mice.
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Grouping: Divide mice into groups to receive vehicle or this compound at varying doses (e.g., 0.5, 1, and 2 mg/kg).
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Dosing: Administer treatments daily for 18 days.
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Measurements: Record daily food intake and body weight.
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Blood Sampling: Collect blood samples at baseline and specified time points (e.g., day 7) for the analysis of plasma glucose, insulin, free fatty acids, and triglycerides.
Visualizations
Caption: this compound's dual activation of PPARα and PPARγ signaling pathways.
Caption: Generalized experimental workflow for preclinical evaluation of this compound.
References
- 1. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proof-of-concept study to evaluate the safety and efficacy of saroglitazar in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Cevoglitazar Gene Expression Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cevoglitazar, a dual PPARα/γ agonist. The information is designed to address specific issues that may be encountered during gene expression analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual agonist for the peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) subtypes. As a ligand for these nuclear receptors, this compound modulates the transcription of a wide array of genes involved in lipid metabolism, glucose homeostasis, and energy balance.[1][2] Its dual agonism allows it to simultaneously improve insulin sensitivity and regulate lipid profiles.
Q2: Which cell lines are suitable for in vitro studies with this compound?
A2: 3T3-L1 preadipocytes are a well-established and commonly used cell line for studying adipogenesis and the effects of PPARγ agonists. For studies focusing on hepatic gene expression, HepG2 cells are a suitable model. Primary human or rodent adipocytes can also be used for more physiologically relevant data, though they require more specialized culture techniques.
Q3: What are the key target genes to analyze when studying the effects of this compound?
A3: Key target genes include those involved in fatty acid oxidation (a primary role of PPARα) and adipogenesis/insulin sensitivity (a primary role of PPARγ). Recommended target genes to analyze include:
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PPARα targets: Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACO).
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PPARγ targets: Adiponectin (AdipoQ) and Uncoupling Protein 1 (UCP1), particularly in the context of "beiging" of white adipose tissue.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be diluted in culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any effects of the solvent.
Troubleshooting Guides
Guide 1: Inconsistent or No Change in Target Gene Expression after this compound Treatment
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing target gene expression in your specific cell model. Concentrations typically range from nanomolar to low micromolar. |
| Inadequate Treatment Duration | Conduct a time-course experiment to identify the peak time for target gene expression changes. Effects can be seen as early as a few hours and may persist for 24-48 hours or longer. |
| Low PPARα/γ Receptor Expression in Cells | Confirm the expression of PPARα and PPARγ in your chosen cell line at the protein level (e.g., via Western blot) or mRNA level (e.g., via qPCR). |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli. Use appropriate differentiation protocols if working with preadipocytes. |
| Reagent Quality | Verify the integrity and activity of your this compound stock. If possible, test it in a well-characterized positive control system. |
Guide 2: High Variability in qPCR Results
| Potential Cause | Troubleshooting Step |
| Poor RNA Quality | Assess RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) above 8 is recommended. Ensure proper RNA extraction techniques, especially when working with lipid-rich adipocytes. |
| Inefficient cDNA Synthesis | Use a high-quality reverse transcriptase and ensure the input RNA amount is within the recommended range. |
| Suboptimal Primer Design | Validate primer efficiency through a standard curve analysis. Primers should have an efficiency between 90-110%. Ensure primers do not form dimers or amplify non-specific products by running a melt curve analysis. |
| Pipetting Errors | Use calibrated pipettes and master mixes to minimize pipetting variability. |
| Genomic DNA Contamination | Treat RNA samples with DNase I prior to reverse transcription. |
Guide 3: Challenges in RNA-Seq Data Analysis
| Potential Cause | Troubleshooting Step |
| Batch Effects | If experiments are performed in multiple batches, include batch information in your statistical model to correct for this source of variation. |
| Low Read Counts for Genes of Interest | Ensure sufficient sequencing depth for your experiment. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally recommended. |
| Inappropriate Normalization Method | Use appropriate normalization methods, such as those implemented in DESeq2 or edgeR, to account for differences in library size and RNA composition. |
| High Number of Differentially Expressed Genes | Use a more stringent false discovery rate (FDR) cutoff (e.g., <0.01) and a log2 fold change threshold to identify the most biologically relevant genes. |
| Difficulty in Biological Interpretation | Perform pathway analysis and gene ontology (GO) enrichment analysis to identify the biological processes and pathways affected by this compound treatment. |
Data Presentation
Table 1: Expected Fold Change in Gene Expression in Adipocytes Treated with a Dual PPARα/γ Agonist
| Gene | Primary PPAR Isoform | Expected Fold Change (vs. Vehicle Control) | Function |
| CPT1A | PPARα | ↑ (Increase) | Rate-limiting enzyme in fatty acid oxidation |
| ACO | PPARα | ↑ (Increase) | First enzyme of the fatty acid beta-oxidation pathway |
| AdipoQ | PPARγ | ↑ (Increase) | Adipokine that improves insulin sensitivity |
| UCP1 | PPARγ | ↑ (Increase) | Mediates non-shivering thermogenesis |
Experimental Protocols
Protocol 1: In Vitro Treatment of Differentiated 3T3-L1 Adipocytes with this compound
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Cell Culture and Differentiation:
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Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).
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To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
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After 48 hours, replace the medium with DMEM, 10% FBS, and 10 µg/mL insulin.
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After another 48 hours, switch to DMEM with 10% FBS and maintain for an additional 4-6 days until mature adipocytes are formed.
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This compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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On the day of the experiment, dilute the this compound stock solution in pre-warmed DMEM with 10% FBS to the desired final concentrations (e.g., 0.1, 1, 10 µM).
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Prepare a vehicle control with the same final concentration of DMSO.
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Remove the culture medium from the differentiated 3T3-L1 cells and replace it with the medium containing this compound or the vehicle control.
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Incubate the cells for the desired time period (e.g., 24 hours).
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Protocol 2: RNA Extraction from Differentiated Adipocytes
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Cell Lysis:
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Aspirate the culture medium from the wells.
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Wash the cells once with ice-cold phosphate-buffered saline (PBS).
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Add 1 mL of TRIzol reagent per well of a 6-well plate and lyse the cells by pipetting up and down.
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Phase Separation:
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Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
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Add 0.2 mL of chloroform per 1 mL of TRIzol.
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Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
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Centrifuge at 12,000 x g for 15 minutes at 4°C.
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RNA Precipitation:
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Transfer the upper aqueous phase to a new tube.
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Add 0.5 mL of isopropanol per 1 mL of TRIzol used.
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Incubate at room temperature for 10 minutes.
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Centrifuge at 12,000 x g for 10 minutes at 4°C.
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RNA Wash and Resuspension:
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Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
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Centrifuge at 7,500 x g for 5 minutes at 4°C.
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Air-dry the pellet for 5-10 minutes.
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Resuspend the RNA in nuclease-free water.
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Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
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cDNA Synthesis:
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Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
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qPCR Reaction Setup:
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Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (see Table 2 for suggested primer sequences), and nuclease-free water.
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Add the master mix and diluted cDNA to a qPCR plate.
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qPCR Cycling Conditions (Example):
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Initial denaturation: 95°C for 10 minutes.
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40 cycles of:
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Denaturation: 95°C for 15 seconds.
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Annealing/Extension: 60°C for 1 minute.
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Melt curve analysis.
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Data Analysis:
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Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
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Table 2: Suggested Human qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CPT1A | GATCCTGGACAATACCTCGGAG | CTCCACAGCATCAAGAGACTGC |
| ACO | GAGGAAGAGGCTGCAGAAATGG | TCCACCAGGTAGTTGAAGAGCC |
| AdipoQ | AGATGGCACTCCTGGAGAGAAG | ACATAAGCGGCTTCTCCAGGCT |
| UCP1 | GAGGCCAACAACTTCCAGACC | TCTGCAGCTCCTTCACGTTTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Gene expression analysis workflow.
Caption: qPCR troubleshooting logic.
References
controlling for confounding variables in Cevoglitazar research
Technical Support Center: Cevoglitazar Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable and why is it critical to control for in this compound research?
A1: A confounding variable is an external factor that is associated with both the treatment (this compound) and the outcome of interest, leading to a distorted or spurious relationship.[1] In this compound research, which focuses on metabolic outcomes, confounders can mask the true therapeutic effects or create an illusion of a benefit or side effect that doesn't exist.[2] For example, if a group receiving this compound also happens to have a healthier diet than the control group, it would be difficult to determine if the observed improvements in glucose metabolism are due to the drug or the diet. Failure to control for such variables can severely undermine the internal validity of a study.[1]
Q2: What are the common confounding variables to consider in preclinical and clinical studies of this compound?
A2: Given that this compound is a dual PPARα/γ agonist affecting both lipid and glucose metabolism, the potential confounding variables are numerous.[3][4] Researchers should carefully consider the following factors at different stages of their research.
Table 1: Common Confounding Variables in this compound Research
| Research Stage | Confounding Variable Category | Specific Examples |
| Preclinical (In Vitro) | Cell line characteristics | Passage number, cell density, genetic drift |
| Culture conditions | Serum batch variations, media composition, incubation time | |
| Preclinical (In Vivo) | Animal characteristics | Age, sex, strain, baseline body weight, genetic background |
| Environmental factors | Diet composition, housing conditions (temperature, light cycle), handling stress | |
| Concomitant procedures | Route of administration, blood sampling techniques | |
| Clinical | Demographics | Age, sex, ethnicity, socioeconomic status |
| Baseline health status | Body Mass Index (BMI), duration of diabetes, existing comorbidities (e.g., cardiovascular disease, renal impairment) | |
| Lifestyle factors | Diet, physical activity levels, smoking, alcohol consumption | |
| Concomitant medications | Statins, antihypertensives, other antidiabetic agents | |
| Study adherence | Compliance with medication regimen, attendance at follow-up visits |
Q3: How can I control for these confounding variables in my experimental design?
A3: There are several robust methods to minimize the impact of confounding variables at the design stage of your research. The choice of method will depend on the nature of your study (e.g., observational vs. experimental).
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Randomization: In experimental studies, randomly assigning subjects to treatment (this compound) and control groups helps to ensure that both known and unknown confounders are distributed evenly among the groups.
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Matching: In observational studies where randomization is not feasible, subjects in the treatment group can be matched with subjects in the control group based on key potential confounders like age, sex, and BMI.
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Restriction: This involves limiting the study population to subjects with specific characteristics to eliminate a variable as a potential confounder. For example, a study could be restricted to only include males of a specific age range to control for sex and age.
Q4: What if I have already collected my data? Are there methods to control for confounders during data analysis?
A4: Yes, several statistical techniques can be used to adjust for the effects of confounding variables during the analysis phase.
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Stratification: This involves separating the data into subgroups (strata) based on the confounding variable (e.g., smokers vs. non-smokers) and then analyzing the effect of this compound within each subgroup.
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Multivariate Analysis: Techniques like analysis of covariance (ANCOVA) and multiple regression can be used to mathematically adjust for the effects of multiple confounding variables simultaneously. This allows you to isolate the independent effect of this compound on the outcome variable.
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Propensity Score Matching: This statistical method is used in observational studies to estimate the probability of a subject receiving the treatment (this compound) based on their baseline characteristics. Subjects with similar propensity scores are then compared to reduce bias from confounding variables.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro PPAR transactivation assays.
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Potential Cause: Variations in cell culture conditions can act as confounders.
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Troubleshooting Steps:
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Standardize Cell Culture Protocol: Ensure consistent cell passage numbers, seeding densities, and media formulations across all experiments.
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Serum Batch Testing: Test each new batch of fetal bovine serum for its potential to activate PPARs, as endogenous ligands can vary between batches.
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Include Appropriate Controls: Always include a vehicle control, a positive control (e.g., a known PPAR agonist like fenofibrate or pioglitazone), and a negative control.
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Issue 2: High variability in animal body weight and metabolic parameters at baseline.
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Potential Cause: Baseline characteristics of the animals are significant confounding variables.
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Troubleshooting Steps:
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Acclimatization Period: Allow animals to acclimate to their new environment and diet for at least one week before starting the experiment.
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Baseline Measurements: Measure key parameters like body weight, food intake, and fasting glucose levels before treatment allocation.
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Randomization Based on Baseline Values: Use stratified randomization to ensure that baseline values are balanced across the treatment and control groups. For example, you can stratify animals by body weight before randomly assigning them to groups.
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Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is used to assess the effect of this compound on glucose tolerance.
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Animal Preparation: Fast animals overnight (approximately 12-16 hours) with free access to water.
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Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
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This compound Administration: Administer this compound or the vehicle control orally at the predetermined dose and time before the glucose challenge.
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Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) orally.
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Serial Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
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Glucose Measurement: Measure blood glucose concentrations using a glucometer.
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Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Protocol 2: PPARα/γ Dual Agonist Activity Assay (Cell-Based)
This protocol determines the in vitro potency and selectivity of this compound.
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Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with expression plasmids for the PPARα or PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter plasmid containing GAL4 upstream activating sequences.
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Compound Treatment: Plate the transfected cells and treat with varying concentrations of this compound, a known PPARα agonist (e.g., fenofibrate), a known PPARγ agonist (e.g., pioglitazone), and a vehicle control for 24 hours.
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Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
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Data Analysis: Normalize luciferase activity to a control (e.g., β-galactosidase activity or total protein) to account for variations in transfection efficiency and cell number. Plot dose-response curves and calculate EC50 values to determine the potency of this compound for each PPAR isoform.
Data Presentation
Table 2: Hypothetical Preclinical Efficacy Data for this compound
The following table summarizes potential outcomes from a preclinical study in a rodent model of type 2 diabetes, comparing this compound to selective PPAR agonists.
| Parameter | Vehicle Control | Fenofibrate (PPARα agonist) | Pioglitazone (PPARγ agonist) | This compound (Dual Agonist) |
| Change in Body Weight (g) | +25.3 ± 3.1 | +15.1 ± 2.8 | +35.2 ± 4.0 | +18.5 ± 3.5 |
| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 160 ± 10 | 130 ± 8 | 135 ± 9 |
| Serum Triglycerides (mg/dL) | 250 ± 20 | 150 ± 15 | 230 ± 18 | 140 ± 12 |
| Glucose AUC during OGTT | 30,000 ± 2,500 | 25,000 ± 2,000 | 18,000 ± 1,500 | 19,000 ± 1,600* |
*Data are presented as mean ± standard error. *p < 0.05 compared to vehicle control. This data is illustrative and not from a specific study.
Mandatory Visualizations
Caption: Mechanism of action for this compound as a dual PPARα/γ agonist.
Caption: Workflow for controlling confounding variables in this compound research.
References
cell culture contamination issues in Cevoglitazar experiments
Topic: Cell Culture Contamination Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that may arise during in vitro experiments with the PPAR agonist, Cevoglitazar. Contamination can significantly impact experimental results, leading to unreliable and non-reproducible data. This is particularly critical in studies involving signaling pathways like PPAR, where contaminants can trigger confounding cellular responses.
Troubleshooting Guide
This guide addresses specific issues you might observe during your experiments. Follow the question-and-answer format to diagnose and resolve the problem.
Question: Why did my culture medium suddenly turn cloudy and yellow overnight?
Answer: This is a classic sign of bacterial contamination.[1][2]
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Observation: The culture medium appears turbid, and the phenol red pH indicator has shifted to yellow, indicating a rapid drop in pH due to acidic byproducts from bacterial metabolism.[1][2]
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Microscopic Examination: Under a microscope, you will likely see small, motile, rod-shaped or spherical particles moving between your cells.[1]
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Immediate Action:
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Immediately discard the contaminated culture flask and any shared reagents (e.g., media, FBS aliquots) to prevent cross-contamination.
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Thoroughly decontaminate the biosafety cabinet (BSC), incubator, and any equipment used with a suitable disinfectant.
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Review your aseptic technique. Common sources include improper handling, contaminated reagents, or environmental exposure.
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Question: I see thin, fuzzy filaments floating in my culture, but the medium pH hasn't changed much. What is this?
Answer: This is indicative of a fungal (mold) contamination.
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Observation: The medium may appear clear initially, but thin, wisp-like filaments (mycelia) are visible, which can later form denser clumps of spores. The pH often remains stable in the early stages.
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Microscopic Examination: You will see a network of multicellular filaments (hyphae).
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Immediate Action:
-
Discard the contaminated culture and associated reagents.
-
Fungal spores are airborne and resilient. A thorough decontamination of the incubator, water pan, BSC, and surrounding lab area is critical. Consider using a fungicide appropriate for lab equipment.
-
Check the HEPA filter in your BSC and the incubator's air filters, as these can be sources of fungal spores.
-
Question: My cells are growing poorly, look stressed, and have dark granules, but the medium is clear. What could be the problem?
Answer: This could be a cryptic contamination, most commonly by Mycoplasma.
-
Observation: Mycoplasma are very small bacteria that lack a cell wall, so they do not cause turbidity or a rapid pH shift. Signs are often subtle, including reduced cell proliferation, changes in morphology, and decreased transfection efficiency.
-
Microscopic Examination: Mycoplasma are too small to be seen with a standard light microscope. Their presence may be inferred by observing cellular stress.
-
Immediate Action:
-
Quarantine the suspected culture and any other cultures it may have come into contact with.
-
Perform a specific test for Mycoplasma detection, such as a PCR-based assay or DNA staining (e.g., Hoechst stain).
-
If positive, it is highly recommended to discard the cell line and start again from a frozen stock that has been tested and confirmed to be negative. While elimination protocols exist, they are not always successful.
-
Question: My experiments with this compound are showing inconsistent results, particularly in inflammatory response assays, but my cultures look clean. What could be the cause?
Answer: Your cultures may have endotoxin contamination.
-
Observation: Endotoxins (Lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria and are released when the bacteria die. They are not visible and do not affect media clarity or pH. However, they are potent activators of immune cells and can trigger inflammatory signaling pathways, even in non-immune cells.
-
Relevance to this compound: this compound is a PPAR agonist, and PPARs are known to have anti-inflammatory functions, often by inhibiting pathways like NF-κB. Endotoxins potently activate NF-κB via Toll-like receptor 4 (TLR4) signaling. If your cultures are contaminated with endotoxin, this could mask or alter the anti-inflammatory effects of this compound, leading to high variability and unreliable data.
-
Immediate Action:
-
Test all your reagents (especially serum, water, and media) for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Use certified endotoxin-free plasticware and high-purity water.
-
Remember that endotoxins are heat-stable and are not removed by standard sterilization or 0.22 µm filtration. Depyrogenation of glassware requires high-heat dry ovens (e.g., 250°C for >30 minutes).
-
Frequently Asked Questions (FAQs)
What are the main types of biological contaminants in cell culture? Biological contaminants are broadly categorized as:
-
Bacteria: The most common contaminants, characterized by rapid growth, turbidity, and pH changes.
-
Fungi (Yeast and Molds): Eukaryotic organisms. Yeasts are unicellular and cause turbidity, while molds are filamentous.
-
Mycoplasma: Small, wall-less bacteria that are difficult to detect as they don't cause visible changes to the medium but significantly alter cell physiology.
-
Viruses: Extremely difficult to detect and can originate from the host tissue or reagents like serum.
-
Cross-contamination: The accidental introduction of another cell line into the culture, which can compromise the identity and reproducibility of your research.
How often should I test my cell lines for Mycoplasma? It is recommended to test your cell cultures for Mycoplasma every 1 to 2 months, especially in a shared laboratory environment. You should also test any new cell lines upon arrival and before incorporating them into your main culture collection.
Can I use antibiotics to prevent contamination? While antibiotics can be used, relying on them to mask poor aseptic technique is not recommended. Continuous use can lead to the development of antibiotic-resistant bacteria and may hide low-level or cryptic infections, such as Mycoplasma, which are resistant to common antibiotics like penicillin and streptomycin.
What should I do if a critical, irreplaceable culture becomes contaminated? While the primary recommendation is always to discard contaminated cultures, if the cell line is irreplaceable, you may attempt a rescue. This involves washing the cells extensively and using high concentrations of specific antibiotics or antimycotics. However, success is not guaranteed, and the treatment itself can stress the cells and alter their phenotype. The rescued culture must be thoroughly tested and validated before use in experiments.
Data Presentation: Contamination Prevalence & Effects
The following tables summarize quantitative data related to common contamination issues.
Table 1: Prevalence and Characteristics of Common Mycoplasma Species
| Mycoplasma Species | Origin | Approx. Frequency in Contaminated Cultures | Key Characteristics |
|---|---|---|---|
| M. orale | Human | Accounts for >50% of infections (with M. fermentans, M. hominis) | Found in the human oropharyngeal tract. |
| M. hyorhinis | Porcine | High prevalence | Often sourced from commercial trypsin. |
| M. arginini | Bovine | Common | Historically sourced from contaminated bovine serum. |
| A. laidlawii | Bovine | Common | Historically sourced from contaminated bovine serum. |
| M. fermentans | Human | Accounts for >50% of infections (with M. orale, M. hominis) | Found in the human oropharyngeal tract. |
| M. hominis | Human | Accounts for >50% of infections (with M. orale, M. fermentans) | Found in the human oropharyngeal tract. |
Note: It is estimated that 15-35% of all continuous cell cultures are contaminated with Mycoplasma.
Table 2: Documented Effects of Endotoxin (LPS) on In Vitro Cultures
| Cell Type / System | Endotoxin Concentration | Observed Effect |
|---|---|---|
| Murine Erythroid Colonies | < 1 ng/mL | Inhibition of colony formation. |
| Equine Macrophages | Not specified | Induced production of Interleukin-6 (IL-6). |
| Leukocyte Cultures | Not specified | Stimulation of tissue factor production. |
| Cardiac Myocytes | Not specified | Contractile dysfunction. |
| Various Cell Lines | ≥ 10,000 EU/mL | Significant effect on cell proliferation and viability. |
| Various Cell Lines (Transfection) | > 2,000 EU/µg DNA | Significant inhibition of transfection efficiency. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for a Polymerase Chain Reaction (PCR)-based detection method, which is rapid and highly sensitive.
Objective: To amplify Mycoplasma-specific DNA from a cell culture supernatant or cell lysate.
Materials:
-
Cell culture sample (supernatant from a 2-3 day old culture is ideal).
-
Mycoplasma-specific primers (targeting conserved regions like 16S rRNA gene).
-
PCR reaction mix (containing Taq polymerase, dNTPs, buffer).
-
Positive control (Mycoplasma DNA).
-
Negative control (sterile water).
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
Methodology:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is near confluency.
-
Heat the supernatant at 95°C for 10 minutes to lyse any Mycoplasma and release DNA.
-
Centrifuge at 13,000 x g for 2 minutes to pellet cell debris. Use the supernatant as the PCR template.
-
-
PCR Reaction Setup:
-
In a sterile PCR tube, prepare the reaction mix according to the manufacturer's instructions. A typical 25 µL reaction would include:
-
5 µL 5x PCR Buffer
-
1 µL dNTPs (10 mM)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
0.25 µL Taq Polymerase
-
14.75 µL Nuclease-free water
-
2 µL of prepared sample template
-
-
Prepare separate tubes for the positive and negative controls.
-
-
Thermocycling:
-
Perform PCR with the following general parameters (annealing temperature and extension time should be optimized for the specific primers used):
-
Initial Denaturation: 95°C for 5 minutes.
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 10 minutes.
-
-
-
Result Analysis:
-
Run 10 µL of the PCR product on a 1.5% agarose gel.
-
Visualize the DNA bands under UV light. A band of the expected size in the sample lane indicates a positive result. The positive control should show a clear band, and the negative control should be clean.
-
Protocol 2: Endotoxin Detection by LAL Assay (Kinetic Chromogenic Method)
This protocol outlines the principle of the Limulus Amebocyte Lysate (LAL) kinetic chromogenic assay, a quantitative method to detect endotoxin.
Objective: To quantify the amount of endotoxin in a liquid sample (e.g., media, serum, water).
Principle: The assay uses lysate from the blood cells of the horseshoe crab (Limulus polyphemus). In the presence of endotoxin, an enzymatic cascade is activated, which cleaves a colorless substrate to produce a yellow-colored product (p-nitroaniline). The rate of color change is directly proportional to the amount of endotoxin present and is measured using a spectrophotometer (plate reader).
Materials:
-
Kinetic Chromogenic LAL assay kit (containing LAL reagent, endotoxin standard, chromogenic substrate, and LAL Reagent Water).
-
Test samples and controls.
-
Depyrogenated (endotoxin-free) tubes and pipette tips.
-
Incubating microplate reader capable of reading absorbance at ~405 nm.
Methodology:
-
Standard Curve Preparation:
-
Reconstitute the endotoxin standard according to the kit instructions to create a stock solution.
-
Perform a series of serial dilutions using LAL Reagent Water to create a standard curve (e.g., from 50 EU/mL down to 0.005 EU/mL). Also include a blank (LAL Reagent Water only).
-
-
Sample Preparation:
-
Samples must be at the appropriate pH (typically 6.0-8.0).
-
Dilute samples as needed to ensure the endotoxin concentration falls within the range of the standard curve and to overcome any potential assay inhibition.
-
-
Assay Procedure:
-
Add standards, samples, and controls to a 96-well depyrogenated microplate in duplicate.
-
Reconstitute the LAL reagent/substrate mix and add it to all wells.
-
Immediately place the plate in the incubating reader (typically set to 37°C).
-
The reader will monitor the absorbance at 405 nm over time.
-
-
Data Analysis:
-
The software calculates the time it takes for each well to reach a specific absorbance onset ("onset time").
-
A standard curve is generated by plotting the log of the endotoxin concentration against the log of the onset time.
-
The endotoxin concentration in the unknown samples is interpolated from this standard curve.
-
Mandatory Visualizations
Diagram 1: General Workflow for Investigating Suspected Contamination
Caption: Workflow for identifying and addressing suspected cell culture contamination.
Diagram 2: Troubleshooting Decision Tree for Visual Contamination
Caption: Decision tree for identifying common visible contaminants in cell culture.
Diagram 3: Potential Interference of Endotoxin with this compound Signaling
References
Validation & Comparative
A Comparative Guide: Cevoglitazar vs. Pioglitazone in Insulin Sensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cevoglitazar and pioglitazone, two peroxisome proliferator-activated receptor (PPAR) agonists, focusing on their roles in insulin sensitization. The information presented is based on available preclinical and clinical data to support research and drug development efforts.
Introduction
Insulin resistance is a key pathophysiological feature of type 2 diabetes mellitus (T2DM). Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Agonists of PPARs, such as pioglitazone and the newer investigational drug this compound, are effective insulin sensitizers. Pioglitazone is primarily a potent agonist for PPAR-gamma (PPARγ), with weak activity towards PPAR-alpha (PPARα).[1][2] In contrast, this compound is a dual agonist, targeting both PPARα and PPARγ.[3][4] This fundamental difference in receptor activation profile underpins their distinct metabolic effects.
Mechanism of Action and Signaling Pathways
Both this compound and pioglitazone exert their effects by binding to and activating PPARs, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Pioglitazone's Primary Signaling Pathway (PPARγ):
Pioglitazone's primary mechanism of action is through the activation of PPARγ, which is highly expressed in adipose tissue, as well as in skeletal muscle and liver.[5] Activation of PPARγ in adipose tissue leads to the upregulation of genes involved in fatty acid uptake and storage, such as lipoprotein lipase (LPL) and fatty acid translocase (CD36). This promotes the sequestration of free fatty acids (FFAs) into subcutaneous adipose tissue, thereby reducing circulating FFA levels and mitigating lipotoxicity in other tissues like the liver and muscle. In muscle, PPARγ activation enhances glucose uptake by increasing the expression of glucose transporter 4 (GLUT4).
This compound's Dual Signaling Pathway (PPARα/γ):
This compound activates both PPARγ and PPARα. The PPARγ-mediated effects are similar to those of pioglitazone, contributing to improved insulin sensitivity. The activation of PPARα, which is predominantly expressed in the liver, adds a distinct lipid-lowering dimension to this compound's profile. PPARα activation stimulates the transcription of genes involved in fatty acid β-oxidation, leading to increased breakdown of fatty acids in the liver. This dual action is expected to provide a more comprehensive metabolic benefit, addressing both hyperglycemia and dyslipidemia.
Comparative Efficacy: Preclinical Data
Direct head-to-head clinical trial data comparing this compound and pioglitazone is limited. However, a preclinical study in fatty Zucker rats, a model of obesity and insulin resistance, provides valuable comparative insights.
Data Presentation
| Parameter | Vehicle | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) | Fenofibrate (150 mg/kg) |
| Glucose Tolerance | - | Improved | As effective as pioglitazone | - |
| Body Weight Gain | - | Increased | Reduced | Reduced |
| Adiposity | - | Increased | Reduced | Reduced |
| Intramyocellular Lipids | - | Normalized | Normalized | Normalized |
| Hepatic Lipid Accumulation | - | Reduced | Reduced below baseline | Reduced below baseline |
| Hepatic Fatty Acid β-oxidation | - | - | Increased | Increased |
Data sourced from a study in fatty Zucker rats.
Key Observations from Preclinical Data:
-
Glucose Tolerance: this compound was as effective as pioglitazone in improving glucose tolerance.
-
Body Weight and Adiposity: Unlike pioglitazone, which led to increased body weight and adiposity, this compound reduced both, an effect also observed with the PPARα agonist fenofibrate. This suggests that the PPARα agonism of this compound may counteract the adipogenic effects of PPARγ activation.
-
Lipid Metabolism: Both drugs effectively normalized intramyocellular lipids. In the liver, both this compound and fenofibrate demonstrated a more pronounced reduction in lipid accumulation compared to pioglitazone, likely due to the PPARα-mediated increase in fatty acid oxidation.
Experimental Protocols
Key Experimental Study: this compound vs. Pioglitazone in Fatty Zucker Rats
-
Animal Model: Male fatty Zucker rats, a genetic model of obesity and insulin resistance.
-
Diet: Animals were fed a fat-enriched diet (54% kcal from fat) for 6 weeks.
-
Treatment Groups:
-
Vehicle control
-
This compound (5 mg/kg/day)
-
Pioglitazone (30 mg/kg/day)
-
Fenofibrate (150 mg/kg/day)
-
-
Dosing Period: 4 weeks, following a 2-week high-fat diet induction period.
-
Key Assessments:
-
Glucose tolerance tests
-
Body weight and composition analysis
-
In vivo and ex vivo magnetic resonance methodologies to assess ectopic fat deposition (intramyocellular and hepatic lipids).
-
Metabolic profiling to elucidate mechanisms of action in muscle and liver.
-
References
- 1. ovid.com [ovid.com]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Pioglitazone Mediated Activation of PPAR-γ on CIDEC and Obesity Related Changes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual PPARalpha /gamma activation provides enhanced improvement of insulin sensitivity and glycemic control in ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and Potential Mechanisms of Pioglitazone on Lipid Metabolism in Obese Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cevoglitazar and Fenofibrate on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Cevoglitazar and fenofibrate on lipid profiles, drawing upon available preclinical and clinical data. While direct clinical comparisons between this compound and fenofibrate are not currently available, this document leverages preclinical data for this compound and clinical trial data for Saroglitazar, a compound with a similar mechanism of action, to offer a comprehensive overview for research and drug development professionals.
Introduction
This compound is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), positioning it as a therapeutic candidate for metabolic disorders by addressing both dyslipidemia and insulin resistance.[1] Fenofibrate, a well-established fibric acid derivative, primarily functions as a PPARα agonist and is widely prescribed to manage hypertriglyceridemia and other lipid abnormalities.[2][3][4] This guide will delve into their comparative effects on key lipid parameters, their underlying mechanisms of action, and the experimental frameworks used to evaluate their efficacy.
Data Summary
The following table summarizes the quantitative effects of this compound (preclinical data) and Saroglitazar (clinical data, as a surrogate for this compound) compared to fenofibrate on key lipid parameters.
| Drug | Study Type | Key Lipid Parameter | Dosage | Duration | Results | Reference |
| This compound | Preclinical (Zucker fatty rats) | Hepatic Lipid Concentration | 5 mg/kg | 4 weeks | Reduced hepatic lipid concentration below baseline levels (p < 0.05) | [2] |
| Fenofibrate | Preclinical (Zucker fatty rats) | Hepatic Lipid Concentration | 150 mg/kg | 4 weeks | Reduced hepatic lipid concentration below baseline levels (p < 0.05) | |
| Saroglitazar | Clinical Trial | Triglycerides | 4 mg | 12 weeks | -55.3% reduction | |
| Fenofibrate | Clinical Trial | Triglycerides | 160 mg | 12 weeks | -41.1% reduction | |
| Saroglitazar | Clinical Trial | Total Cholesterol | 4 mg | 12 weeks | Similar improvement to fenofibrate | |
| Fenofibrate | Clinical Trial | Total Cholesterol | 160 mg | 12 weeks | Similar improvement to saroglitazar | |
| Saroglitazar | Clinical Trial | Non-HDL-C | 4 mg | 12 weeks | Similar improvement to fenofibrate | |
| Fenofibrate | Clinical Trial | Non-HDL-C | 160 mg | 12 weeks | Similar improvement to saroglitazar | |
| Saroglitazar | Clinical Trial | VLDL-C | 4 mg | 12 weeks | Similar improvement to fenofibrate | |
| Fenofibrate | Clinical Trial | VLDL-C | 160 mg | 12 weeks | Similar improvement to saroglitazar | |
| Saroglitazar | Clinical Trial | HDL-C | 4 mg | 12 weeks | Similar improvement to fenofibrate | |
| Fenofibrate | Clinical Trial | HDL-C | 160 mg | 12 weeks | Similar improvement to saroglitazar |
Experimental Protocols
Preclinical Study: this compound vs. Fenofibrate in Zucker Fatty Rats
A study utilizing male Zucker fatty rats, a model of obesity and insulin resistance, was conducted to compare the metabolic effects of this compound and fenofibrate.
-
Animal Model: Male Zucker fatty rats, 6 weeks old.
-
Diet: A fat-enriched diet (54% kcal from fat) was provided for a total of 6 weeks.
-
Treatment Groups:
-
Vehicle control
-
This compound: 5 mg/kg body weight, administered orally.
-
Fenofibrate: 150 mg/kg body weight, administered orally.
-
Pioglitazone: 30 mg/kg body weight (as a PPARγ agonist comparator).
-
-
Dosing Period: 4 weeks, following a 2-week period of high-fat diet exposure alone.
-
Key Endpoint: Assessment of hepatic lipid concentration.
Clinical Trial: Saroglitazar vs. Fenofibrate in Patients with Hypertriglyceridemia
A multicenter, randomized, double-blind, active-control clinical trial was conducted to compare the efficacy and safety of Saroglitazar with fenofibrate in patients with moderate to severe hypertriglyceridemia.
-
Patient Population: Adult patients with fasting triglyceride levels between 500–1,500 mg/dl.
-
Study Design: Randomized in a 1:1 ratio to receive either Saroglitazar or fenofibrate.
-
Treatment Arms:
-
Saroglitazar: 4 mg, administered daily.
-
Fenofibrate: 160 mg, administered daily.
-
-
Treatment Duration: 12 weeks.
-
Primary Efficacy Endpoint: The percent change in triglyceride levels from baseline at week 12.
-
Secondary Efficacy Endpoints: Changes in other lipid parameters including total cholesterol, non-HDL-C, VLDL-C, and HDL-C.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and fenofibrate on lipid metabolism are rooted in their distinct interactions with the PPAR family of nuclear receptors.
Caption: Mechanisms of this compound and Fenofibrate.
Fenofibrate's therapeutic action is mediated through the activation of PPARα. This activation leads to a cascade of effects, including increased expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, key components of HDL cholesterol.
This compound, as a dual PPARα/γ agonist, is expected to share the lipid-lowering mechanisms of fenofibrate through its PPARα activity. In addition, its agonism at the PPARγ receptor is anticipated to improve insulin sensitivity, a key factor in the pathophysiology of diabetic dyslipidemia. The preclinical data in Zucker fatty rats supports the lipid-lowering effects of this compound, demonstrating a reduction in hepatic lipid concentration comparable to that of fenofibrate.
Conclusion
The available data suggests that both this compound and fenofibrate are effective in modulating lipid profiles. Preclinical evidence indicates that this compound reduces hepatic lipid accumulation to a similar extent as fenofibrate. Clinical trials using Saroglitazar as a surrogate for this compound demonstrate a significant reduction in triglycerides, with a potentially greater effect than fenofibrate. The dual PPARα/γ agonism of this compound presents a promising therapeutic strategy for managing the multifaceted nature of metabolic syndrome, by concurrently addressing dyslipidemia and insulin resistance. Further direct clinical comparisons are warranted to fully elucidate the comparative efficacy and safety of this compound and fenofibrate in relevant patient populations.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of Saroglitazar data as a surrogate for this compound is a limitation of this comparison due to the absence of direct comparative clinical trials.
References
- 1. Dual PPRαϒ Agonists for the Management of Dyslipidemia: A Systematic Review and Meta-Analysis of Randomized Clinical Trials [mdpi.com]
- 2. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saroglitazar is noninferior to fenofibrate in reducing triglyceride levels in hypertriglyceridemic patients in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Cevoglitazar: A Comparative Analysis of PPAR Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cevoglitazar's binding affinity to Peroxisome Proliferator-Activated Receptors (PPARs) against other prominent PPAR agonists. Supported by experimental data, this document delves into the validation of this compound's therapeutic potential.
This compound, a dual agonist of PPARα and PPARγ, has demonstrated promise in preclinical studies for the management of type 2 diabetes and related metabolic disorders.[1] Its efficacy is intrinsically linked to its ability to bind to and activate PPAR subtypes, which are key regulators of glucose and lipid metabolism. This guide offers a comprehensive look at the experimental validation of this compound's binding affinity, presenting comparative data and detailed methodologies to aid in further research and development.
Comparative Binding Affinity of PPAR Agonists
The binding affinity of a ligand to its receptor is a critical determinant of its pharmacological activity. The following table summarizes the half-maximal effective concentration (EC50) and inhibitory constant (Ki) values for this compound and other notable PPAR agonists. Lower values are indicative of higher binding affinity and potency.
| Compound | PPARα (EC50/Ki) | PPARγ (EC50/Ki) | PPARδ (EC50) | Primary Activity |
| This compound | 1.3 nM | 2.8 nM | 120 nM | Dual α/γ Agonist |
| Aleglitazar | 5 nM | 9 nM | Low Activity | Dual α/γ Agonist |
| Muraglitazar | 5680 nM | 243 nM | - | Dual α/γ Agonist |
| Tesaglitazar | 4780 nM | 3420 nM | - | Dual α/γ Agonist |
| Rosiglitazone | - | 245 nM / 40 nM | - | γ Agonist |
| Pioglitazone | - | 1160 nM | - | γ Agonist |
| WY-14643 | 60 nM | - | - | α Agonist |
Data sourced from multiple studies.[1][2][3] Note that EC50 and Ki values can vary based on the specific assay conditions.
Experimental Protocols for Determining PPAR Binding Affinity
The validation of PPAR binding affinity relies on robust and reproducible experimental methods. Two common techniques employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and Radioligand Binding Assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a fluorescently labeled PPAR ligand (tracer) by a test compound. The principle relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled antibody) to an acceptor fluorophore (the tracer) when in close proximity, as is the case when the tracer is bound to the PPAR Ligand Binding Domain (LBD). Unlabeled ligands, such as this compound, compete with the tracer for binding to the PPAR-LBD, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged human PPAR-LBD (α, γ, or δ)
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled PPAR ligand (Tracer/Acceptor)
-
Test compounds (e.g., this compound) and reference compounds
-
Assay buffer
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer. Prepare a mixture of the PPAR-LBD and the terbium-labeled anti-GST antibody.
-
Assay Reaction: To the wells of a 384-well plate, add the test/reference compounds. Subsequently, add the PPAR-LBD/antibody mixture. Finally, add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence emission at two wavelengths (one for the donor and one for the acceptor) using a TR-FRET plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow of a TR-FRET based PPAR binding assay.
Radioligand Binding Assay
This classic method involves the use of a radiolabeled ligand that binds to the receptor of interest. The assay measures the ability of an unlabeled test compound to compete with the radioligand for the binding site.
Materials:
-
Cell membranes or purified protein expressing the target PPAR
-
Radiolabeled PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ)
-
Unlabeled test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In test tubes, combine the cell membranes/purified protein, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The receptor-bound radioligand is retained on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value, from which the Ki can be calculated.
PPAR Signaling Pathway
The activation of PPARs by agonists like this compound initiates a cascade of molecular events that ultimately regulate gene expression.
Upon entering the cell, a PPAR agonist binds to the Ligand Binding Domain (LBD) of a PPAR protein located in the nucleus. This binding induces a conformational change in the PPAR, causing the release of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The recruitment of the coactivator complex to the PPRE-bound heterodimer initiates the transcription of genes involved in glucose and lipid metabolism, leading to the therapeutic effects of the agonist.
Simplified PPAR signaling pathway.
References
- 1. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Validation of Cevoglitazar's Efficacy in Preclinical Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
Cevoglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has demonstrated significant potential in preclinical studies for the management of metabolic disorders. This guide provides a comprehensive comparison of this compound's effects across various animal models, juxtaposed with other therapeutic alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's preclinical profile.
Comparative Efficacy of this compound in Diverse Animal Models
This compound has been rigorously evaluated in multiple preclinical models that recapitulate key aspects of human metabolic diseases, including obesity, insulin resistance, and dyslipidemia. The following tables summarize the quantitative outcomes of these studies, offering a clear comparison of this compound's performance against a vehicle control and other relevant compounds.
Obese (ob/ob) Mice Model
The ob/ob mouse, a widely used model of genetic obesity and type 2 diabetes, has been instrumental in elucidating the metabolic benefits of this compound.
Table 1: Effects of this compound in ob/ob Mice
| Parameter | Vehicle | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) |
| Body Weight Change (%) | +1.9% | -5.8% (p<0.001 vs vehicle) | -10.9% (p<0.001 vs vehicle) | -12.9% (p<0.001 vs vehicle)[1] |
| Food Intake | No significant change | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction[1] |
| Plasma Glucose | Elevated | Normalized after 7 days | - | -[2] |
| Plasma Insulin | Elevated | Normalized after 7 days | - | -[2] |
Data presented as mean values. Statistical significance is indicated where reported in the source literature.
Cynomolgus Monkey Model
To assess its effects in a primate model that more closely resembles human physiology, this compound was evaluated in obese and insulin-resistant cynomolgus monkeys.
Table 2: Effects of this compound in Cynomolgus Monkeys
| Parameter | Vehicle | This compound (50 µg/kg) | This compound (500 µg/kg) |
| Body Weight | No significant change | Dose-dependent reduction | Dose-dependent reduction[2] |
| Food Intake | No significant change | Dose-dependent reduction | Dose-dependent reduction |
| Fasting Plasma Insulin | No significant change | Reduced | Reduced |
| Hemoglobin A1c (HbA1c) | No significant change | - | Reduced by 0.4% |
Data presented as mean values. Statistical significance is indicated where reported in the source literature.
Fatty Zucker Rat Model
In a comparative study, this compound was evaluated against a selective PPARα agonist (fenofibrate) and a selective PPARγ agonist (pioglitazone) in the fatty Zucker rat, a model of obesity and insulin resistance.
Table 3: Comparative Effects of this compound, Fenofibrate, and Pioglitazone in Fatty Zucker Rats
| Parameter | Vehicle | Fenofibrate (150 mg/kg) | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) |
| Glucose Tolerance | Impaired | - | Improved | As effective as pioglitazone |
| Body Weight Gain | Increased | Reduced | No significant reduction | Reduced |
| Adiposity | Increased | Reduced | No significant reduction | Reduced |
| Hepatic Lipid Concentration | Increased | Reduced below baseline (p<0.05) | Reduced | Reduced below baseline (p<0.05) |
Data presented as qualitative outcomes based on the source literature. Statistical significance is indicated where reported.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies employed in the key experiments cited.
Animal Models and Treatment
-
ob/ob Mice: Male ob/ob mice were treated daily for 18 days with either vehicle or this compound at doses of 0.5, 1, or 2 mg/kg administered orally.
-
Cynomolgus Monkeys: Obese and insulin-resistant cynomolgus monkeys received daily oral doses of this compound (50 or 500 µg/kg) for 4 weeks.
-
Fatty Zucker Rats: Male fatty Zucker rats were fed a high-fat diet for 6 weeks. For the last 4 weeks, they were orally administered either vehicle, fenofibrate (150 mg/kg), pioglitazone (30 mg/kg), or this compound (5 mg/kg) daily.
Key Experimental Procedures
Oral Glucose Tolerance Test (OGTT) in Mice:
-
Mice are fasted for 6 hours with free access to water.
-
A baseline blood sample is collected from the tail vein.
-
A solution of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood samples are collected at specific time points (e.g., 15, 30, 60, and 120 minutes) after glucose administration.
-
Blood glucose levels are measured using a glucometer.
Measurement of Plasma Metabolites:
-
Plasma Glucose: In the ob/ob mice study, plasma glucose was determined using a glucose meter. For the monkey study, an enzymatic assay with an automated dual-channel analyzer was used.
-
Plasma Insulin: Insulin levels were measured by radioimmunoassay (RIA).
-
Hemoglobin A1c (HbA1c): HbA1c was measured using a boronate affinity assay.
-
Plasma Lipids (Triglycerides and Free Fatty Acids): Plasma levels of free fatty acids and triglycerides were dose-dependently reduced in ob/ob mice treated with this compound.
Assessment of Adiposity and Hepatic Lipid Content:
-
Adiposity: Adiposity was assessed by measuring the weight of specific fat depots (e.g., epididymal fat) or through imaging techniques.
-
Hepatic Lipid Content: Hepatic lipid concentration was determined by biochemical analysis of liver tissue homogenates.
Visualizing the Mechanism of Action and Experimental Design
To further clarify the biological pathways and experimental workflows, the following diagrams are provided.
Caption: PPARα and PPARγ signaling pathways activated by this compound and comparator drugs.
References
A Comparative Analysis of Cevoglitazar and Other Glitazars: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cevoglitazar and other glitazars, a class of dual peroxisome proliferator-activated receptor (PPAR) agonists. This analysis is supported by experimental data to delineate their performance and therapeutic potential.
Glitazars represent a promising therapeutic class for metabolic disorders by targeting both PPARα and PPARγ, aiming to combine the lipid-lowering effects of fibrates (PPARα agonists) and the insulin-sensitizing effects of thiazolidinediones (TZDs) (PPARγ agonists). However, the clinical development of many glitazars has been hampered by safety concerns. This guide focuses on a comparative analysis of this compound against other notable glitazars, including the approved Saroglitazar and the discontinued Tesaglitazar, Aleglitazar, and Muraglitazar, as well as the foundational PPARγ agonists, Pioglitazone and Rosiglitazone.
Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical and clinical studies to facilitate a direct comparison of the efficacy of these compounds on key metabolic parameters.
Table 1: Comparative Efficacy of Glitazars and Other PPAR Agonists on Lipid Profile
| Drug | Compound Class | Primary Target(s) | Triglycerides (TG) | LDL-C | HDL-C | Total Cholesterol (TC) | Study Population/Model | Citation |
| This compound | Dual PPAR Agonist | PPARα/γ | ↓ | - | - | - | Fatty Zucker Rats | [1] |
| Saroglitazar (4mg) | Dual PPAR Agonist | PPARα/γ | ↓ 45.0% - 46.7% | ↓ 5% | ↑ | ↓ 7.7% | Patients with Diabetic Dyslipidemia | [2] |
| Pioglitazone | Thiazolidinedione | PPARγ | ↓ 15.5% | ↑ | ↑ | - | Patients with Diabetic Dyslipidemia | [2] |
| Rosiglitazone | Thiazolidinedione | PPARγ | ↑ 13.1 - 15% | ↑ 21.3% | ↑ 2.4 - 7.8% | - | Patients with Type 2 Diabetes | |
| Fenofibrate | Fibrate | PPARα | ↓ | ↓ | ↑ | ↓ | Fatty Zucker Rats | [1] |
Table 2: Comparative Efficacy of Glitazars and Other PPAR Agonists on Glycemic Control and Body Weight
| Drug | Compound Class | Primary Target(s) | Fasting Plasma Glucose (FPG) | HbA1c | Body Weight (BW) | Study Population/Model | Citation |
| This compound | Dual PPAR Agonist | PPARα/γ | Improved Glucose Tolerance | - | ↓ Body Weight Gain | Fatty Zucker Rats | [1] |
| Saroglitazar (4mg) | Dual PPAR Agonist | PPARα/γ | ↓ | ↓ | No significant change / slight ↑ | Patients with Diabetic Dyslipidemia / NAFLD | |
| Pioglitazone | Thiazolidinedione | PPARγ | ↓ | ↓ | ↑ | Patients with Diabetic Dyslipidemia | |
| Rosiglitazone | Thiazolidinedione | PPARγ | ↓ | ↓ | ↑ | Patients with Type 2 Diabetes | |
| Fenofibrate | Fibrate | PPARα | - | - | ↓ Body Weight Gain | Fatty Zucker Rats |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating PPAR agonists.
Experimental Protocols
PPAR Ligand Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity of a test compound (e.g., this compound) to PPARα and PPARγ receptors.
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates or purified recombinant PPAR ligand-binding domains (LBDs).
-
Incubation: Incubate the receptor preparation with a fixed concentration of a specific radioligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a filtration apparatus.
-
Quantification: Measure the radioactivity of the receptor-bound ligand on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
PPAR Transactivation Assay
This cell-based assay measures the functional activity of a compound as a PPAR agonist.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with three plasmids:
-
An expression vector for the PPARγ or PPARα ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for gene expression.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Oral Glucose Tolerance Test (OGTT) in Zucker Rats
This test assesses the effect of a compound on glucose metabolism in an animal model of obesity and insulin resistance.
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats to the experimental conditions and fast them overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally at a predetermined dose.
-
Glucose Challenge: After a specific time (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
In Vivo Magnetic Resonance Spectroscopy (MRS) for Hepatic Lipid Measurement
This non-invasive technique quantifies the lipid content in the liver of live animals.
Methodology:
-
Animal Preparation: Anesthetize the animal and position it within the magnetic resonance scanner.
-
Localization: Use magnetic resonance imaging (MRI) to locate the liver and define a volume of interest (voxel) for spectroscopy.
-
MRS Data Acquisition: Acquire proton (¹H) MRS data from the selected voxel. The signals from water and lipids will have distinct resonance frequencies.
-
Data Processing: Process the raw MRS data to obtain a spectrum showing the different lipid peaks (e.g., methylene, methyl).
-
Quantification: Integrate the area under the lipid peaks and normalize it to an internal reference (e.g., the unsuppressed water signal) to quantify the hepatic lipid content.
-
Data Analysis: Compare the hepatic lipid content between different treatment groups.
Discussion and Conclusion
The available data suggests that this compound, as a dual PPARα/γ agonist, exhibits favorable effects on both glucose and lipid metabolism. In preclinical models, it has demonstrated the ability to improve glucose tolerance, a characteristic of PPARγ activation, while also reducing body weight gain and hepatic lipid accumulation, which are hallmarks of PPARα activation. This dual action offers a potential advantage over pure PPARγ agonists like Pioglitazone and Rosiglitazone, which are associated with weight gain.
In comparison to the approved dual agonist Saroglitazar, which has shown significant reductions in triglycerides and improvements in glycemic control in clinical trials, more comprehensive head-to-head studies are needed to definitively position this compound. The discontinuation of several other glitazars, such as Tesaglitazar and Muraglitazar, due to adverse cardiovascular and other toxicities, underscores the importance of a thorough safety evaluation for any new compound in this class.
The experimental protocols provided in this guide offer a framework for the continued investigation and comparative analysis of this compound and other emerging glitazars. Future research should focus on direct comparative efficacy and safety studies to fully elucidate the therapeutic potential of this compound in the management of metabolic diseases.
References
- 1. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Dual PPAR Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonists, with a focus on Cevoglitazar and other relevant compounds. The following sections detail the quantitative activation data, experimental methodologies for assessing specificity, and the underlying signaling pathways.
Quantitative Comparison of PPAR Agonist Specificity
The specificity of a dual PPAR agonist for its α and γ isoforms is a critical determinant of its therapeutic effect, balancing lipid-lowering and insulin-sensitizing actions. This specificity is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency.
The table below summarizes the in vitro potency of several dual PPAR agonists on human PPARα and PPARγ.
| Compound | PPARα EC50 | PPARγ EC50 | Predominant Activity |
| This compound | Data not publicly available | Data not publicly available | Dual PPARα/γ agonist[1][2][3] |
| Saroglitazar | 0.65 pM[4][5] | 3 nM | Predominantly PPARα |
| Muraglitazar | 320 nM | 110 nM | PPARγ |
| Aleglitazar | 5 nM | 9 nM | Balanced PPARα/γ |
Experimental Protocol: In Vitro PPAR Transactivation Assay
To determine the EC50 values and thus the specificity of a compound like this compound, a cell-based transactivation assay is commonly employed. This assay measures the ability of a compound to activate a specific PPAR isoform, which in turn drives the expression of a reporter gene.
Objective: To quantify the dose-dependent activation of PPARα and PPARγ by a test compound.
Materials:
-
Cell Line: A suitable mammalian cell line, such as HEK293 or HepG2, that does not endogenously express high levels of PPARs.
-
Expression Plasmids:
-
A plasmid containing the ligand-binding domain (LBD) of human PPARα or PPARγ fused to a GAL4 DNA-binding domain (DBD).
-
A plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Transfection Reagent: A standard lipid-based transfection reagent.
-
Test Compound: this compound or other PPAR agonists.
-
Control Compounds: A known potent PPARα agonist (e.g., fenofibrate) and a known potent PPARγ agonist (e.g., rosiglitazone).
-
Luciferase Assay System: A commercial kit for the detection of luciferase activity.
Methodology:
-
Cell Culture and Transfection:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid using a lipid-based transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, remove the transfection medium and replace it with a fresh medium containing serial dilutions of the test compound or control compounds.
-
Include a vehicle control (e.g., DMSO) to determine the baseline response.
-
-
Incubation:
-
Incubate the cells with the compounds for 24 hours to allow for PPAR activation and subsequent luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each PPAR isoform.
-
Visualizing PPAR Signaling and Experimental Workflow
To better understand the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Caption: PPAR Signaling Pathway.
Caption: PPAR Transactivation Assay Workflow.
This guide provides a framework for assessing the specificity of dual PPAR agonists. The presented data and methodologies are essential for the preclinical evaluation of compounds like this compound, enabling a deeper understanding of their therapeutic potential and mechanism of action.
References
- 1. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Cevoglitazar Study Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Cevoglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, with established alternative therapies. Due to the absence of publicly available independent replication studies for this compound, this document summarizes key preclinical data for this compound and contrasts it with both preclinical and clinical data for the PPARγ agonist Pioglitazone, the PPARα agonist Fenofibrate, and the dual PPARα/γ agonist Saroglitazar. This guide aims to offer an objective comparison of their performance based on available experimental data.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies for this compound and its comparators, focusing on key metabolic parameters.
Table 1: Effects on Body Weight and Food Intake
| Drug | Model | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |
| This compound | ob/ob mice | 0.5, 1, 2 mg/kg/day | 18 days | ↓ 5.8%, 10.9%, 12.9% respectively | Sustained, dose-dependent reduction | [1][2] |
| Cynomolgus monkeys | 50, 500 µg/kg/day | 4 weeks | Dose-dependent reduction | Lowered | [1] | |
| Pioglitazone | Fatty Zucker rats | 30 mg/kg/day | 4 weeks | No significant reduction | Not reported | [3] |
| Fenofibrate | Fatty Zucker rats | 150 mg/kg/day | 4 weeks | Reduced BW gain | Independent of food intake | [3] |
| Saroglitazar | - | - | - | - | - | - |
Data for Saroglitazar on body weight and food intake from comparable preclinical models was not available in the provided search results.
Table 2: Effects on Glucose and Insulin Metabolism
| Drug | Model/Population | Dose | Duration | Change in Plasma Glucose | Change in Plasma Insulin | Change in HbA1c | Reference |
| This compound | ob/ob mice | 0.5 mg/kg/day | 7 days | Normalized | Normalized | - | |
| Cynomolgus monkeys | 500 µg/kg/day | 4 weeks | - | Reduced fasting plasma insulin | ↓ 0.4% | ||
| Pioglitazone | Fatty Zucker rats | 30 mg/kg/day | 4 weeks | Improved glucose tolerance | - | - | |
| NASH patients with prediabetes or T2DM | 45 mg/day | 18 months | - | Improved insulin sensitivity | - | ||
| Saroglitazar | db/db mice | 1 mg/kg | 12 days | ↓ (ED50: 0.19 mg/kg) | ↓ 91% | - | |
| T2DM patients with diabetic dyslipidemia | 4 mg/day | 24 weeks | - | - | - |
Table 3: Effects on Lipid Profile
| Drug | Model/Population | Dose | Duration | Change in Triglycerides | Change in Free Fatty Acids | Change in Hepatic Lipid | Reference |
| This compound | ob/ob mice | 0.5, 1, 2 mg/kg/day | 18 days | Dose-dependent reduction | Dose-dependent reduction | Reduced below baseline | |
| Pioglitazone | Fatty Zucker rats | 30 mg/kg/day | 4 weeks | - | - | Reduced accumulation | |
| Fenofibrate | Fatty Zucker rats | 150 mg/kg/day | 4 weeks | - | - | Reduced below baseline | |
| Type 2 Diabetes patients | 200 mg/day | 5 years | ↓ 29% (at 4 months) | - | - | ||
| Saroglitazar | db/db mice | 3 mg/kg | 12 days | ↓ 54.9% (ED50: 0.05 mg/kg) | - | - | |
| T2DM patients with hypertriglyceridemia | 4 mg/day | 24 weeks | ↓ 45% | - | - | ||
| NAFLD/NASH patients | 4 mg/day | 16 weeks | ↓ 68.7 mg/dL | - | Reduced liver fat content |
Experimental Protocols
This compound Preclinical Study in ob/ob Mice
-
Animal Model: Leptin-deficient ob/ob mice.
-
Treatment: Oral administration of this compound at doses of 0.5, 1, or 2 mg/kg for 18 days.
-
Measurements: Food intake and body weight were monitored throughout the study. Plasma levels of glucose, insulin, free fatty acids, and triglycerides were measured.
This compound Preclinical Study in Cynomolgus Monkeys
-
Animal Model: Obese and insulin-resistant cynomolgus monkeys.
-
Treatment: Oral administration of this compound at doses of 50 and 500 µg/kg for 4 weeks.
-
Measurements: Food intake and body weight were monitored. Fasting plasma insulin and hemoglobin A1c levels were assessed.
Comparative Preclinical Study in Fatty Zucker Rats
-
Animal Model: Fatty Zucker rats fed a fat-enriched diet (54% kcal fat) for 6 weeks.
-
Treatment Groups:
-
Vehicle
-
This compound (5 mg/kg)
-
Fenofibrate (150 mg/kg)
-
Pioglitazone (30 mg/kg)
-
-
Duration: 4-week dosing period following a 2-week high-fat diet exposure.
-
Measurements: Glucose tolerance, body weight gain, adiposity, intramyocellular lipids, and hepatic lipid concentration were assessed.
Saroglitazar Preclinical Study in db/db Mice
-
Animal Model: db/db mice.
-
Treatment: Saroglitazar administered for 12 days.
-
Measurements: Serum glucose, triglycerides, free fatty acids, and insulin levels were measured. Oral glucose tolerance tests were performed.
Pioglitazone Clinical Trial in NASH
-
Population: Patients with biopsy-proven nonalcoholic steatohepatitis (NASH) and either prediabetes or type 2 diabetes mellitus.
-
Treatment: Randomized, controlled trial with patients receiving daily Pioglitazone (titrated to 45 mg) or placebo for 18 months.
-
Primary Endpoint: Reduction of ≥2 points on the nonalcoholic fatty liver disease activity score without worsening of fibrosis.
Saroglitazar Clinical Trial in Diabetic Dyslipidemia (PRESS V)
-
Population: Patients with diabetic dyslipidemia.
-
Treatment: Phase 3 clinical trial where patients received Saroglitazar 2 mg or 4 mg.
-
Primary Endpoint: Change in triglyceride levels from baseline to week 24.
Saroglitazar Clinical Trial in NAFLD/NASH
-
Population: Patients with NAFLD/NASH with baseline alanine aminotransferase (ALT) ≥ 50 U/L.
-
Treatment: Randomized, controlled, double-blind, phase 2 trial with patients receiving placebo or Saroglitazar at 1 mg, 2 mg, or 4 mg for 16 weeks.
-
Primary Endpoint: Percentage change from baseline in ALT levels at week 16.
Mandatory Visualization
Caption: Agonist activity on PPARα and PPARγ receptors and downstream metabolic effects.
Caption: Generalized workflow for preclinical and clinical evaluation of metabolic drugs.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the metabolic effects of Cevoglitazar and a selective PPARγ agonist
A comprehensive guide for researchers on the distinct metabolic profiles of the dual PPARα/γ agonist Cevoglitazar and selective PPARγ agonists, supported by experimental data and pathway analysis.
This guide provides an objective comparison of the metabolic effects of this compound, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, against those of selective PPARγ agonists, exemplified by pioglitazone. While both classes of compounds are significant in the study of metabolic diseases, their mechanisms and resulting physiological effects exhibit crucial differences. This document outlines these differences through quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.
I. Comparative Efficacy: Quantitative Data
The following tables summarize the key metabolic outcomes from preclinical studies comparing this compound to a vehicle, a selective PPARγ agonist (pioglitazone), and a selective PPARα agonist (fenofibrate).
Table 1: Effects on Glucose Homeostasis, Body Weight, and Food Intake in ob/ob Mice
| Parameter | Vehicle | This compound (5 mg/kg) | Pioglitazone (30 mg/kg) |
| Cumulative Food Intake (g) | 30 ± 2 | 21.1 ± 1.4 | 32 ± 0.8 |
| Body Weight Change from Baseline (g) | -0.7 ± 0.3 | -2.6 ± 0.5 | 0.8 ± 0.4 |
| Plasma Glucose (mg/dl) | 350 ± 50 | 134 ± 9 | 320 ± 30 |
| Data from a 7-day study in leptin-deficient ob/ob mice. Values are presented as mean ± SEM.[1] |
Table 2: Effects on Metabolic Parameters in Fatty Zucker Rats
| Parameter | Vehicle | This compound (5 mg/kg) | Pioglitazone (30 mg/kg) |
| Glucose Tolerance | Impaired | Improved (as effective as Pioglitazone) | Improved |
| Body Weight Gain & Adiposity | Increased | Reduced | Increased |
| Intramyocellular Lipids | Elevated | Normalized | Normalized |
| Hepatic Lipid Concentration | Elevated | Reduced below baseline | Reduced |
| Data from a 4-week treatment period in fatty Zucker rats on a high-fat diet.[2][3] |
Table 3: Effects on Plasma Metabolic Parameters in Cynomolgus Monkeys
| Parameter | This compound (50 µg/kg) | This compound (500 µg/kg) |
| Food Intake | Lowered | Lowered (dose-dependently) |
| Body Weight | Lowered | Lowered (dose-dependently) |
| Fasting Plasma Insulin | Reduced | Reduced |
| Hemoglobin A1c | Not specified | Reduced by 0.4% |
| Data from a 4-week treatment study in obese and insulin-resistant cynomolgus monkeys.[4][5] |
II. Signaling Pathways and Mechanism of Action
Selective PPARγ agonists and dual PPARα/γ agonists like this compound operate through the activation of PPAR nuclear receptors, which form heterodimers with the retinoid X receptor (RXR) to modulate gene transcription. However, the specific PPAR isoforms they target lead to distinct downstream metabolic effects.
Selective PPARγ Agonism: Activation is most prominent in adipose tissue, where it is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature adipocytes capable of storing fatty acids. This action sequesters lipids away from other tissues like the liver and muscle, thereby reducing lipotoxicity and improving insulin sensitivity. PPARγ activation also increases the expression of genes involved in glucose uptake, such as GLUT4, and modulates the secretion of adipokines that influence systemic insulin sensitivity. This mechanism, however, is often associated with side effects like weight gain and fluid retention.
This compound (Dual PPARα/γ Agonism): this compound combines the insulin-sensitizing effects of PPARγ activation with the lipid-lowering effects of PPARα activation.
-
PPARγ-mediated effects: Similar to selective agonists, it improves glucose tolerance and normalizes intramyocellular lipids.
-
PPARα-mediated effects: Primarily in the liver, PPARα activation increases the expression of genes involved in fatty acid uptake and β-oxidation. This results in a significant reduction of hepatic lipid concentration and circulating triglycerides. This dual action allows this compound to improve glycemic control while simultaneously reducing adiposity and body weight, a key advantage over selective PPARγ agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validating the Therapeutic Promise of Dual PPARα/γ Agonists: A Biomarker-Centric Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the therapeutic effects of dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists. Given the discontinuation of Cevoglitazar's clinical development and the limited availability of public data, this guide will utilize Saroglitazar, a clinically approved dual PPARα/γ agonist, as a representative agent to illustrate the biomarker-driven validation process.
Dual PPARα/γ agonists represent a promising therapeutic class for managing metabolic disorders characterized by dyslipidemia and insulin resistance. Their mechanism of action, which involves the activation of two key nuclear receptors, allows for a multi-faceted approach to improving metabolic health. This guide delves into the key biomarkers used to assess their efficacy, provides detailed experimental protocols for their measurement, and visually maps the underlying signaling pathways.
Comparative Efficacy of Dual PPARα/γ Agonists: A Look at Saroglitazar
Clinical trials with Saroglitazar have provided valuable insights into the quantitative impact of dual PPARα/γ agonism on key metabolic and inflammatory biomarkers. The following tables summarize the performance of Saroglitazar in comparison to placebo and other active comparators, offering a benchmark for evaluating novel compounds in this class.
Glycemic Control Biomarkers
| Biomarker | Saroglitazar (4 mg) | Pioglitazone (45 mg) | Placebo | % Change from Baseline (Saroglitazar 4mg) |
| HbA1c (%) | Significant Reduction | Significant Reduction | No Significant Change | -0.3% to -1.47%[1] |
| Fasting Plasma Glucose (mg/dL) | Significant Reduction | Significant Reduction | No Significant Change | -22.6 mg/dL[2] |
Lipid Profile Biomarkers
| Biomarker | Saroglitazar (4 mg) | Placebo | % Change from Baseline (Saroglitazar 4mg) |
| Triglycerides (mg/dL) | Significant Reduction | No Significant Change | -45.0% to -46.7%[1][2] |
| LDL-C (mg/dL) | Significant Reduction | No Significant Change | -12.0 mg/dL (absolute change)[2] |
| VLDL-C (mg/dL) | Significant Reduction | No Significant Change | -23.9 mg/dL (absolute change) |
| HDL-C (mg/dL) | Significant Increase | No Significant Change | Increase observed |
| Total Cholesterol (mg/dL) | Significant Reduction | No Significant Change | -18.5 mg/dL (absolute change) |
| Non-HDL-C (mg/dL) | Significant Reduction | No Significant Change | -32.5% |
| Apolipoprotein B (ApoB) (mg/dL) | Significant Reduction | No Significant Change | -13.4 mg/dL (absolute change) |
Inflammatory and Liver Function Biomarkers
| Biomarker | Saroglitazar (4 mg) | Placebo | % Change from Baseline (Saroglitazar 4mg) |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Reduction | No Significant Change | Data suggests anti-inflammatory effects |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | No Significant Change | Data suggests anti-inflammatory effects |
| Interleukin-6 (IL-6) | Reduction | No Significant Change | Data suggests anti-inflammatory effects |
| Alanine Aminotransferase (ALT) | Significant Reduction | No Significant Change | -45.8% |
| Aspartate Aminotransferase (AST) | Significant Reduction | No Significant Change | Reduction observed |
Experimental Protocols
Accurate and reproducible biomarker data is contingent on standardized experimental protocols. The following section outlines the methodologies for key assays used in the clinical validation of dual PPARα/γ agonists.
Glycated Hemoglobin (HbA1c) Measurement
Principle: Ion-exchange high-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of HbA1c.
Protocol:
-
Collect whole blood samples in EDTA-containing tubes.
-
Lyse the red blood cells to release hemoglobin.
-
Inject the hemolysate into an HPLC system equipped with a cation-exchange column.
-
A programmed buffer gradient is used to separate hemoglobin species based on charge.
-
The separated hemoglobin fractions, including HbA1c, are detected by their absorbance at 415 nm.
-
The percentage of HbA1c is calculated from the ratio of the HbA1c peak area to the total hemoglobin peak area.
Lipid Panel Analysis
Principle: Enzymatic colorimetric assays are routinely used for the quantification of triglycerides, total cholesterol, HDL-C, and LDL-C.
Protocol:
-
Collect fasting blood samples in serum separator tubes.
-
Centrifuge the samples to separate serum.
-
Triglycerides: Serum is incubated with a reagent containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, and a chromogenic substrate. The intensity of the color produced is proportional to the triglyceride concentration.
-
Total Cholesterol: Serum is treated with cholesterol esterase and cholesterol oxidase. The resulting hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.
-
HDL-C: Precipitating reagents are used to remove LDL and VLDL from the serum. The cholesterol content of the remaining HDL fraction is then measured as described for total cholesterol.
-
LDL-C: This is typically calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), for triglyceride levels below 400 mg/dL. Direct measurement methods are also available.
-
Apolipoproteins (ApoB, ApoA1) are measured using immunoturbidimetric assays.
Inflammatory Biomarker Measurement (hs-CRP, TNF-α, IL-6)
Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific proteins in biological fluids.
Protocol:
-
Collect serum or plasma samples.
-
Coat a 96-well microplate with a capture antibody specific for the target biomarker (e.g., anti-CRP antibody).
-
Block non-specific binding sites in the wells.
-
Add standards and samples to the wells and incubate to allow the biomarker to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a microplate reader.
-
Generate a standard curve to determine the concentration of the biomarker in the samples.
Visualizing the Molecular Pathways
Understanding the mechanism of action of dual PPARα/γ agonists is crucial for interpreting biomarker data. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Dual PPARα/γ Agonist Signaling Pathway.
Caption: Clinical Trial Workflow for Biomarker Validation.
References
- 1. Efficacy and safety of saroglitazar in real‐world patients of non‐alcoholic fatty liver disease with or without diabetes including compensated cirrhosis: A tertiary care center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
comparative gene expression profiling of Cevoglitazar and other PPAR agonists
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by Cevoglitazar and other prominent Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced molecular effects of these compounds. The data is compiled from various preclinical studies, and this guide presents a synthesized comparison to facilitate further research and development in the field of metabolic diseases.
Introduction to PPAR Agonists and this compound
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. They are key therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia. There are three main isotypes:
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to increased fatty acid oxidation. Fibrates are a class of PPARα agonists.
-
PPARγ: Highly expressed in adipose tissue and macrophages. Its activation promotes adipocyte differentiation, enhances insulin sensitivity, and modulates inflammation. Thiazolidinediones (TZDs) are selective PPARγ agonists.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid metabolism and energy homeostasis.
This compound is a dual PPARα/γ agonist, designed to combine the beneficial effects of both PPARα and PPARγ activation, thereby simultaneously addressing dyslipidemia and hyperglycemia.[1] This guide compares its effects on gene expression with those of selective PPARα and PPARγ agonists, as well as other dual-acting compounds.
Comparative Gene Expression Data
The following tables summarize the effects of this compound and other PPAR agonists on the expression of key target genes in liver and adipose tissue. The data is compiled from multiple studies and presented as fold changes relative to untreated controls. It is important to note that experimental conditions, such as cell type, animal model, and drug concentration, may vary between studies.
Table 1: Gene Expression Changes in Liver (Hepatocytes)
| Gene | Function | This compound (Dual PPARα/γ) | Fenofibrate (PPARα) | Pioglitazone (PPARγ) | Saroglitazar (Dual PPARα/γ) | Reference |
| Fatty Acid Oxidation | ||||||
| CPT1A | Carnitine palmitoyltransferase 1A | ↑ | ↑ | - | ↑ | [2] |
| ACOX1 | Acyl-CoA oxidase 1 | ↑ | ↑ | - | ↑ | [2] |
| Lipogenesis | ||||||
| SREBF1 (SREBP-1c) | Sterol regulatory element-binding protein 1 | ↓ | ↓ | ↑ | ↓ | [2] |
| FASN | Fatty acid synthase | ↓ | ↓ | ↑ | ↓ | [2] |
| Gluconeogenesis | ||||||
| PCK1 (PEPCK) | Phosphoenolpyruvate carboxykinase 1 | ↓ | - | ↓ | ↓ | |
| G6PC | Glucose-6-phosphatase | ↓ | - | ↓ | ↓ | |
| Inflammation | ||||||
| TNFα | Tumor necrosis factor-alpha | ↓ | ↓ | ↓ | ↓ | |
| IL-6 | Interleukin-6 | ↓ | ↓ | ↓ | ↓ | |
| Fibrosis | ||||||
| COL1A1 | Collagen type I alpha 1 chain | - | - | - | ↓ | |
| α-SMA | Alpha-smooth muscle actin | - | - | - | ↓ |
"↑" indicates upregulation, "↓" indicates downregulation, and "-" indicates no significant change reported in the cited literature.
Table 2: Gene Expression Changes in Adipose Tissue
| Gene | Function | This compound (Dual PPARα/γ) | Fenofibrate (PPARα) | Pioglitazone (PPARγ) | Saroglitazar (Dual PPARα/γ) | Reference |
| Adipogenesis & Lipid Storage | ||||||
| PPARγ | Peroxisome proliferator-activated receptor gamma | ↑ | - | ↑ | ↑ | |
| FABP4 (aP2) | Fatty acid-binding protein 4 | ↑ | - | ↑ | ↑ | |
| LPL | Lipoprotein lipase | ↑ | ↑ | ↑ | ↑ | |
| Glucose Uptake | ||||||
| SLC2A4 (GLUT4) | Glucose transporter type 4 | ↑ | - | ↑ | ↑ | |
| Adipokines | ||||||
| ADIPOQ (Adiponectin) | Adiponectin | ↑ | - | ↑ | ↑ | |
| LEP (Leptin) | Leptin | ↓ | ↓ | - | ↓ | |
| TNFα | Tumor necrosis factor-alpha | ↓ | ↓ | ↓ | ↓ |
"↑" indicates upregulation, "↓" indicates downregulation, and "-" indicates no significant change reported in the cited literature.
Signaling Pathways and Mechanisms of Action
PPAR agonists exert their effects by binding to their respective PPAR isotypes, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
This compound, as a dual PPARα/γ agonist, is expected to activate both pathways. In the liver, its PPARα agonism is thought to be the primary driver of increased fatty acid oxidation. In adipose tissue, its PPARγ activity enhances insulin sensitivity and promotes the storage of fatty acids in adipocytes, reducing their circulation and ectopic deposition.
Figure 1: Simplified signaling pathway of PPAR agonists. This compound acts on both PPARα and PPARγ.
Experimental Protocols
While specific protocols for this compound gene expression studies are not publicly available in extensive detail, a general methodology can be synthesized from studies of other PPAR agonists.
A. Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human hepatoma cells (e.g., HepG2) for liver studies and pre-adipocyte cell lines (e.g., 3T3-L1) for adipose tissue studies. Primary hepatocytes or adipocytes isolated from animal models are also used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere. For adipocyte differentiation, specific induction cocktails are used. Cells are then treated with the PPAR agonist of interest (e.g., this compound, Pioglitazone, Fenofibrate) at various concentrations and for specific durations (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.
B. RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.
C. Gene Expression Analysis (Microarray or RNA-Seq)
-
Microarray Analysis:
-
Labeling and Hybridization: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip, Agilent SurePrint).
-
Scanning and Data Acquisition: The microarray slides are scanned to detect the fluorescence intensity of each probe.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treated and control groups. A fold-change and p-value cutoff are applied to determine significance.
-
-
RNA-Sequencing (RNA-Seq):
-
Library Preparation: An RNA-seq library is prepared from the total RNA, which involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. Gene expression is quantified, and differential expression analysis is performed to identify genes with significant changes in expression.
-
References
The Synergistic Potential of Novel Diabetes Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease treatment is continually evolving, with a growing emphasis on combination therapies that target multiple pathways to achieve superior efficacy. While the dual peroxisome proliferator-activated receptor (PPAR) agonist Cevoglitazar showed early promise, its development was discontinued. This guide, therefore, focuses on the synergistic effects of a clinically available dual PPAR agonist, Saroglitazar, and explores another powerful combination therapy—SGLT2 inhibitors and DPP-4 inhibitors—to provide researchers and drug development professionals with a comparative overview of current and emerging strategies for managing type 2 diabetes and dyslipidemia.
Section 1: Dual PPAR Agonist Combination Therapy - Saroglitazar with Metformin
Saroglitazar, a dual agonist of PPAR-α and PPAR-γ, offers a unique mechanism of action by simultaneously improving lipid profiles and glycemic control.[1] Clinical studies have investigated its synergistic effects when combined with metformin, a cornerstone of type 2 diabetes management.
Comparative Efficacy of Saroglitazar and Fenofibrate as Add-on Therapy to Metformin
A key area of investigation has been the comparison of Saroglitazar to fenofibrate, a PPAR-α agonist, when added to metformin therapy in patients with diabetic dyslipidemia.
Table 1: Comparison of Saroglitazar + Metformin vs. Fenofibrate + Metformin in Patients with Diabetic Dyslipidemia (12-week study) [2][3]
| Parameter | Saroglitazar (4 mg) + Metformin (1000 mg) | Fenofibrate (160 mg) + Metformin (1000 mg) |
| Triglycerides (TG) | Significant Reduction | Significant Reduction |
| (Statistically more significant reduction compared to Fenofibrate group at week 12)[2][3] | ||
| Glycosylated Hemoglobin (HbA1c) | Significant Reduction | Significant Reduction |
| (Statistically more significant reduction compared to Fenofibrate group at week 12) | ||
| Fasting Plasma Glucose (FPG) | Significant Reduction | Significant Reduction |
| (Statistically more significant reduction at all intervals compared to Fenofibrate group) | ||
| Post Prandial Plasma Glucose (PPPG) | Significant Reduction | Significant Reduction |
| (Statistically more significant reduction at all intervals compared to Fenofibrate group) | ||
| LDL-Cholesterol (LDL-C) | No statistically significant change between groups | No statistically significant change between groups |
| HDL-Cholesterol (HDL-C) | No statistically significant change between groups | No statistically significant change between groups |
Experimental Protocol: Saroglitazar and Fenofibrate Add-on to Metformin Study
-
Study Design: A prospective, randomized, open-label, parallel-group phase IV clinical trial.
-
Participants: Adult patients diagnosed with diabetic dyslipidemia.
-
Intervention:
-
Group A: Metformin (1000 mg/day) + Fenofibrate (160 mg/day)
-
Group B: Metformin (1000 mg/day) + Saroglitazar (4 mg/day)
-
-
Duration: 12 weeks.
-
Primary Endpoints: Changes in Triglyceride (TG) and Glycosylated Hemoglobin (HbA1c) levels from baseline to 12 weeks.
-
Secondary Endpoints: Changes in Fasting Plasma Glucose (FPG), Post Prandial Plasma Glucose (PPPG), LDL-Cholesterol (LDL-C), and HDL-Cholesterol (HDL-C) at weeks 4, 8, and 12.
Signaling Pathway of Saroglitazar
Saroglitazar's dual activation of PPAR-α and PPAR-γ.
Section 2: SGLT2 Inhibitor and DPP-4 Inhibitor Combination Therapy
The combination of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors represents a powerful strategy in managing type 2 diabetes by targeting distinct yet complementary pathways.
Synergistic Mechanisms of Action
SGLT2 inhibitors and DPP-4 inhibitors work in concert to improve glycemic control through different mechanisms:
-
SGLT2 Inhibitors: Promote the excretion of glucose in the urine by blocking its reabsorption in the kidneys.
-
DPP-4 Inhibitors: Increase the levels of incretin hormones (GLP-1 and GIP), which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.
The synergy arises from the DPP-4 inhibitor's ability to counteract the modest increase in glucagon secretion sometimes observed with SGLT2 inhibitors.
Clinical Efficacy of SGLT2i/DPP-4i Combination Therapy
Meta-analyses of randomized controlled trials have demonstrated the superior efficacy of combination therapy over monotherapy.
Table 2: Efficacy of SGLT2i/DPP-4i Combination Therapy vs. Monotherapy
| Comparison | Mean HbA1c Reduction (Weighted Mean Difference) | Body Weight Change |
| SGLT2i/DPP-4i vs. DPP-4i | -0.57% to -0.62% | Significant Reduction (-1.57 kg) |
| SGLT2i/DPP-4i vs. SGLT2i | -0.35% to -0.46% | No significant difference |
Experimental Protocol: SGLT2i and DPP-4i Combination Studies
-
Study Design: Systematic review and meta-analysis of randomized controlled trials (RCTs).
-
Inclusion Criteria: RCTs comparing SGLT2i plus DPP-4i against DPP-4i ± placebo or SGLT2i ± placebo in patients with type 2 diabetes.
-
Primary Outcome: Change in HbA1c from baseline.
-
Secondary Outcomes: Changes in body weight and the incidence of hypoglycemic events.
Experimental Workflow for Evaluating SGLT2i/DPP-4i Synergy
A typical experimental workflow for a three-arm clinical trial.
Section 3: Future Directions and Unexplored Synergies
While the combination of dual PPAR agonists with metformin and the pairing of SGLT2 inhibitors with DPP-4 inhibitors have shown significant promise, the synergistic potential of combining a dual PPAR agonist like Saroglitazar with an SGLT2 inhibitor or a DPP-4 inhibitor remains an unexplored area of clinical research. Such a combination could theoretically offer a multi-pronged approach to simultaneously address insulin resistance, dyslipidemia, and renal glucose handling, potentially leading to even greater improvements in metabolic health. Further preclinical and clinical studies are warranted to investigate the efficacy and safety of these novel combination therapies.
Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be interpreted as medical advice. The safety and efficacy of the discussed compounds and their combinations should be evaluated based on the full body of scientific evidence.
References
- 1. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Effectiveness and Safety of Add-on Therapy of Saroglitazar and Fenofibrate with Metformin in Indian Patients with Diabetic Dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Effectiveness and Safety of Add-on Therapy of Saroglitazar and Fenofibrate with Metformin in Indian Patients with Diabetic Dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PPAR Agonists in Metabolic Disease: A Review of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and comparison of clinical trial data for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs targeting metabolic disorders. While initial interest in dual PPARα/γ agonists like Cevoglitazar was high due to promising preclinical results, its development was discontinued.[1] This guide, therefore, focuses on a comparative analysis of clinical trial data from other notable PPAR agonists, such as Saroglitazar, placed in the context of the foundational understanding of this therapeutic class.
Introduction to PPAR Agonists and this compound
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are crucial in regulating energy metabolism, cell development, and differentiation.[2] Synthetic ligands targeting these receptors have been a major focus of medical research for treating a variety of conditions, including metabolic diseases, chronic inflammatory diseases, and autoimmune disorders.[2]
This compound, a dual PPARα/γ agonist, demonstrated potent effects on reducing food intake and body weight in preclinical studies involving obese mice and cynomolgus monkeys.[3] In animal models of obesity and insulin resistance, this compound was as effective as the PPARγ agonist pioglitazone in improving glucose tolerance but, like the PPARα agonist fenofibrate, it also reduced body weight gain and adiposity.[4] Despite these promising early findings, its clinical development was halted.
Mechanism of Action: The PPAR Signaling Pathway
PPARs exist in three main isoforms: α, γ, and δ (also known as β). They act as lipid sensors and regulate the expression of numerous genes involved in metabolism. Upon activation by a ligand (such as a PPAR agonist), the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
-
PPARα activation primarily influences lipid metabolism, leading to increased fatty acid oxidation and a reduction in triglycerides.
-
PPARγ activation is mainly involved in glucose metabolism and enhances insulin sensitivity.
-
Dual PPARα/γ agonists , like this compound and Saroglitazar, aim to address both lipid abnormalities and insulin resistance simultaneously.
PPAR Signaling Pathway
Comparative Analysis of Clinical Trial Data for PPAR Agonists
Given the discontinuation of this compound, this section focuses on the clinical trial data for Saroglitazar, another dual PPARα/γ agonist, often compared against a standard-of-care like Pioglitazone. Saroglitazar has been approved in India for the treatment of diabetic dyslipidemia.
| Parameter | Saroglitazar 4 mg | Pioglitazone 45 mg | Placebo |
| Primary Efficacy Endpoint | |||
| Triglyceride Level Change | -45.0% | -15.5% | Not directly compared in this study |
| Secondary Efficacy Endpoints | |||
| LDL Cholesterol Change | -5.0% | Not specified | Not significantly different from Saroglitazar 4mg |
| VLDL Cholesterol Change | -45.5% | Not specified | Not specified |
| Total Cholesterol Change | -7.7% | Not specified | Not specified |
| HDL Cholesterol Change | Not specified | Not specified | No significant effect |
| Apolipoprotein-B Change | -10.9% | Not specified | Not specified |
| Safety and Tolerability | |||
| Serious Adverse Events | None reported | Not specified | Not specified |
| Serum Creatinine Increase | Significant increase observed in some studies | Not specified | Not specified |
Experimental Protocols: A Representative Phase 3 Clinical Trial
The following methodology is based on a Phase 3 clinical trial for Saroglitazar (PRESS V study).
Study Design: A prospective, randomized, double-blind, active-controlled, multicenter study.
Participants: Patients with type 2 diabetes mellitus and hypertriglyceridemia (Triglyceride levels >200 to 400 mg/dL and HbA1c >7% to 9%).
Treatment Protocol:
-
A 2-week run-in period with lifestyle and dietary modifications to wash out previous lipid-lowering medications.
-
Patients were then randomized in a 1:1:1 ratio to receive one of the following treatments once daily for 24 weeks:
-
Saroglitazar 2 mg
-
Saroglitazar 4 mg
-
Pioglitazone 45 mg
-
-
A follow-up visit for safety assessment was conducted after the 24-week treatment period.
Endpoints:
-
Primary Endpoint: Percentage change in plasma triglyceride levels from baseline to the end of the 24-week study.
-
Secondary Endpoints: Changes in other lipid parameters (LDL, VLDL, total cholesterol, HDL) and fasting plasma glucose at 24 weeks.
Statistical Analysis: Efficacy was determined by comparing the mean percentage change in triglyceride levels between the treatment groups. Safety analyses included the monitoring and reporting of all adverse events.
Phase 3 Clinical Trial Workflow
Conclusion
While this compound's journey was halted, the broader class of PPAR agonists, particularly dual agonists like Saroglitazar, continues to show therapeutic promise for managing complex metabolic disorders such as diabetic dyslipidemia. Clinical trials have demonstrated the efficacy of these agents in improving lipid profiles and glycemic control. However, long-term safety, particularly concerning renal function, remains an important area for continued surveillance in post-marketing studies. The development of novel PPAR modulators with improved selectivity and safety profiles remains an active area of research.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual PPARα/γ Agonists: A Comparative Meta-Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and safety of dual peroxisome proliferator-activated receptor (PPAR) α and γ agonists. This guide synthesizes data from numerous meta-analyses and clinical trials to provide an objective comparison of key compounds in this class.
Dual PPARα/γ agonists represent a therapeutic strategy aimed at concurrently addressing the multifaceted metabolic dysregulations characteristic of type 2 diabetes and dyslipidemia. By activating both PPARα and PPARγ receptors, these agents are designed to improve insulin sensitivity and glucose metabolism (a hallmark of PPARγ activation) while also favorably modulating lipid profiles, primarily by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol (the principal effects of PPARα activation). However, the clinical development of several dual agonists has been hampered by safety concerns, leading to a nuanced landscape of both promise and pitfalls. This guide provides a detailed comparison of prominent dual PPARα/γ agonists based on available meta-analysis data.
Comparative Efficacy of Dual PPARα/γ Agonists
The primary appeal of dual PPARα/γ agonists lies in their potential to offer a comprehensive metabolic corrective effect. Meta-analyses of clinical trials have provided quantitative insights into their efficacy in modulating key glycemic and lipid parameters. The following tables summarize the comparative performance of aleglitazar, saroglitazar, muraglitazar, and tesaglitazar.
Table 1: Glycemic Control - Change in HbA1c (%)
| Agonist | Comparator | Mean Difference / Effect Size | 95% Confidence Interval | Citation(s) |
| Aleglitazar | Placebo/Pioglitazone | Significant Improvement | - | [1] |
| Saroglitazar (4mg) | Pioglitazone (45mg) | -0.4% | - | [2] |
| Muraglitazar | Placebo/Pioglitazone | Decreased HbA1c | - | [3] |
| Tesaglitazar | - | Improved Glycemic Control | - | [4] |
Table 2: Lipid Profile Modulation
| Agonist | Parameter | Comparator | Mean Difference / Effect Size | 95% Confidence Interval | Citation(s) |
| Aleglitazar | Triglycerides | Placebo/Pioglitazone | Significant Decrease | - | [1] |
| HDL-Cholesterol | Placebo/Pioglitazone | Significant Increase | - | ||
| Saroglitazar (4mg) | Triglycerides | Placebo | -51.18 mg/dL | -66.80 to -35.55 | |
| LDL-Cholesterol | Placebo | -9.15 mg/dL | -10.52 to -7.77 | ||
| HDL-Cholesterol | Placebo | 2.73 mg/dL | 0.49 to 4.97 | ||
| Muraglitazar | Triglycerides | Pioglitazone | Decreased | - | |
| HDL-Cholesterol | Pioglitazone | Increased | - | ||
| Tesaglitazar | Triglycerides | - | Decreased | - | |
| HDL-Cholesterol | - | Increased | - |
Comparative Safety Profile
Despite their efficacy in improving metabolic markers, the clinical utility of dual PPARα/γ agonists has been significantly impacted by their adverse effect profiles. Cardiovascular and renal safety have been primary areas of concern.
Table 3: Key Adverse Events
| Agonist | Adverse Event | Comparator | Relative Risk / Incidence | 95% Confidence Interval | Citation(s) |
| Aleglitazar | Heart Failure | Placebo | 3.4% vs 2.8% | - | |
| GI Hemorrhage | Placebo | Increased Incidence | - | ||
| Bone Fractures | Placebo | Increased Incidence | - | ||
| Renal Dysfunction | Placebo | 7.4% vs 2.7% | - | ||
| Muraglitazar | Death, MI, or Stroke | Placebo/Pioglitazone | 2.23 | 1.07-4.66 | |
| Congestive Heart Failure | Placebo/Pioglitazone | 7.43 | 0.97-56.8 | ||
| Saroglitazar (4mg) | Body Weight | Placebo | 0.90 kg increase | 0.31 to 1.48 | |
| Tesaglitazar | Renal Injury | - | Development discontinued due to renal side effects | - |
Experimental Protocols
To provide a deeper understanding of the evidence base, this section details the methodologies of key clinical trials for aleglitazar and saroglitazar.
Aleglitazar: The AleCardio Trial
The AleCardio trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the cardiovascular safety and efficacy of aleglitazar in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).
-
Inclusion Criteria: Patients hospitalized for ACS (myocardial infarction or unstable angina) with a diagnosis of type 2 diabetes.
-
Exclusion Criteria: Specific criteria were not detailed in the provided search results.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either 150 µg of aleglitazar daily or a matching placebo, in addition to standard medical care.
-
Primary Endpoint: The primary efficacy endpoint was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
-
Statistical Analysis: The trial was designed as a superiority trial. The primary analysis was a time-to-event analysis using a Cox proportional hazards model. The trial was terminated early due to futility for efficacy and an increase in safety signals.
Saroglitazar: The PRESS V Study
The PRESS V study was a phase 3, multicenter, randomized, double-blind study to assess the safety and efficacy of saroglitazar compared to pioglitazone in patients with diabetic dyslipidemia.
-
Inclusion Criteria: Patients aged 18 to 65 years with type 2 diabetes mellitus, a BMI > 23 kg/m ², hypertriglyceridemia (triglycerides > 200 and ≤ 400 mg/dL), and an HbA1c between 7% and 9%.
-
Exclusion Criteria: History of significant cardiac, hepatic, or renal dysfunction, among other conditions.
-
Randomization: After a 2-week lifestyle modification run-in period, 122 patients were randomized in a 1:1:1 ratio to receive saroglitazar 2 mg, saroglitazar 4 mg, or pioglitazone 45 mg once daily for 24 weeks.
-
Primary Endpoint: The primary endpoint was the percentage change in serum triglyceride levels from baseline to week 24.
-
Statistical Analysis: The efficacy analysis was performed on a modified intention-to-treat population, with the last observation carried forward for missing data.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of evidence synthesis, the following diagrams are provided.
Conclusion
The class of dual PPARα/γ agonists holds theoretical promise for the comprehensive management of metabolic disorders. Saroglitazar, with its approval in India for diabetic dyslipidemia, demonstrates clinical utility with a generally favorable safety profile in the conducted trials. In contrast, the development of aleglitazar, muraglitazar, and tesaglitazar was halted due to significant safety concerns, particularly cardiovascular and renal adverse events. This underscores the critical importance of balancing the metabolic benefits of dual PPAR agonism with a thorough assessment of long-term safety. For researchers and drug development professionals, the divergent clinical trajectories of these agents highlight the challenges in translating preclinical efficacy into safe and effective therapies. Future research in this area will likely focus on developing next-generation compounds with a more favorable benefit-risk profile, potentially through selective PPAR modulation or by targeting specific co-activator or co-repressor interactions to dissociate efficacy from adverse effects.
References
- 1. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JaypeeDigital | Saroglitazar [jaypeedigital.com]
- 3. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR agonists as add-on treatment with metformin in management of type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cevoglitazar for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Cevoglitazar is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with federal and local regulations.
I. Understanding this compound and Associated Hazards
This compound is an investigational dual peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPARα and PPARγ.[1][2] Like all chemical compounds used in research, it must be handled and disposed of with care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of handling active pharmaceutical ingredients (APIs) should be applied. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
II. General Disposal Principles for Pharmaceutical Research Waste
The disposal of pharmaceutical waste from research laboratories is strictly regulated to prevent environmental contamination and ensure safety.[4] All investigational medications, including used and unused this compound, must be disposed of in accordance with federal, state, and local regulations.[4]
Key considerations for disposal include:
-
Waste Characterization: The first step is to determine if the waste is hazardous. This is typically done in consultation with the EHS department.
-
Segregation: Hazardous and non-hazardous waste must be segregated to ensure proper handling and disposal.
-
Containment: Waste must be stored in appropriate, labeled containers.
-
Documentation: Accurate records of waste generation and disposal must be maintained.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for pharmaceutical waste disposal in a laboratory setting. Always consult and follow your institution's specific protocols.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused, or expired this compound should be considered chemical waste.
-
Contaminated Materials: Items such as personal protective equipment (PPE), empty stock bottles, and consumables (e.g., pipette tips, vials) contaminated with this compound should be segregated as chemical waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid chemical waste. Do not dispose of these solutions down the drain.
2. Packaging and Labeling:
-
Solid Waste:
-
Place solid this compound waste and contaminated solids in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealable, chemical-resistant container.
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Note the date of waste accumulation.
-
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
4. Disposal Request and Pickup:
-
Once a waste container is full or has been in accumulation for the maximum allowable time (typically 180 days, but this can vary by institution), submit a waste pickup request to your institution's EHS department.
-
An authorized hazardous waste professional will collect the waste for transport to a licensed treatment, storage, and disposal facility (TSDF).
5. Documentation and Record Keeping:
-
Maintain a detailed log of all this compound waste generated, including quantities, dates, and disposal request information.
-
Retain copies of all waste manifests and certificates of destruction for a minimum of three years, or as required by your institution and regulatory agencies.
III. Quantitative Data and Considerations
While specific quantitative disposal parameters for this compound are not available, the following table summarizes general considerations based on standard laboratory practices.
| Parameter | Guideline | Source |
| Waste Classification | Contact EHS to determine if this compound is a RCRA hazardous waste. | |
| Satellite Accumulation Limit | Generally, no more than 55 gallons of hazardous waste per accumulation point. | |
| Acutely Hazardous Waste Limit | No more than 1 quart of acutely hazardous P-listed waste. | |
| Record Retention | Minimum of 3 years for waste manifests and destruction records. |
Visualizing Procedural and Biological Pathways
To further clarify the disposal workflow and the biological context of this compound, the following diagrams are provided.
Caption: General workflow for the disposal of laboratory chemical waste like this compound.
Caption: Simplified signaling pathway for PPAR agonists such as this compound.
Disclaimer: This document provides general guidance and is not a substitute for specific institutional policies and federal, state, and local regulations. Always consult your institution's Environmental Health and Safety department for definitive procedures regarding the disposal of this compound and other chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
